Dehydrolithocholic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-16,18-21H,4-14H2,1-3H3,(H,26,27)/t15-,16-,18+,19-,20+,21+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQFUORWRVZTHT-OPTMKGCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1553-56-6 | |
| Record name | Dehydrolithocholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1553-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxocholan-24-oic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001553566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Oxo-5beta-cholanoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEHYDROLITHOCHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96JBM35FXF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Dehydrolithocholic Acid from Lithocholic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of dehydrolithocholic acid (also known as 3-keto-lithocholic acid) from its precursor, lithocholic acid. This document details the chemical transformation, provides experimental protocols, and explores the significant signaling pathways in which this compound is involved.
Introduction
This compound, a significant metabolite of lithocholic acid, plays a crucial role in various physiological processes. It is formed in the liver by the action of the cytochrome P450 isoform CYP3A4.[1] As an agonist for several nuclear receptors, including the G protein-coupled bile acid receptor 1 (GP-BAR1/TGR5), vitamin D receptor (VDR), farnesoid X receptor (FXR), and pregnane (B1235032) X receptor (PXR), this compound is a molecule of interest in drug discovery and development for metabolic and inflammatory diseases.[1][2] This guide focuses on the chemical synthesis of this compound, a critical step for producing this compound in sufficient quantities for research and pharmaceutical applications.
Synthesis of this compound
The primary chemical transformation in the synthesis of this compound from lithocholic acid is the selective oxidation of the 3α-hydroxyl group to a ketone. Several methods can achieve this, with the choice of oxidant and reaction conditions being crucial for achieving high yield and purity. This guide details two common and effective methods: Silver Carbonate-Celite Oxidation and Jones Oxidation.
Physicochemical Properties
The table below summarizes the key physicochemical properties of the starting material, lithocholic acid, and the final product, this compound.
| Property | Lithocholic Acid | This compound |
| Molecular Formula | C₂₄H₄₀O₃ | C₂₄H₃₈O₃ |
| Molecular Weight | 376.58 g/mol | 374.57 g/mol [3] |
| CAS Number | 434-13-9 | 1553-56-6[4] |
| Appearance | White crystalline powder | Crystalline solid[4] |
| Melting Point | 184-186 °C | 148-149 °C[5] |
| Solubility | Soluble in ethanol, acetone | Soluble in DMF (30 mg/ml), DMSO (15 mg/ml), Ethanol (10 mg/ml)[1] |
Experimental Protocols
This method offers a mild and selective oxidation of the 3α-hydroxyl group of lithocholic acid methyl ester.[5]
Experimental Workflow:
Caption: Workflow for the synthesis of this compound via silver carbonate-Celite oxidation.
Detailed Protocol:
-
Methyl Esterification of Lithocholic Acid:
-
Suspend lithocholic acid (20 g) in 100 ml of absolute methanol.
-
Add 3 ml of concentrated HCl, followed by 50 ml of 2,2-dimethoxypropane.
-
Stir the solution at 25°C overnight.
-
The methyl ester of lithocholic acid will precipitate and can be collected. The yield is typically between 90-95%.[5]
-
-
Oxidation of Lithocholic Acid Methyl Ester:
-
Prepare Fetizon's reagent (Silver Carbonate on Celite) as described by Fetizon and Golfier.[6]
-
Dissolve methyl lithocholate in toluene.
-
Add an excess of Fetizon's reagent to the solution.
-
Reflux the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The water produced during the oxidation should be removed by azeotropic distillation using a Dean-Stark apparatus.[6]
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture and filter to remove the Celite and silver residue.
-
Evaporate the toluene from the filtrate under reduced pressure.
-
The resulting crude product, methyl 3-oxo-5β-cholan-24-oate, can be purified by crystallization from aqueous methanol.
-
Hydrolysis of the methyl ester (e.g., using NaOH in methanol/water followed by acidification) yields this compound.
-
Quantitative Data:
| Reaction Step | Product | Yield | Melting Point | Reference |
| Oxidation of Methyl Lithocholate | Methyl 3-oxo-5β-cholan-24-oate | 90% | 103-104 °C | [5] |
| Hydrolyzed Product | This compound | - | 148-149 °C | [5] |
Jones oxidation is a robust method for oxidizing secondary alcohols to ketones using chromic acid in acetone.[7]
Experimental Workflow:
Caption: Workflow for the synthesis of this compound using Jones oxidation.
Detailed Protocol:
-
Preparation of Jones Reagent:
-
Carefully dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄) and then dilute with water. A standard preparation involves dissolving 67 g of CrO₃ in 125 mL of water, followed by the cautious addition of 58 mL of concentrated H₂SO₄, and then diluting to a final volume of approximately 225 mL.[8]
-
-
Oxidation Reaction:
-
Dissolve lithocholic acid in a minimal amount of acetone.
-
Cool the solution in an ice bath.
-
Slowly add the Jones reagent dropwise to the stirred solution, maintaining the temperature below 20°C. The reaction is exothermic.[3]
-
Continue stirring until the reaction is complete, which is indicated by a persistent orange color of the excess oxidant. The solution will turn green as the Cr(VI) is reduced to Cr(III).[9]
-
-
Work-up and Isolation:
-
Quench the excess oxidant by adding a small amount of isopropanol until the orange color disappears completely.
-
Filter the reaction mixture to remove the precipitated chromium salts.
-
Extract the filtrate with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization.
-
Quantitative Data:
While a specific yield for the Jones oxidation of lithocholic acid was not found in the searched literature, this method generally provides high yields for the oxidation of secondary alcohols to ketones.[7]
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.
| Analytical Technique | Expected Observations |
| Melting Point | 148-149 °C[5] |
| ¹H NMR and ¹³C NMR | Spectral data are available in chemical databases such as SpectraBase.[8] |
| Mass Spectrometry | Molecular Ion Peak: [M-H]⁻ at m/z 373.28. GC-MS and LC-MS data are available in databases like PubChem.[8][10] |
Signaling Pathways of this compound
This compound is a signaling molecule that interacts with several nuclear receptors and G protein-coupled receptors, modulating various cellular processes.
TGR5 Signaling Pathway
This compound is a potent agonist of TGR5 (GP-BAR1), a G protein-coupled receptor.[1]
Caption: TGR5 signaling pathway activated by this compound.
Activation of TGR5 by this compound leads to the stimulation of adenylyl cyclase through the Gαs subunit of the G protein.[11][12] This results in an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[13][14] PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to the regulation of gene expression involved in energy homeostasis and inflammation.[14]
Vitamin D Receptor (VDR) Signaling Pathway
This compound also functions as a ligand for the Vitamin D Receptor.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. LIPID MAPS [lipidmaps.org]
- 3. FXR-FGF19 signaling in the gut–liver axis is dysregulated in patients with cirrhosis and correlates with impaired intestinal defence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 12alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid | C24H38O4 | CID 160738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. adichemistry.com [adichemistry.com]
- 7. Bile Acids as Hormones: The FXR-FGF15/19 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C24H38O3 | CID 5283906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The Yin and Yang of vitamin D receptor (VDR) signaling in neoplastic progression: Operational networks and tissue-specific growth control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Dehydrolithocholic Acid: A Comprehensive Technical Guide to its Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrolithocholic acid (DHLA), a secondary bile acid metabolite, has emerged as a significant signaling molecule with pleiotropic effects on various physiological and pathological processes. Historically considered a mere detoxification product of the more toxic lithocholic acid (LCA), recent research has unveiled its multifaceted roles in modulating immune responses, regulating metabolic pathways, and influencing cellular fate. This technical guide provides an in-depth exploration of the core biological functions of DHLA, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling cascades. The information compiled herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this intriguing bile acid.
Introduction
This compound (DHLA), also known as 3-oxo-lithocholic acid, is a keto-bile acid formed in the liver through the oxidation of lithocholic acid (LCA) by the cytochrome P450 enzyme CYP3A4.[1] This conversion is a critical step in the detoxification of LCA, a hydrophobic and potentially hepatotoxic secondary bile acid produced by gut microbial metabolism of chenodeoxycholic acid (CDCA).[2] Beyond its role in detoxification, DHLA has been identified as a potent ligand for several nuclear receptors and G protein-coupled receptors, thereby orchestrating a complex network of cellular responses. This guide will elucidate the synthesis, metabolism, and diverse biological activities of DHLA, with a focus on its interactions with key cellular receptors and the downstream signaling pathways it modulates.
Synthesis and Metabolism of this compound
The primary route of DHLA synthesis is the hepatic oxidation of LCA. This reaction is a key component of the enterohepatic circulation of bile acids, where primary bile acids synthesized in the liver are modified by the gut microbiota into secondary bile acids, which are then reabsorbed and metabolized by the host.
Experimental Protocol: Quantification of this compound in Biological Samples by LC-MS/MS
This protocol outlines a general method for the sensitive and specific quantification of DHLA in biological matrices such as serum, plasma, and feces using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
This compound standard
-
Internal standard (e.g., deuterated DHLA or a structurally similar bile acid)
-
LC-MS/MS grade solvents (acetonitrile, methanol (B129727), water, formic acid, ammonium (B1175870) acetate)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Serum/Plasma: Perform protein precipitation by adding a 3-4 fold excess of ice-cold acetonitrile (B52724) or methanol containing the internal standard. Vortex and centrifuge to pellet the precipitated proteins. Collect the supernatant.[3]
-
Feces: Homogenize a known weight of lyophilized feces in an appropriate solvent (e.g., methanol). Add the internal standard, vortex, and centrifuge. Collect the supernatant.
-
Solid-Phase Extraction (Optional): For cleaner samples, the supernatant can be further purified using an SPE cartridge. Condition the cartridge with methanol and then water. Load the sample, wash with a low percentage of organic solvent, and elute the bile acids with methanol or acetonitrile.
-
-
LC Separation:
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of (A) water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium acetate) and (B) an organic solvent mixture (e.g., acetonitrile/methanol).
-
The gradient should be optimized to achieve good separation of DHLA from other bile acid isomers.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for DHLA and the internal standard. The exact m/z values will depend on the specific adducts formed.
-
Optimize the collision energy and other MS parameters for maximum sensitivity.
-
-
Quantification:
-
Generate a standard curve by analyzing known concentrations of the DHLA standard.
-
Calculate the concentration of DHLA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[3]
-
Receptor Interactions and Signaling Pathways
DHLA exerts its biological effects by interacting with a suite of nuclear receptors and a G protein-coupled receptor. These interactions trigger downstream signaling cascades that regulate gene expression and cellular function.
Pregnane X Receptor (PXR)
DHLA is an agonist of the Pregnane X Receptor (PXR), a key regulator of xenobiotic and endobiotic metabolism.[4][5] Activation of PXR by DHLA induces the expression of genes involved in detoxification, including CYP3A4, the very enzyme responsible for its synthesis from LCA. This establishes a feed-forward mechanism for LCA detoxification.[6]
Signaling Pathway of DHLA-Mediated PXR Activation
Vitamin D Receptor (VDR)
DHLA is also an agonist for the Vitamin D Receptor (VDR), traditionally known for its role in calcium homeostasis.[7] The interaction of DHLA with VDR contributes to the regulation of intestinal inflammation and the expression of genes involved in bile acid metabolism.[8]
Signaling Pathway of DHLA-Mediated VDR Activation and NF-κB Inhibition
G Protein-Coupled Bile Acid Receptor 1 (TGR5)
DHLA is a potent agonist of TGR5 (also known as GPBAR1), a G protein-coupled receptor expressed in various tissues, including the intestine, gallbladder, and certain immune cells. TGR5 activation by DHLA stimulates the production of cyclic AMP (cAMP), leading to downstream effects on glucose homeostasis and inflammation.[4]
Signaling Pathway of DHLA-Mediated TGR5 Activation
Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt)
In contrast to its agonistic activity on other receptors, DHLA has been shown to inhibit the activity of RORγt, a key transcription factor for the differentiation of pro-inflammatory Th17 cells. This inhibitory action highlights the immunomodulatory potential of DHLA.
Experimental Workflow: Th17 Differentiation Assay
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data for the interaction of DHLA with its primary molecular targets.
Table 1: Receptor Binding and Activation Data for this compound
| Receptor | Species | Assay Type | Parameter | Value (µM) | Reference |
| PXR | Human | Scintillation Proximity Assay | IC50 | 15 | [9] |
| PXR | Mouse | Cell-based Reporter Assay | Activation | 100 | [9] |
| VDR | Human | Cell-based Reporter Assay | EC50 | 3 | [9] |
| TGR5 | Human | Cell-based Reporter Assay | EC50 | 0.27 | [9] |
| RORγt | Human | Ligand-binding Domain Assay | Kd | 1.13 | [9] |
Table 2: Effects of this compound on Cellular Processes
| Cellular Process | Cell Type | Assay | Concentration (µM) | Effect | Reference |
| Th17 Differentiation | Human T cells | In vitro differentiation | 20 | Inhibition | [9] |
| RORγt Activity | Cell-based | Reporter Assay | 10 | Decreased activity | [9] |
Biological Functions and Therapeutic Potential
The diverse receptor interactions of DHLA translate into a wide range of biological functions with significant therapeutic implications.
Immune Modulation
DHLA exhibits potent immunomodulatory effects, primarily through its inhibition of RORγt and subsequent suppression of Th17 cell differentiation.[9] This suggests a potential therapeutic role for DHLA in autoimmune and inflammatory diseases where Th17 cells are key drivers of pathology, such as inflammatory bowel disease, rheumatoid arthritis, and psoriasis.
Metabolic Regulation
Through its activation of PXR, VDR, and TGR5, DHLA plays a role in regulating lipid and glucose metabolism.[1] PXR activation contributes to bile acid homeostasis and xenobiotic detoxification. TGR5 activation in intestinal L-cells can stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that improves glucose tolerance. These metabolic regulatory functions position DHLA as a potential therapeutic agent for metabolic disorders.
Liver Protection
As a key metabolite in the detoxification of the hepatotoxic LCA, DHLA is integral to protecting the liver from bile acid-induced injury.[1] Its ability to activate PXR and induce the expression of detoxification enzymes further enhances this protective effect.
Anti-Cancer Activity
Emerging evidence suggests that DHLA may possess anti-cancer properties. Studies have shown that it can induce apoptosis (programmed cell death) in various cancer cell lines.[1] The precise mechanisms underlying these effects are still under investigation but may involve the modulation of signaling pathways that control cell survival and proliferation.
Experimental Protocol: DHLA-Induced Apoptosis in Colon Cancer Cells
This protocol provides a general framework for assessing the pro-apoptotic effects of DHLA on colon cancer cell lines (e.g., HT-29, HCT116).
Materials:
-
Colon cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Flow cytometer
-
96-well plates for viability assays
-
Reagents for Western blotting (antibodies against caspases, PARP, etc.)
Procedure:
-
Cell Culture and Treatment:
-
Culture colon cancer cells to 70-80% confluency.
-
Treat the cells with varying concentrations of DHLA or vehicle control for 24, 48, or 72 hours.
-
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo):
-
Plate cells in a 96-well plate and treat with DHLA as described above.
-
At the end of the treatment period, perform the viability assay according to the manufacturer's instructions to determine the IC50 of DHLA.
-
-
Apoptosis Analysis by Flow Cytometry:
-
Treat cells with DHLA at concentrations around the IC50.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the kit protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
-
-
Western Blot Analysis of Apoptotic Markers:
-
Treat cells with DHLA and prepare cell lysates.
-
Perform Western blotting to detect the cleavage of key apoptotic proteins such as caspase-3, caspase-9, and PARP. An increase in the cleaved forms of these proteins is indicative of apoptosis.
-
Conclusion
This compound is a pleiotropic signaling molecule with significant biological functions that extend far beyond its role as a simple detoxification product. Its ability to modulate the activity of key nuclear receptors and a G protein-coupled receptor places it at the crossroads of immune regulation, metabolic homeostasis, and cellular proliferation. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research into the therapeutic potential of DHLA. Future investigations are warranted to fully elucidate its mechanisms of action and to explore its utility in the treatment of a range of human diseases, from autoimmune disorders to metabolic syndrome and cancer. The continued exploration of this once-overlooked bile acid metabolite holds considerable promise for the development of novel therapeutic strategies.
References
- 1. Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. Selective activation of vitamin D receptor by lithocholic acid acetate, a bile acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lithocholic acid down-regulation of NF-κB activity through vitamin D receptor in colonic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.emory.edu [med.emory.edu]
Dehydrolithocholic acid role in gut microbiota signaling
An In-depth Technical Guide to the Role of Dehydrolithocholic Acid in Gut Microbiota Signaling
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (DHLA), also known as 3-oxo-lithocholic acid (3-oxoLCA), is a gut microbiota-derived secondary bile acid that is emerging as a critical signaling molecule in host-microbe interactions. Produced through the enzymatic modification of primary bile acids by intestinal bacteria, DHLA exerts a range of biological effects by modulating key host nuclear and cell surface receptors. Its activities, including potent immunomodulatory and anti-inflammatory functions, position it as a molecule of significant interest for understanding the gut-liver axis and for the development of novel therapeutics for metabolic and inflammatory diseases. This guide provides a comprehensive overview of DHLA biosynthesis, its molecular mechanisms of action, quantitative data on its presence in human samples, and detailed experimental protocols for its study.
Introduction to Bile Acids and the Gut Microbiota
Bile acids (BAs) are amphipathic steroid molecules synthesized from cholesterol in the liver.[1] Primary BAs, predominantly cholic acid (CA) and chenodeoxycholic acid (CDCA) in humans, are conjugated to glycine (B1666218) or taurine (B1682933) and secreted into the intestine to facilitate the digestion and absorption of dietary lipids and fat-soluble vitamins.[2][3] The vast majority (~95%) of these BAs are reabsorbed in the terminal ileum and returned to the liver via the enterohepatic circulation.[4] The small fraction that escapes reabsorption enters the colon, where it is subject to extensive biotransformation by the resident gut microbiota.[5]
This microbial metabolism generates a complex pool of secondary BAs, which have distinct signaling properties compared to their primary precursors.[6] Key microbial enzymes, including bile salt hydrolases (BSHs) and hydroxysteroid dehydrogenases (HSDHs), are responsible for these transformations.[7][8] The resulting secondary BAs, such as lithocholic acid (LCA) and deoxycholic acid (DCA), act as signaling molecules that regulate host metabolism, inflammation, and immune responses, largely through the activation of receptors like the farnesoid X receptor (FXR) and Takeda G-protein coupled receptor 5 (TGR5).[9][10]
Biosynthesis of this compound (DHLA)
This compound (DHLA or 3-oxoLCA) is a ketone derivative of lithocholic acid (LCA). Its formation is a multi-step process initiated by the gut microbiota.
-
Deconjugation: The process begins with the deconjugation of conjugated primary bile acids (e.g., glyco-CDCA or tauro-CDCA) into the unconjugated form, CDCA. This reaction is catalyzed by bile salt hydrolase (BSH) enzymes, which are widely expressed by various gut bacteria, including Lactobacillus, Bifidobacterium, Clostridium, and Bacteroides species.[8][11]
-
7α-dehydroxylation: Unconjugated CDCA is then converted to LCA through 7α-dehydroxylation, a complex pathway carried out by a specialized consortium of gut bacteria, primarily from the Clostridium genus.[3][11]
-
Oxidation: Finally, LCA is oxidized at the 3-hydroxyl position to form DHLA (3-oxoLCA). This reaction is catalyzed by microbial hydroxysteroid dehydrogenases (HSDHs).[7]
dot
Caption: Microbial transformation of primary bile acid CDCA to DHLA.
DHLA as a Signaling Molecule: Receptor Interactions
DHLA and its related LCA species are potent signaling molecules that interact with a variety of host receptors to modulate downstream cellular pathways.[12]
-
Retinoid-related Orphan Receptor-γt (RORγt): DHLA and its isomer isoLCA are direct antagonists of RORγt, a key transcription factor for the differentiation of pro-inflammatory T helper 17 (Th17) cells.[13][14] By binding to RORγt, DHLA inhibits its transcriptional activity, thereby suppressing Th17 cell development.[14]
-
Takeda G-protein Coupled Receptor 5 (TGR5): LCA is the most potent known endogenous agonist for TGR5.[15][16] Studies have shown that DHLA (3-oxoLCA) and isoLCA are also effective TGR5 ligands, capable of restoring TGR5 expression and activating downstream signaling.[15] TGR5 activation is linked to anti-inflammatory responses and improved metabolic homeostasis.[10][17]
-
Farnesoid X Receptor (FXR): While primary bile acids like CDCA are strong FXR agonists, certain secondary bile acids can also modulate its activity.[18] Recent studies have identified 3-oxoLCA as an FXR agonist, capable of restoring FXR signaling, which plays a crucial role in bile acid homeostasis, lipid metabolism, and intestinal barrier function.[13][19]
-
Pregnane X Receptor (PXR) and Vitamin D Receptor (VDR): LCA is a known agonist for both PXR and VDR.[3][4] Activation of these receptors is involved in detoxification pathways and the modulation of intestinal inflammation and immunity.[3][20] DHLA, as a major metabolite of LCA, likely participates in the activation of these signaling pathways.[14]
Key Signaling Pathways and Physiological Roles
The interaction of DHLA with its target receptors triggers signaling cascades that have significant physiological consequences, particularly in immunity and inflammation.
Immune Modulation via RORγt
The most well-characterized role of DHLA is its regulation of adaptive immunity. By directly inhibiting RORγt, DHLA suppresses the differentiation of Th17 cells, which are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[4][14] This makes the DHLA-RORγt axis a promising target for therapeutic intervention.
dot
Caption: DHLA inhibits RORγt, suppressing Th17 cell differentiation.
Anti-inflammatory Effects
Through its activation of TGR5, DHLA can exert anti-inflammatory effects. TGR5 activation in macrophages inhibits the production of pro-inflammatory cytokines like TNF-α and interleukins by suppressing the NF-κB signaling pathway.[6][9] This mechanism contributes to the maintenance of intestinal immune homeostasis.
dot
Caption: DHLA activates TGR5, leading to inhibition of NF-kB signaling.
Quantitative Data
The concentration of DHLA and other secondary bile acids can vary significantly based on diet, host genetics, and the composition of the gut microbiota. Quantitative analysis, typically performed using mass spectrometry, provides critical insights into the role of these metabolites in health and disease.
| Bile Acid | Matrix | Concentration Range / Value | Methodology | Source |
| This compound (DHLA) / 3-Ketolithocholic Acid | Human Feces | Detected, part of a profile of 58 BAs | UPLC-Q-TOF-MS | [21] |
| Lithocholic Acid (LCA) | Human Feces | Significantly increased post-microbiota therapy | LC-MS/MS | [22] |
| Deoxycholic Acid (DCA) | Human Feces | Significantly increased post-microbiota therapy | LC-MS/MS | [22] |
| Lithocholic Acid (LCA) | Human Serum | Detected in healthy adults and cancer patients | GC-MS | [23] |
| Deoxycholic Acid (DCA) | Human Serum | Detected in healthy adults and cancer patients | GC-MS | [23] |
| Chenodeoxycholic Acid (CDCA) | Human Serum | Lower in patients with severe depression/anxiety | Targeted Metabolomics | [4] |
Experimental Protocols
Studying the signaling functions of DHLA requires robust methods for its quantification in complex biological samples and for assessing its activity on specific cellular targets.
Quantification of DHLA in Fecal Samples by UPLC-MS/MS
This protocol provides a general workflow for the extraction and quantification of DHLA from human fecal samples, based on established methods for bile acid analysis.[21][24]
1. Sample Preparation and Homogenization:
-
Lyophilize (freeze-dry) a known weight of fecal material (e.g., 50 mg).
-
Homogenize the dried sample in an extraction solvent (e.g., 1 mL of 5% ammonium (B1175870)–ethanol aqueous solution or acetonitrile) containing a mixture of deuterated internal standards.
-
Vortex thoroughly and sonicate to ensure complete extraction.
2. Protein Precipitation and Extraction:
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet solid debris and precipitated proteins.
-
Collect the supernatant. For increased recovery, the pellet can be re-extracted, and the supernatants pooled.
3. Solid-Phase Extraction (SPE) (Optional Cleanup):
-
For complex matrices, the supernatant can be further purified using an SPE cartridge (e.g., C18).
-
Condition the cartridge with methanol (B129727), followed by water.
-
Load the sample, wash with a low-percentage organic solvent to remove polar impurities, and elute the bile acids with methanol or acetonitrile.
-
Dry the eluate under a stream of nitrogen and reconstitute in the mobile phase for analysis.
4. UPLC-MS/MS Analysis:
-
Chromatography: Separate the bile acids using a reverse-phase column (e.g., C18) with a gradient elution profile, typically using water and acetonitrile/methanol with additives like formic acid or ammonium acetate.
-
Mass Spectrometry: Perform detection using a tandem mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM). Specific parent-to-daughter ion transitions for DHLA and internal standards are used for sensitive and specific quantification.
dot
Caption: Experimental workflow for quantifying DHLA in fecal samples.
In Vitro Receptor Activation Assay (Luciferase Reporter Assay)
This method is used to determine if DHLA can activate a specific nuclear receptor, such as FXR or PXR.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.
-
Co-transfect the cells with two plasmids:
-
An expression vector containing the full-length coding sequence of the receptor of interest (e.g., human FXR).
-
A reporter plasmid containing a luciferase gene downstream of response elements specific to the receptor (e.g., FXRE).
-
-
A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization of transfection efficiency.
2. Compound Treatment:
-
After allowing time for plasmid expression (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of DHLA, a known agonist (positive control), and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 18-24 hours).
3. Luciferase Assay:
-
Lyse the cells and measure the activity of both firefly and Renilla luciferase using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of reporter activity relative to the vehicle control.
-
Plot the fold induction against the concentration of DHLA to generate a dose-response curve and determine parameters like EC50.
Implications for Drug Development
The unique signaling properties of DHLA highlight several promising avenues for therapeutic development:
-
Immunomodulators: As a natural RORγt antagonist, DHLA or its synthetic derivatives could be developed as treatments for Th17-mediated autoimmune diseases, such as inflammatory bowel disease (IBD), psoriasis, and multiple sclerosis.
-
Metabolic Disease: Through the activation of TGR5 and FXR, DHLA signaling contributes to improved glucose homeostasis and reduced inflammation, suggesting its potential as a therapeutic target for type 2 diabetes and metabolic dysfunction-associated steatotic liver disease (MASLD).[10][13]
-
Oncology: The ability of 3-oxoLCA to act as an FXR agonist and inhibit the growth of colorectal cancer cells suggests a potential role in cancer therapy and prevention.[19]
-
Microbiome Therapeutics: Modulating the gut microbiota to enrich for bacteria that produce DHLA could be a viable strategy to increase its beneficial signaling effects in the host.
Conclusion
This compound is a key metabolite at the interface of the host and its gut microbiota. Far from being an inert metabolic byproduct, it is a pleiotropic signaling molecule that actively regulates host immunity, inflammation, and metabolism. Its ability to directly target receptors such as RORγt, TGR5, and FXR underscores the intricate chemical communication that governs the gut-liver axis. A deeper understanding of the pathways that produce and are controlled by DHLA will be crucial for developing next-generation therapeutics that leverage the power of the microbiome to treat a wide range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Bile Acids Have Close Links to the Gut Microbiome | Microbiology [labroots.com]
- 3. researchgate.net [researchgate.net]
- 4. Gut Microbiome-Linked Metabolites in the Pathobiology of Major Depression With or Without Anxiety—A Role for Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of Gut Microbiota with Bile Acid Metabolism and its Influence on Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Black Box Orchestra of Gut Bacteria and Bile Acids: Who Is the Conductor? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bile salt hydrolase - Wikipedia [en.wikipedia.org]
- 9. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Gut Microbiota as a Therapeutic Target in IBD and Metabolic Disease: A Role for the Bile Acid Receptors FXR and TGR5 [mdpi.com]
- 11. innerbuddies.com [innerbuddies.com]
- 12. Lithocholic Acid Species: Metabolism, Signaling Pathways, and Clinical Significance in Enterohepatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Buy this compound | 1553-56-6 [smolecule.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Regulation of bile acid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. Frontiers | The Effect of Lithocholic Acid on the Gut-Liver Axis [frontiersin.org]
- 21. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Human Fecal Bile Acid Analysis after Investigational Microbiota-Based Live Biotherapeutic Delivery for Recurrent Clostridioides difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Studies of serum and feces bile acids determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
The Discovery of Dehydrolithocholic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrolithocholic acid (DHLA), also known as 3-keto lithocholic acid (3-keto LCA), has emerged as a significant metabolite in the complex landscape of bile acid signaling. Initially identified as a product of lithocholic acid (LCA) metabolism, DHLA is now recognized as a potent signaling molecule in its own right, modulating a variety of nuclear and G-protein coupled receptors. This technical guide provides a comprehensive overview of the discovery, metabolism, and signaling functions of DHLA, with a focus on the quantitative data, experimental methodologies, and signaling pathways that are crucial for researchers in the field.
Discovery and Metabolism of this compound
The identification of DHLA is rooted in the broader history of bile acid research, which began with the isolation of cholic acid in 1848.[1] It was later understood that primary bile acids, synthesized in the liver, are metabolized by gut microbiota into secondary bile acids. The formation of 3-keto bile acids through oxidation was a significant step in understanding the extensive biotransformation of these molecules.[2][3]
DHLA is a major metabolite of the secondary bile acid, lithocholic acid (LCA).[4] The conversion of LCA to DHLA is primarily catalyzed by the cytochrome P450 enzyme CYP3A4 in the liver.[4][5][6] This metabolic step is considered a detoxification pathway, as LCA can be hepatotoxic at high concentrations.[7]
Metabolic Pathway of this compound Formation
The formation of DHLA from LCA is a key step in bile acid metabolism. This process, primarily occurring in the liver, involves the oxidation of the 3-hydroxyl group of LCA.
Quantitative Data
The quantification of DHLA and related bile acids is critical for understanding their physiological and pathological roles. Below are tables summarizing the receptor binding affinities of DHLA and the concentrations of related bile acids in human plasma and feces.
Table 1: Receptor Binding and Activation Data for this compound
| Receptor | Assay Type | Parameter | Value (µM) |
| Takeda G-protein-coupled Receptor 5 (TGR5) | Cell-based reporter assay | EC50 | 0.27 |
| Vitamin D Receptor (VDR) | Cell-based reporter assay | EC50 | 3 |
| Pregnane X Receptor (PXR) | Cell-based reporter assay | IC50 | 15 |
| Retinoic acid-related Orphan Receptor γt (RORγt) | Recombinant human ligand-binding domain | Kd | 1.13 |
Data sourced from Cayman Chemical product information sheet.
Table 2: Concentration of Lithocholic Acid (LCA) in Human Plasma
| Condition | Concentration (nM) | p-value |
| Healthy Controls | 32 ± 3 | |
| Mild Cognitive Impairment (MCI) | 41 ± 4 | Not Significant vs. Healthy |
| Alzheimer's Disease (AD) | 50 ± 6 | 0.004 vs. Healthy |
Data from a study on bile acid quantification in Alzheimer's disease.[8]
Table 3: Fecal Bile Acid Concentrations in Healthy Controls and Individuals with Functional Gut Disorders
| Bile Acid | Healthy Control (nmol/g) | Functional Diarrhea (nmol/g) | Functional Constipation (nmol/g) |
| Cholic Acid (CA) | 13.6 ± 2.6 | 45.7 ± 11.1 | 5.8 ± 1.5 |
| Chenodeoxycholic Acid (CDCA) | 33.1 ± 5.0 | 79.4 ± 14.2 | 22.4 ± 4.5 |
| Deoxycholic Acid (DCA) | 148.9 ± 18.2 | 194.8 ± 30.5 | 114.8 ± 20.1 |
| Lithocholic Acid (LCA) | 213.5 ± 25.1 | 240.1 ± 38.7 | 188.7 ± 32.4 |
Data from a study on fecal bile acids in functional gut disorders.[9][10] Note: Specific quantitative data for DHLA in these conditions is limited in the currently available literature.
Experimental Protocols
Detailed methodologies are essential for the accurate study of DHLA. The following sections provide outlines for key experimental procedures.
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a general framework for the analysis of DHLA in human plasma.
1. Sample Preparation:
- To 50 µL of plasma, add an internal standard solution containing isotopically labeled bile acids.
- Precipitate proteins by adding 800 µL of ice-cold acetonitrile (B52724).
- Vortex and centrifuge the sample.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in a suitable solvent (e.g., 35% methanol (B129727) in water).[11]
2. LC-MS/MS Analysis:
- Liquid Chromatography:
- Use a C18 reversed-phase column for separation.
- Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and a mixture of methanol and acetonitrile with 0.1% formic acid (B).[12]
- Mass Spectrometry:
- Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).[13]
- Optimize parameters such as ion spray voltage, temperature, and gas flows.[13]
- Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for DHLA and the internal standard.
In Vitro Metabolism of Lithocholic Acid by Human Liver Microsomes
This protocol is for assessing the conversion of LCA to DHLA.
1. Incubation:
- Prepare an incubation mixture containing human liver microsomes (e.g., 0.2 mg/mL), LCA (e.g., 100 µM), and a buffer (e.g., 100 mM potassium phosphate, pH 7.4).[14]
- Initiate the reaction by adding an NADPH-generating system.
- Incubate at 37°C for a specified time (e.g., 30 minutes).[14] 2. Reaction Termination and Sample Processing:
- Stop the reaction by adding a quenching solvent like acetonitrile.
- Centrifuge to pellet the protein and transfer the supernatant for analysis. 3. Analysis:
- Analyze the supernatant by LC-MS/MS to identify and quantify the formation of DHLA.
TGR5 Activation Reporter Assay
This assay measures the ability of DHLA to activate the TGR5 receptor.
1. Cell Culture and Transfection:
- Culture a suitable cell line (e.g., HEK293) in 96-well plates.
- Co-transfect the cells with a TGR5 expression vector and a reporter vector containing a cAMP response element (CRE) linked to a luciferase gene.[15] 2. Compound Treatment:
- After an incubation period to allow for receptor expression, treat the cells with various concentrations of DHLA or a known TGR5 agonist (positive control).[15] 3. Luciferase Assay:
- Following treatment, lyse the cells and measure luciferase activity using a luminometer and a suitable luciferase assay reagent.[15] 4. Data Analysis:
- Normalize the luciferase signal to a control (e.g., vehicle-treated cells) and plot the fold activation against the compound concentration to determine the EC50.[15]
FXR Activation Reporter Assay
This protocol assesses the activation of the Farnesoid X Receptor by DHLA.
1. Cell Culture and Transfection:
- Seed a suitable cell line (e.g., HepG2) in a 96-well plate.
- Transfect the cells with an FXR expression vector and a luciferase reporter vector containing an FXR response element (FXRE).[16] 2. Compound Treatment:
- Treat the cells with different concentrations of DHLA or a known FXR agonist (e.g., GW4064) for 24 hours.[17][18] 3. Luciferase Assay:
- Lyse the cells and measure luciferase activity.[19][20] 4. Data Analysis:
- Calculate the fold activation relative to the vehicle control to determine the agonist activity of DHLA.
PXR Activation Reporter Assay
This assay determines the effect of DHLA on Pregnane X Receptor activation.
1. Cell Culture and Transfection:
- Use a stable cell line expressing human PXR and a luciferase reporter gene linked to a PXR-responsive promoter (e.g., from the CYP3A4 gene).[21][22] 2. Compound Treatment:
- Treat the cells with various concentrations of DHLA or a known PXR agonist (e.g., rifampicin) for 24-48 hours.[22][23] 3. Luciferase Assay:
- Measure luciferase activity following cell lysis.[22][24] 4. Data Analysis:
- Express the results as fold activation over the vehicle control.[22]
RORγt Activity Assay
This protocol is for evaluating the inhibitory effect of DHLA on RORγt.
1. Th17 Cell Differentiation:
- Isolate naïve CD4+ T cells from peripheral blood mononuclear cells.
- Culture the cells under Th17 polarizing conditions (e.g., with anti-CD3/CD28 antibodies, IL-6, TGF-β, IL-23, and anti-IL-4/IFN-γ antibodies) in the presence of varying concentrations of DHLA.[1][25] 2. Measurement of IL-17A Production:
- After several days of culture, restimulate the cells and measure the production of IL-17A in the supernatant by ELISA or by intracellular cytokine staining and flow cytometry.[1][25] 3. Reporter Assay (Alternative):
- Co-transfect a suitable cell line with an RORγt expression vector and a reporter construct containing ROR response elements driving luciferase expression.[26][27]
- Treat the cells with DHLA and measure the change in luciferase activity.
Signaling Pathways
DHLA exerts its biological effects by modulating the activity of several key receptors. The following diagrams illustrate the signaling pathways associated with these receptors.
TGR5 Signaling Pathway
Activation of the G-protein coupled receptor TGR5 by DHLA leads to the production of cAMP and subsequent downstream effects.
FXR Signaling Pathway
DHLA can activate the nuclear receptor FXR, which forms a heterodimer with RXR to regulate gene expression.
PXR Signaling Pathway
DHLA can also activate PXR, another nuclear receptor that heterodimerizes with RXR to control the expression of genes involved in detoxification.
RORγt Signaling Pathway in Th17 Cell Differentiation
DHLA has been shown to inhibit the activity of RORγt, a key transcription factor for the differentiation of pro-inflammatory Th17 cells.
Conclusion
This compound is a multifaceted bile acid metabolite with significant implications for metabolic and immune regulation. Its discovery and characterization have opened new avenues for understanding the complex interplay between the host, gut microbiota, and bile acid signaling. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers aiming to further elucidate the roles of DHLA in health and disease and to explore its potential as a therapeutic target. As research in this area continues, a deeper understanding of the quantitative aspects of DHLA metabolism and signaling will be crucial for translating these findings into clinical applications.
References
- 1. RORγt and RORα signature genes in human Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A convenient synthesis of 3-keto bile acids by selective oxidation of bile acids with silver carbonate-Celite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel pathways of bile acid metabolism involving CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of CYP3A4 in the biotransformation of bile acids and therapeutic implication for cholestasis - Chen - Annals of Translational Medicine [atm.amegroups.org]
- 7. Intestinal CYP3A4 protects against lithocholic acid-induced hepatotoxicity in intestine-specific VDR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bile acid quantification of 20 plasma metabolites identifies lithocholic acid as a putative biomarker in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concentrations of Fecal Bile Acids in Participants with Functional Gut Disorders and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 12. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Induction of hepatic CYP3A4 expression by cholesterol and cholic acid: Alterations of gene expression, microsomal activity, and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. puracyp.com [puracyp.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. Human Pregnane X Receptor (hPXR) Activation Assay in Stable Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 25. researchgate.net [researchgate.net]
- 26. Distinct RORγt-dependent Th17 immune responses are required for autoimmune pathogenesis and protection against bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 27. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Dehydrolithocholic Acid: An In-depth Technical Guide on its Mechanism of Action in Liver Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrolithocholic acid (DHLC), a metabolite of the secondary bile acid lithocholic acid (LCA), is an emerging molecule of interest in the study of liver physiology and pathology.[1] Formed in the liver from LCA by the action of the cytochrome P450 enzyme CYP3A4, DHLC is a signaling molecule that interacts with multiple nuclear receptors and G protein-coupled receptors within hepatocytes.[1] Understanding the intricate mechanisms by which DHLC exerts its effects on liver cells is crucial for elucidating its potential role in liver health and disease, and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the current knowledge on the mechanism of action of DHLC in liver cells, with a focus on its molecular interactions, downstream signaling pathways, and impact on gene expression.
Quantitative Data
The interaction of this compound (DHLC) and its precursor, Lithocholic acid (LCA), with various receptors in liver cells has been quantified in several studies. The following tables summarize the available data on the potency and binding affinity of these bile acids.
| Compound | Receptor | Assay Type | Cell Line/System | Value | Citation |
| This compound | TGR5 (GP-BAR1) | Cell-based reporter assay | Not Specified | EC50 = 0.27 µM | [1] |
| This compound | VDR | Cell-based reporter assay | Not Specified | EC50 = 3 µM | [1] |
| This compound | PXR | Cell-based reporter assay | Not Specified | IC50 = 15 µM | [1] |
| This compound | RORγt | Recombinant human ligand-binding domain | Not Specified | Kd = 1.13 µM | [1] |
| This compound | FXR | Cell-based reporter assay | Not Specified | Agonist | [1] |
| Lithocholic acid | FXR | Co-activator association assay | In vitro | IC50 of ~1 µM (antagonist activity against CDCA and GW4064) | |
| Lithocholic acid | FXR | Transactivation assay | HepG2 cells | Partial agonist/antagonist | |
| Lithocholic acid | TGR5 | Not Specified | Not Specified | Potent agonist | [2] |
| Lithocholic acid | VDR | Not Specified | Not Specified | Ligand | [3] |
| Lithocholic acid | PXR | Not Specified | Not Specified | Ligand | [4] |
Table 1: Receptor Interaction Profile of this compound and Lithocholic Acid.
| Gene | Treatment | Cell Line | Fold Change | Citation |
| CYP7A1 | Lithocholic acid (5-10 µM) | Rat liver slices | Decrease | [4] |
| SHP | Lithocholic acid (5-10 µM) | Rat liver slices | Increase | [4] |
| BSEP | Lithocholic acid | HepG2 cells | No significant effect alone; antagonized GW4064-induced expression | [3] |
| CYP3A4 | Lithocholic acid (5-10 µM) | Human liver slices | No significant effect | [4] |
| CYP24A1 | Lithocholic acid | Intestinal cells and osteoblasts | Increase | [3] |
Table 2: Effects of Lithocholic Acid on the Expression of Key Target Genes in Liver and Related Cells. (Note: Specific quantitative data for the effect of DHLC on the expression of these genes in hepatocytes is limited. The data for its precursor, LCA, is provided as a reference.)
Core Signaling Pathways and Mechanisms of Action
DHLC modulates multiple signaling pathways in hepatocytes through its interaction with a range of nuclear and membrane receptors. These interactions can lead to a complex interplay of agonistic and antagonistic effects, ultimately influencing bile acid homeostasis, drug metabolism, and inflammatory responses.
Farnesoid X Receptor (FXR) Signaling
DHLC is an agonist of the Farnesoid X Receptor (FXR), a key nuclear receptor that governs bile acid, lipid, and glucose metabolism.[1] Upon activation by bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes.
A primary target of FXR in the liver is the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[5] FXR-induced SHP expression leads to the transcriptional repression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[5] This represents a critical negative feedback mechanism to control bile acid levels.
Furthermore, FXR activation can induce the expression of the Bile Salt Export Pump (BSEP), a transporter responsible for the efflux of bile acids from hepatocytes into the bile canaliculi.[5] The antagonistic effect of LCA on FXR-mediated BSEP induction suggests a complex regulatory role for DHLC's precursor.[3]
DHLC activation of the FXR signaling pathway.
Takeda G-protein Coupled Receptor 5 (TGR5) Signaling
DHLC is a potent agonist of TGR5 (also known as G-protein-coupled bile acid receptor 1, GPBAR1), a cell surface receptor expressed in various liver cell types, including Kupffer cells and sinusoidal endothelial cells, but not hepatocytes.[2][6] However, TGR5 signaling in non-parenchymal cells can indirectly influence hepatocyte function. Activation of TGR5 by DHLC leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[2][7] This, in turn, activates Protein Kinase A (PKA), which can modulate various downstream signaling pathways involved in inflammation and energy metabolism.[2]
DHLC-mediated activation of the TGR5 signaling cascade.
Vitamin D Receptor (VDR) Signaling
DHLC is an agonist for the Vitamin D Receptor (VDR), another nuclear receptor that plays a role in bile acid homeostasis.[1][3] Ligand-activated VDR forms a heterodimer with RXR and binds to Vitamin D response elements (VDREs) in target genes. In the context of liver cells, VDR activation by bile acids like LCA has been shown to induce the expression of CYP24A1, an enzyme involved in vitamin D catabolism.[3] Furthermore, VDR activation can repress the expression of CYP7A1, providing another layer of negative feedback on bile acid synthesis.[8]
Pregnane X Receptor (PXR) Signaling
DHLC acts as an antagonist of the Pregnane X Receptor (PXR), a nuclear receptor primarily known for its role in sensing xenobiotics and regulating the expression of drug-metabolizing enzymes and transporters.[1] PXR activation typically leads to the induction of genes such as CYP3A4, a key enzyme in the metabolism of a wide range of drugs and endogenous compounds, including bile acids.[4][9] By antagonizing PXR, DHLC may modulate the detoxification of xenobiotics and the metabolism of other bile acids in the liver.
Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) Signaling
DHLC has been identified as an inverse agonist of RORγt, a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines.[1] While the primary role of RORγt is in the immune system, its modulation by a bile acid metabolite suggests a potential link between bile acid signaling and inflammatory processes within the liver.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound in liver cells.
Cell Culture
-
Primary Human Hepatocytes: Isolate from fresh, non-transplantable human liver tissue by a two-step collagenase perfusion method.[10] Culture cells in Williams' E medium supplemented with fetal bovine serum, insulin, dexamethasone, and other growth factors on collagen-coated plates.
-
HepG2 and HepaRG Cells: Maintain human hepatoma cell lines, HepG2 and HepaRG, in appropriate culture media (e.g., Eagle's Minimum Essential Medium for HepG2, William's E Medium for HepaRG) supplemented with fetal bovine serum and antibiotics.[7] These cell lines are commonly used as in vitro models for studying hepatocyte function and toxicity.
Cytotoxicity Assays
-
Lactate Dehydrogenase (LDH) Release Assay:
-
Seed hepatocytes in 96-well plates and allow them to adhere.
-
Treat cells with various concentrations of DHLC for a specified duration (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the activity of LDH released from damaged cells into the supernatant using a commercially available LDH cytotoxicity assay kit.[7]
-
Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).
-
Apoptosis Assays
-
Caspase-3/7 Activity Assay:
-
Plate hepatocytes in a 96-well plate.
-
Expose cells to DHLC at various concentrations.
-
After the incubation period, lyse the cells and add a luminogenic or fluorogenic caspase-3/7 substrate.
-
Measure the resulting luminescence or fluorescence, which is proportional to the activity of executioner caspases and indicative of apoptosis.
-
Receptor Activation Assays
-
FXR Transactivation Assay:
-
Co-transfect HepG2 cells with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXRE-containing promoter.
-
Treat the transfected cells with DHLC.
-
Measure luciferase activity in the cell lysates. An increase in luciferase activity indicates FXR activation.
-
-
TGR5 cAMP Assay:
-
Use a cell line stably expressing TGR5 (e.g., HEK293-TGR5).
-
Treat the cells with DHLC in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Lyse the cells and measure intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.[7]
-
Experimental workflow for the TGR5 cAMP assay.
Gene Expression Analysis
-
Quantitative Real-Time PCR (qRT-PCR):
-
Treat cultured hepatocytes with DHLC for a specific time period.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.
-
Perform real-time PCR using gene-specific primers for target genes (e.g., CYP7A1, SHP, BSEP, CYP3A4, CYP24A1) and a housekeeping gene for normalization (e.g., GAPDH).
-
Analyze the relative gene expression using the ΔΔCt method.
-
Workflow for gene expression analysis using qRT-PCR.
Conclusion
This compound is a multifaceted signaling molecule in the liver, exerting its effects through a complex network of interactions with nuclear and membrane receptors. Its ability to act as an agonist for FXR, TGR5, and VDR, while antagonizing PXR and acting as an inverse agonist for RORγt, highlights its potential to fine-tune a wide range of physiological processes in hepatocytes. The downstream consequences of these interactions, including the regulation of bile acid synthesis and transport, drug metabolism, and inflammatory pathways, underscore the importance of DHLC in maintaining liver homeostasis.
Further research is warranted to fully elucidate the specific quantitative effects of DHLC on gene expression in human hepatocytes and to unravel the intricate crosstalk between the signaling pathways it modulates. A deeper understanding of the mechanism of action of DHLC will not only enhance our knowledge of bile acid signaling but may also pave the way for the development of novel therapeutic interventions for a variety of liver diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the intriguing biology of this endogenous signaling molecule.
References
- 1. Lithocholic Acid Species: Metabolism, Signaling Pathways, and Clinical Significance in Enterohepatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of lithocholic acid in the regulation of bile acid detoxication, synthesis, and transport proteins in rat and human intestine and liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile Acid-Induced Toxicity in HepaRG Cells Recapitulates the Response in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Obeticholic Acid Treatment on Primary Human Hepatocytes in a Novel Tri-Culture Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional regulation and expression of CYP3A4 in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deoxycholic Acid (DCA) Causes Ligand-independent Activation of Epidermal Growth Factor Receptor (EGFR) and FAS Receptor in Primary Hepatocytes: Inhibition of EGFR/Mitogen-activated Protein Kinase-Signaling Module Enhances DCA-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intestinal CYP3A4 protects against lithocholic acid-induced hepatotoxicity in intestine-specific VDR-deficient mice [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Interaction of Dehydrolithocholic Acid with Nuclear Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the interaction between Dehydrolithocholic acid (DHLA), a metabolite of the secondary bile acid lithocholic acid (LCA), and various nuclear receptors. It is designed to be a comprehensive resource, detailing the quantitative aspects of these interactions, the experimental methodologies used to determine them, and the signaling pathways involved.
Introduction: this compound and Nuclear Receptors
This compound (DHLA), also known as 3-keto lithocholic acid (3-keto LCA), is formed in the liver from lithocholic acid (LCA) by the action of the cytochrome P450 enzyme CYP3A4.[1][2] As a key metabolite, DHLA participates in the complex signaling network governed by nuclear receptors, which are a class of ligand-activated transcription factors that regulate a wide array of physiological processes. These receptors, upon binding to their ligands, modulate the expression of target genes involved in metabolism, detoxification, and inflammation.
The primary nuclear receptors known to interact with DHLA and its precursor LCA include:
-
Farnesoid X Receptor (FXR) : A key regulator of bile acid, lipid, and glucose homeostasis.
-
Pregnane X Receptor (PXR) : A xenobiotic sensor that governs the metabolism and detoxification of foreign substances and endogenous molecules.
-
Vitamin D Receptor (VDR) : Primarily known for its role in calcium homeostasis, but also involved in immune function and cell proliferation.
-
Liver X Receptors (LXRs) : Regulators of cholesterol, fatty acid, and glucose metabolism.
-
Retinoic acid receptor-related orphan receptor γt (RORγt) : A key regulator of T helper 17 (TH17) cell differentiation and inflammatory responses.
This guide will explore the nature of DHLA's interaction with these receptors, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Quantitative Interaction Data
The following tables summarize the available quantitative data for the interaction of this compound (DHLA) and its parent compound, Lithocholic acid (LCA), with various nuclear receptors. This data is critical for understanding the potency and selectivity of these interactions.
Table 1: Interaction of this compound (DHLA) with Nuclear Receptors
| Nuclear Receptor | Interaction Type | Parameter | Value (µM) | Assay Type |
| FXR | Agonist | EC50 | Not specified, but active | Cell-based reporter assay |
| PXR | Agonist/Binds | IC50 | 15 | Scintillation proximity binding assay |
| VDR | Agonist | EC50 | 3 | Cell-based reporter assay |
| RORγt | Binds | Kd | 1.13 | Recombinant human ligand-binding domain |
Data sourced from Bertin Bioreagent and Cayman Chemical product information sheets.[1]
Table 2: Interaction of Lithocholic Acid (LCA) with Nuclear Receptors
| Nuclear Receptor | Interaction Type | Parameter | Value (µM) | Assay Type |
| FXR | Agonist | EC50 | 3.8 | Not specified |
| FXR | Antagonist | IC50 | 1 | In vitro co-activator association assay |
| PXR | Agonist/Binds | IC50 | 9 | Scintillation proximity binding assay |
| VDR | Binds | Ki | 29 | Competitive ligand binding assay |
Data sourced from various scientific publications and product information.[3][4][5]
Interaction with Specific Nuclear Receptors
Farnesoid X Receptor (FXR)
Pregnane X Receptor (PXR)
DHLA and LCA are both activators of PXR.[3][7][8] DHLA binds to human PXR with an IC50 of 15 µM, while LCA binds with a slightly higher affinity, showing an IC50 of 9 µM.[3] PXR activation by these bile acids induces the expression of detoxification enzymes, such as CYP3A4, which in turn metabolizes LCA to DHLA, forming a protective feedback loop against bile acid toxicity.[2]
Vitamin D Receptor (VDR)
DHLA is an agonist of VDR with a reported EC50 of 3 µM.[1] LCA also activates VDR, and this interaction is believed to be a protective mechanism against LCA-induced toxicity.[4][9][10] The activation of VDR by these bile acids induces the expression of CYP3A, an enzyme involved in their detoxification.[10]
Liver X Receptors (LXRs)
While direct quantitative data for DHLA interaction with LXRs is not prominent, LXRs are known to be involved in bile acid homeostasis and can be activated by certain oxysterols.[11][12] Activation of LXRs has been shown to protect against LCA-induced hepatotoxicity, suggesting a potential role for this pathway in mitigating the effects of DHLA and related compounds.[11]
Retinoic acid receptor-related orphan receptor γt (RORγt)
DHLA has been shown to bind to the ligand-binding domain of human RORγt with a Kd of 1.13 µM.[1] This interaction is reported to decrease the activity of RORγt, which has implications for the regulation of TH17 cell differentiation and inflammatory responses.[1]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the interaction of DHLA with nuclear receptors.
Luciferase Reporter Gene Assay
This cell-based assay is commonly used to quantify the ability of a compound to activate or inhibit a nuclear receptor.
Principle: A reporter gene construct is created containing a luciferase gene under the transcriptional control of a promoter with response elements for a specific nuclear receptor. Cells are co-transfected with this reporter construct and an expression vector for the nuclear receptor of interest. If the test compound activates the receptor, it binds to the response elements and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of receptor activation.
Detailed Protocol:
-
Cell Culture and Transfection:
-
HEK293T or other suitable cells are cultured in appropriate media to 70-80% confluency.
-
Cells are seeded into 96-well plates.
-
Cells are co-transfected with an expression plasmid for the nuclear receptor's ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain (DBD) and a reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving a luciferase gene. A plasmid expressing Renilla luciferase is often co-transfected for normalization.
-
-
Compound Treatment:
-
After a post-transfection incubation period (typically 4-6 hours), the transfection medium is replaced with a medium containing the test compound (e.g., DHLA) at various concentrations.
-
Cells are incubated with the compound for 16-24 hours.
-
-
Luminescence Measurement:
-
The medium is removed, and cells are lysed.
-
Luciferase assay reagent is added to the cell lysate.
-
Firefly luciferase activity is measured using a luminometer.
-
A second reagent is added to quench the firefly luciferase signal and activate the Renilla luciferase for measurement.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
The fold activation is calculated relative to a vehicle control.
-
EC50 or IC50 values are determined by plotting the fold activation against the compound concentration and fitting the data to a dose-response curve.
-
Co-activator Recruitment Assay (e.g., TR-FRET)
This in vitro assay measures the ligand-dependent interaction between a nuclear receptor and a co-activator peptide.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common format for this assay. The nuclear receptor LBD is tagged with a donor fluorophore (e.g., Terbium), and a co-activator peptide containing an LXXLL motif is tagged with an acceptor fluorophore (e.g., fluorescein). In the presence of an agonist, the receptor undergoes a conformational change that promotes the recruitment of the co-activator peptide. This brings the donor and acceptor fluorophores into close proximity, allowing FRET to occur. The resulting FRET signal is proportional to the extent of co-activator recruitment.
Detailed Protocol:
-
Reagent Preparation:
-
Purified, tagged nuclear receptor LBD (e.g., GST-tagged) is prepared.
-
A biotinylated or fluorescently labeled co-activator peptide (e.g., from SRC-1) is synthesized.
-
TR-FRET reagents are prepared: a Terbium-labeled antibody against the receptor tag (e.g., anti-GST) and streptavidin-conjugated allophycocyanin (if using a biotinylated peptide) or a directly labeled peptide.
-
-
Assay Procedure:
-
The assay is typically performed in a 384-well plate.
-
The reaction mixture is prepared containing the nuclear receptor LBD, the labeled co-activator peptide, and the TR-FRET pair reagents in an optimized assay buffer.
-
The test compound (e.g., DHLA) is added to the wells at a range of concentrations.
-
The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
-
Signal Detection:
-
The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements. The reader excites the donor fluorophore and measures the emission from both the donor and the acceptor.
-
-
Data Analysis:
-
The ratio of the acceptor to donor emission is calculated.
-
EC50 values for agonists or IC50 values for antagonists are determined from dose-response curves.
-
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to the interaction of DHLA with nuclear receptors.
Caption: General signaling pathway of a nuclear receptor activated by DHLA.
Caption: Experimental workflow for a dual-luciferase reporter gene assay.
Caption: Experimental workflow for a TR-FRET co-activator recruitment assay.
Conclusion
This compound is a biologically active metabolite of lithocholic acid that interacts with a range of nuclear receptors, including FXR, PXR, VDR, and RORγt. Its activity as an agonist for FXR, PXR, and VDR, and its ability to bind RORγt, positions DHLA as a significant signaling molecule in the regulation of bile acid homeostasis, xenobiotic metabolism, and immune responses. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and professionals in the field of drug development and molecular pharmacology. Further investigation into the specific downstream gene regulation and physiological consequences of DHLA-receptor interactions will be crucial for fully elucidating its role in health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Buy this compound | 1553-56-6 [smolecule.com]
- 3. The nuclear receptor PXR is a lithocholic acid sensor that protects against liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Lithocholic acid decreases expression of bile salt export pump through farnesoid X receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The nuclear receptor PXR is a lithocholic acid sensor that protects against liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lithocholic Acid Is a Vitamin D Receptor Ligand That Acts Preferentially in the Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamin D receptor as an intestinal bile acid sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of LXRs prevents bile acid toxicity and cholestasis in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of the nuclear receptor LXR by oxysterols defines a new hormone response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydrolithocholic Acid and its Impact on Inflammatory Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids, traditionally recognized for their role in lipid digestion, are now understood to be crucial signaling molecules with significant immunomodulatory capabilities. Within the diverse pool of bile acids, secondary bile acids, formed through the metabolic action of gut microbiota, have garnered substantial interest for their anti-inflammatory properties. Dehydrolithocholic acid (DHLA), a metabolite of the secondary bile acid lithocholic acid (LCA), is an emerging molecule of interest in this field.
While direct research on the anti-inflammatory effects of this compound is currently limited, the extensive studies on its precursor, lithocholic acid, provide a robust predictive framework for understanding its potential mechanisms and therapeutic applications. This technical guide synthesizes the current knowledge on the anti-inflammatory actions of LCA as a basis for exploring the potential of DHLA. We will delve into the key signaling pathways, present quantitative data from pivotal experiments involving LCA, and provide detailed experimental protocols to facilitate further research in this promising area.
Core Mechanisms of Action: Insights from Lithocholic Acid
The anti-inflammatory effects of LCA, and likely by extension DHLA, are mediated through its interaction with several key nuclear and cell surface receptors. These interactions trigger downstream signaling cascades that ultimately suppress pro-inflammatory gene expression.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory responses, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[1] Under basal conditions, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα.[1] Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to initiate gene transcription.[1]
Lithocholic acid has been shown to suppress the NF-κB pathway through several mechanisms:
-
Vitamin D Receptor (VDR) Activation: LCA is a known agonist for the VDR.[2] Activation of VDR by LCA can inhibit the degradation of IκBα and reduce the phosphorylation of the NF-κB p65 subunit, thereby preventing its nuclear translocation and transcriptional activity.[3] This leads to a significant decrease in the production of NF-κB target genes, such as the pro-inflammatory cytokine IL-8.[3]
-
IKK Inhibition: Some evidence suggests that bile acids can down-regulate the activity of the IKK complex, preventing the initial phosphorylation of IκBα and thus blocking the entire downstream signaling cascade.[1]
NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[4][5] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[4]
Studies on various bile acids suggest they can modulate NLRP3 inflammasome activity. While some bile acids like deoxycholic acid (DCA) can activate the NLRP3 inflammasome, others have shown inhibitory effects.[6] Although direct evidence for DHLA is pending, LCA has been reported to have a protective role against inflammation, which may involve the modulation of inflammasome activity.[7]
G-Protein Coupled Bile Acid Receptor 1 (GPBAR1/TGR5)
TGR5 is a cell surface receptor that is activated by various bile acids, including LCA.[8] TGR5 activation has been linked to anti-inflammatory effects in macrophages and other immune cells.[9] The signaling cascade initiated by TGR5 activation can lead to the inhibition of NF-κB activity and a subsequent reduction in the production of pro-inflammatory cytokines.[9]
Data Presentation: Quantitative Effects of Lithocholic Acid on Inflammatory Markers
The following tables summarize quantitative data from key studies on the anti-inflammatory effects of lithocholic acid, which can serve as a benchmark for future investigations into this compound.
| Parameter | Experimental System | Inflammatory Stimulus | LCA Concentration | Observed Effect | Reference |
| TNF-α Release | T84 Colonic Epithelial Cells | Poly(I:C) | 1 nM - 10 µM | Dose-dependent inhibition | [2] |
| IL-8 Levels | T84 Colonic Epithelial Cells | TNF-α | 10 µM | Reversal of TNF-α-induced increase | [2] |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Murine DSS Colitis Model | Dextran Sodium Sulfate (DSS) | 30 mg/kg (IP) | Significant reduction in mucosal cytokine levels | [10] |
| NF-κB Activity | Raw264.7 Macrophages | Lipopolysaccharide (LPS) | 40 µM | Increased I-κB levels, comparable to negative control | [1] |
| IL-1β, IL-6, TNF-α mRNA | BV2 Microglial Cells | Lipopolysaccharide (LPS) | Not specified | Decreased expression | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of the anti-inflammatory properties of bile acids like DHLA. Below are protocols for key in vitro experiments.
In Vitro Cytokine Release Assay
This assay is fundamental for assessing the direct impact of a compound on the production of inflammatory cytokines by immune or epithelial cells.
a. Cell Culture and Seeding:
-
Cell Lines: Macrophage-like cell lines (e.g., RAW 264.7, THP-1) or colonic epithelial cell lines (e.g., Caco-2, T84) are commonly used.
-
Protocol: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours to allow for cell adherence.
b. Compound Treatment and Inflammatory Challenge:
-
Preparation: Prepare serial dilutions of DHLA in culture medium. A broad concentration range (e.g., 0.1 µM to 100 µM) is recommended for initial studies to determine a dose-response curve.
-
Pre-treatment: Remove the medium from the wells and add 100 µL of the DHLA dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for the highest DHLA concentration). Incubate for 1-2 hours.
-
Stimulation: Add a pro-inflammatory stimulus such as Lipopolysaccharide (LPS; 1 µg/mL for macrophages) or TNF-α (10 ng/mL for epithelial cells).
c. Sample Collection and Analysis:
-
Incubation: Incubate the cells for a defined period (e.g., 6-24 hours).
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Measurement: Measure the levels of specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-8) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Bio-Plex).
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
a. Cell Transfection:
-
Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.
-
Plasmids: Co-transfect the cells with an NF-κB luciferase reporter plasmid (containing NF-κB binding sites upstream of the luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
b. Treatment and Stimulation:
-
Seeding: After 24 hours, seed the transfected cells into a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of DHLA for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) for 6-8 hours.
c. Measurement:
-
Lysis: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Analysis: Normalize the NF-κB luciferase activity to the control luciferase activity.
Western Blot for NF-κB Pathway Proteins
This technique is used to assess the levels and phosphorylation status of key proteins in the NF-κB signaling pathway.
a. Cell Lysis and Protein Quantification:
-
Treatment: Treat cells (e.g., RAW 264.7) with DHLA and/or an inflammatory stimulus for the desired time.
-
Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
b. Electrophoresis and Transfer:
-
Loading: Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Separation: Separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: NF-κB signaling pathway and points of inhibition by DHLA.
Caption: TGR5-mediated anti-inflammatory signaling pathway.
Caption: Experimental workflow for an in vitro cytokine release assay.
Conclusion and Future Directions
The existing body of research on lithocholic acid strongly suggests that its derivative, this compound, holds significant potential as a modulator of inflammatory responses. The primary mechanisms of action are likely to involve the suppression of the NF-κB signaling pathway and the modulation of the NLRP3 inflammasome, mediated by receptors such as VDR and TGR5.
However, to fully elucidate the therapeutic potential of DHLA, further research is imperative. Future studies should focus on:
-
Direct Assessment: Conducting in vitro and in vivo studies to directly assess the anti-inflammatory activity of DHLA and compare its potency to LCA.
-
Receptor Binding: Determining the binding affinity and agonistic or antagonistic activity of DHLA for key receptors like VDR, TGR5, PXR, and FXR.
-
Mechanism of Action: Investigating the precise molecular mechanisms by which DHLA modulates inflammatory signaling pathways.
-
Disease Models: Evaluating the therapeutic efficacy of DHLA in various preclinical models of inflammatory diseases, such as inflammatory bowel disease, non-alcoholic steatohepatitis (NASH), and neuroinflammation.
A thorough characterization of the anti-inflammatory profile of this compound will be crucial in unlocking its potential as a novel therapeutic agent for a range of debilitating inflammatory conditions. This guide provides a foundational framework to steer these future research endeavors.
References
- 1. Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Effect of Lithocholic Acid on the Gut-Liver Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Inflammasome Activity of NLRP3 Attenuates HDM-Induced Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile Acids Activate NLRP3 Inflammasome, Promoting Murine Liver Inflammation or Fibrosis in a Cell Type-Specific Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Reducing Intestinal Inflammation With Secondary Bile Acids - epistem [epistem.co.uk]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Hyodeoxycholic acid inhibits lipopolysaccharide-induced microglia inflammatory responses through regulating TGR5/AKT/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydrolithocholic Acid: A Technical Overview of its Physiological Concentrations and Signaling Roles
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Dehydrolithocholic acid (DHLA), also known as 3-oxo-lithocholic acid, is a secondary bile acid formed in the gut by the enzymatic action of the intestinal microbiota on its precursor, lithocholic acid (LCA). While present in relatively low concentrations compared to primary bile acids, DHLA has garnered significant interest within the scientific community due to its emerging role as a signaling molecule, particularly through its interactions with the Farnesoid X Receptor (FXR) and the Vitamin D Receptor (VDR). This technical guide provides a comprehensive overview of the current knowledge on the physiological concentrations of DHLA in various human biological matrices, detailed experimental protocols for its quantification, and an exploration of its key signaling pathways.
Physiological Concentrations of this compound
The quantification of DHLA in human physiological samples presents a challenge due to its typically low abundance. Consequently, its concentration is often below the limit of detection in many analytical methods, and there is a scarcity of reported values for healthy individuals.
| Biological Matrix | Concentration Range | Notes |
| Plasma/Serum | Generally below the limit of detection in healthy individuals. One study reported a limit of detection of 0.67 ng/mL and a limit of quantification of 2.02 ng/mL for 3-oxo-lithocholic acid in plasma, though a specific physiological range was not provided[1]. | The concentration of the precursor, lithocholic acid, in the plasma of healthy controls has been reported to be approximately 32 ± 3 nM[2]. |
| Bile | Data on the specific concentration of DHLA in the bile of healthy humans is not readily available in the current literature. | |
| Urine | The concentration of DHLA in the urine of healthy individuals is typically very low or undetectable. | |
| Feces | "Keto-bile acids," including DHLA, have been identified in human feces[3][4]. One study noted the presence of 3-oxo-lithocholic acid in fecal samples, and another reported significantly elevated levels of fecal 3-oxoLCA in centenarians, though specific concentrations for a healthy adult cohort were not detailed[5]. | The presence of DHLA in feces is a direct result of microbial metabolism of primary bile acids. |
Table 1: Reported Physiological Concentrations of this compound in Humans.
Signaling Pathways of this compound
DHLA exerts its biological effects primarily through its interaction with nuclear receptors, namely the Farnesoid X Receptor (FXR) and the Vitamin D Receptor (VDR).
Farnesoid X Receptor (FXR) Signaling
DHLA is recognized as an agonist for FXR, a key regulator of bile acid, lipid, and glucose homeostasis. The activation of FXR by DHLA initiates a cascade of transcriptional events that modulate the expression of genes involved in bile acid synthesis, transport, and metabolism.
DHLA activation of the FXR signaling pathway.
Vitamin D Receptor (VDR) Signaling
DHLA also functions as a ligand for the Vitamin D Receptor, a nuclear receptor critically involved in calcium homeostasis, immune function, and cell differentiation. The interaction of DHLA with VDR can influence the expression of VDR target genes, suggesting a potential cross-talk between bile acid and vitamin D signaling pathways.
DHLA activation of the VDR signaling pathway.
Experimental Protocols for this compound Quantification
The accurate quantification of DHLA in biological matrices typically requires sensitive and specific analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Experimental Workflow
The general workflow for the analysis of DHLA in biological samples involves several key steps, as illustrated below.
General workflow for DHLA quantification.
Sample Preparation
Plasma/Serum:
-
Protein Precipitation: To a known volume of plasma or serum (e.g., 100 µL), add a 3-4 fold excess of a cold organic solvent such as acetonitrile (B52724) or methanol (B129727) to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture thoroughly and centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C).
-
Supernatant Collection: Carefully collect the supernatant containing the bile acids.
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.
Feces:
-
Lyophilization: Freeze-dry the fecal sample to remove water.
-
Homogenization: Homogenize a known weight of the lyophilized sample.
-
Extraction: Extract the bile acids using an organic solvent, such as ethanol (B145695) or a mixture of chloroform (B151607) and methanol[3][4]. Sonication can be used to improve extraction efficiency.
-
Solid-Phase Extraction (SPE): Purify the extract using a C18 SPE cartridge to remove interfering substances.
-
Derivatization (for GC-MS): For GC-MS analysis, the bile acids need to be derivatized to increase their volatility. This typically involves methylation followed by silylation.
-
Drying and Reconstitution: Evaporate the final extract and reconstitute in a suitable solvent for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of DHLA.
-
Chromatography:
-
Column: A reversed-phase C18 column is commonly used for the separation of bile acids.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is generally used for the analysis of bile acids.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for DHLA and an internal standard are monitored.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for bile acid analysis, particularly for fecal samples.
-
Chromatography:
-
Column: A capillary column with a non-polar stationary phase is typically used.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) is typically used.
-
Detection: Selected Ion Monitoring (SIM) is employed to monitor specific ions characteristic of the derivatized DHLA.
-
Conclusion
This compound, a microbially-produced secondary bile acid, is an active signaling molecule that interacts with key nuclear receptors, FXR and VDR. While its physiological concentrations in human plasma, bile, and urine are generally low and often challenging to quantify, its presence in feces is more established. The continued development of highly sensitive analytical methods, such as LC-MS/MS, will be crucial for elucidating the precise physiological and pathophysiological roles of DHLA. A deeper understanding of its signaling pathways holds promise for the development of novel therapeutic strategies for a range of metabolic and inflammatory diseases.
References
- 1. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile acid quantification of 20 plasma metabolites identifies lithocholic acid as a putative biomarker in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and improved method for the determination of bile acids in human feces using MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Dehydrolithocholic Acid: A Potential Biomarker in the Landscape of Metabolic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes (T2D), represent a significant and growing global health burden. The identification of robust biomarkers is critical for early diagnosis, patient stratification, and the development of targeted therapies. Dehydrolithocholic acid (DHLA), a secondary bile acid metabolite, is emerging as a promising biomarker in this context. This technical guide provides a comprehensive overview of DHLA's role in metabolic diseases, detailing its biochemical properties, association with disease states, and the experimental methodologies used for its study. We present available quantitative data, outline detailed experimental protocols, and visualize the complex signaling pathways influenced by DHLA to support further research and drug development in this critical area.
Introduction to this compound (DHLA)
This compound (3-oxo-5β-cholan-24-oic acid) is a keto-bile acid formed in the liver from its precursor, lithocholic acid (LCA), a secondary bile acid produced by gut microbial metabolism. The conversion of LCA to DHLA is catalyzed by the cytochrome P450 enzyme CYP3A4. While present in relatively low concentrations compared to other bile acids, DHLA exhibits significant biological activity, primarily through its interaction with several nuclear receptors and G protein-coupled receptors that are key regulators of metabolism.
DHLA as a Biomarker in Metabolic Diseases
While direct quantitative data for DHLA across large patient cohorts with metabolic diseases are still emerging, studies on its precursor, LCA, and other related secondary bile acids provide strong evidence for its potential as a biomarker. Alterations in the bile acid pool, particularly the balance between primary and secondary bile acids, are consistently observed in NAFLD, obesity, and T2D.
Non-Alcoholic Fatty Liver Disease (NAFLD)
NAFLD is characterized by the accumulation of fat in the liver, which can progress to more severe forms like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Studies have shown that patients with NAFLD and NASH exhibit significant changes in their bile acid profiles. While specific data for DHLA is limited, elevated levels of its precursor, LCA, have been associated with NAFLD progression. Given that DHLA is a detoxification product of LCA, its levels may reflect the hepatic capacity to handle toxic bile acids.
Obesity
Obesity is a major risk factor for a cluster of metabolic disorders. Research has indicated that the gut microbiota composition is altered in obese individuals, leading to changes in the production of secondary bile acids. Some studies have reported higher levels of certain secondary bile acids in obese individuals compared to lean counterparts. The table below summarizes findings on related secondary bile acids, suggesting a potential trend for DHLA.
Type 2 Diabetes (T2D)
T2D is characterized by insulin (B600854) resistance and hyperglycemia. Bile acids are increasingly recognized for their role in glucose homeostasis. Dysregulation of bile acid signaling is implicated in the pathophysiology of T2D. Patients with T2D have been shown to have altered plasma and fecal bile acid profiles.
Table 1: Representative Quantitative Data on Secondary Bile Acids in Metabolic Diseases
| Bile Acid | Disease State | Matrix | Change vs. Healthy Controls | Reference |
| Deoxycholic Acid (DCA) | NAFLD | Serum | Increased | [1] |
| Lithocholic Acid (LCA) | NAFLD (with fibrosis) | Serum | Increased | [2] |
| Deoxycholic Acid (DCA) | Obesity | Feces | Increased | [3] |
| Lithocholic Acid (LCA) | Obesity | Feces | Variable | [1][3] |
| Deoxycholic Acid (DCA) | Type 2 Diabetes | Plasma | Increased | [4][5] |
| Lithocholic Acid (LCA) | Type 2 Diabetes | Plasma | Increased | [6] |
Note: This table presents data on closely related secondary bile acids due to the limited availability of direct quantitative data for DHLA. These findings suggest that DHLA levels are also likely to be altered in these conditions and warrant further investigation.
Signaling Pathways Modulated by DHLA
DHLA exerts its biological effects by acting as a ligand for several key receptors that regulate metabolic processes. Understanding these signaling pathways is crucial for elucidating its role as a biomarker and a potential therapeutic target.
Takeda G-Protein-Coupled Receptor 5 (TGR5)
TGR5 is a G protein-coupled receptor expressed in various tissues, including the intestine, gallbladder, and certain immune cells. Activation of TGR5 by bile acids, including DHLA, stimulates the production of intracellular cyclic AMP (cAMP). This signaling cascade has several metabolic benefits, including the secretion of glucagon-like peptide-1 (GLP-1), which enhances insulin secretion and improves glucose tolerance.
Farnesoid X Receptor (FXR)
FXR is a nuclear receptor that acts as a primary sensor for bile acids. While DHLA is generally considered a weaker FXR agonist compared to primary bile acids like chenodeoxycholic acid (CDCA), its interactions with FXR are still significant, especially in the context of the overall bile acid pool. FXR activation plays a central role in regulating bile acid synthesis, transport, and lipid and glucose metabolism.
Pregnane X Receptor (PXR) and Vitamin D Receptor (VDR)
DHLA, like its precursor LCA, can also activate PXR and VDR. These receptors are known as xenobiotic sensors and play a role in detoxification pathways. Activation of PXR and VDR by DHLA can induce the expression of enzymes involved in the metabolism and clearance of potentially toxic compounds, including bile acids themselves. This highlights a potential protective role of DHLA in mitigating bile acid-induced liver injury.
Experimental Protocols
The accurate measurement of DHLA and the characterization of its biological activity require robust and validated experimental methods. This section provides an overview of key protocols.
Quantification of DHLA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of bile acids in complex biological matrices.
Objective: To quantify the concentration of DHLA in serum, plasma, or fecal extracts.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reversed-phase analytical column
-
DHLA analytical standard
-
Isotopically labeled internal standard (e.g., d4-DHLA)
-
Acetonitrile (B52724), methanol, water (LC-MS grade)
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase)
-
Biological samples (serum, plasma, or fecal homogenate)
Procedure:
-
Sample Preparation (Protein Precipitation for Serum/Plasma):
-
To 100 µL of serum or plasma, add 400 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 column with a gradient elution program. A typical mobile phase consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for DHLA and its internal standard should be optimized.
-
-
Data Analysis:
-
Construct a calibration curve using the analytical standard.
-
Calculate the concentration of DHLA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
TGR5 Activation Reporter Assay
This cell-based assay is used to determine the ability of DHLA to activate the TGR5 receptor.
Objective: To measure the dose-dependent activation of TGR5 by DHLA.
Materials:
-
HEK293 cells stably or transiently expressing human TGR5 and a cAMP-responsive element (CRE) coupled to a luciferase reporter gene.
-
Cell culture reagents (DMEM, FBS, etc.).
-
DHLA stock solution.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the TGR5 reporter cells in a 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of DHLA for a specified period (e.g., 6-24 hours).
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Plot the luciferase activity against the log of the DHLA concentration to generate a dose-response curve and calculate the EC50 value.
FXR Transactivation Assay
This assay is used to assess the ability of DHLA to activate FXR.
Objective: To determine if DHLA can induce FXR-mediated gene transcription.
Materials:
-
HepG2 or other suitable cells.
-
Expression vectors for human FXR and its heterodimeric partner, retinoid X receptor (RXR).
-
A luciferase reporter plasmid containing an FXR response element (FXRE).
-
Transfection reagent.
-
DHLA stock solution.
-
Luciferase assay system.
Procedure:
-
Transfection: Co-transfect the cells with the FXR, RXR, and FXRE-luciferase plasmids.
-
Compound Treatment: After transfection, treat the cells with various concentrations of DHLA.
-
Luciferase Assay: Measure luciferase activity as described for the TGR5 assay.
-
Data Analysis: Analyze the data to determine the fold-activation of FXR by DHLA compared to a vehicle control.
Future Perspectives and Conclusion
This compound holds considerable promise as a biomarker for metabolic diseases. Its role as a signaling molecule that interacts with key metabolic regulators like TGR5 and FXR positions it at the crossroads of gut-liver axis communication and metabolic homeostasis. While further large-scale clinical studies are needed to establish definitive concentration ranges in different disease states, the available evidence strongly supports its involvement in the pathophysiology of NAFLD, obesity, and T2D. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the diagnostic and therapeutic potential of DHLA. As our understanding of the complex interplay between bile acids, the gut microbiome, and host metabolism continues to grow, DHLA is poised to become an important tool in the clinical management of metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Human Fecal Metabolome Reflects Differences in Body Mass Index, Physical Fitness, and Blood Lipoproteins in Healthy Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plasma Bile Acid Profile in Patients with and without Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
Methodological & Application
Quantification of Dehydrolithocholic Acid (DHLA) using LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrolithocholic acid (DHLA), also known as 3-Oxolithocholic acid, is a secondary bile acid formed from the metabolism of lithocholic acid by gut microbiota. Emerging research has highlighted its role as a signaling molecule, interacting with various receptors such as the G protein-coupled bile acid receptor 1 (TGR5), farnesoid X receptor (FXR), and vitamin D receptor (VDR).[1] These interactions implicate DHLA in the regulation of metabolic and inflammatory pathways, making its accurate quantification in biological matrices crucial for understanding its physiological and pathological significance. This application note provides a detailed protocol for the sensitive and selective quantification of DHLA in plasma and feces using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
This section details the necessary materials, reagents, and step-by-step procedures for the quantification of DHLA.
Materials and Reagents
-
This compound (DHLA) analytical standard
-
Isotopically labeled internal standard (IS), e.g., d4-Dehydrolithocholic acid (if available, otherwise a structurally similar labeled bile acid can be used)
-
LC-MS grade methanol (B129727), acetonitrile (B52724), water, and formic acid
-
Ammonium (B1175870) acetate
-
Human plasma (double charcoal stripped for calibration curve)
-
Fecal samples
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
LC-MS vials
Sample Preparation
Plasma/Serum Samples:
A protein precipitation method is employed for the extraction of DHLA from plasma or serum.[2][3]
-
Thaw plasma/serum samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.
-
Add 10 µL of the internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex, centrifuge to pellet any particulates, and transfer the supernatant to an LC-MS vial.
Fecal Samples:
Fecal samples require homogenization and extraction to isolate the analyte.
-
Weigh approximately 10-20 mg of lyophilized fecal sample into a 2 mL microcentrifuge tube containing ceramic beads.
-
Add 1 mL of ice-cold methanol and 10 µL of the internal standard working solution.
-
Homogenize the sample using a bead beater for 10 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.[4]
-
Transfer the methanol supernatant to a new tube.
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute the residue in 200 µL of 50% methanol/water.[4]
-
Vortex, centrifuge, and transfer the supernatant to an LC-MS vial for analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters for the analysis of DHLA. Optimization may be required depending on the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium acetate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium acetate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start at 30% B, linear increase to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate. |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | -4500 V (Negative Mode) |
| Temperature | 500°C |
| Nebulizer Gas | 40 psi |
| Heater Gas | 40 psi |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of this compound.
Table 1: MRM Transitions and Retention Time
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Collision Energy (eV) | Retention Time (min) |
| This compound (DHLA) | 373.3 | 373.3 | Negative | -15 | ~5.6 |
| This compound (DHLA) | 357.3 | 80.9 | Positive | 48 | ~5.6 |
| d4-DHLA (Internal Standard) | 377.3 | 377.3 | Negative | -15 | ~5.6 |
Note: For unconjugated bile acids like DHLA in negative ion mode, a precursor-to-precursor transition is often used due to limited fragmentation.[5] A positive mode transition has also been reported.[6]
Table 2: Method Performance Characteristics
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1-5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Experimental Workflow
The overall experimental workflow for the quantification of DHLA is depicted below.
Caption: Experimental workflow for DHLA quantification.
Signaling Pathway of this compound
DHLA is a metabolite of Lithocholic Acid and acts as a signaling molecule through various nuclear and membrane receptors.
Caption: DHLA formation and signaling pathway.
References
- 1. LIPID MAPS [lipidmaps.org]
- 2. A metabolic pathway for bile acid dehydroxylation by the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dehydrolithocholic Acid in In Vitro Research
Introduction
Dehydrolithocholic acid (DHLA), a major metabolite of the secondary bile acid lithocholic acid (LCA), is a significant signaling molecule in various physiological processes.[1][2][3] It is formed from LCA in the liver by the cytochrome P450 enzyme CYP3A4.[1][3] DHLA has garnered interest within the research community for its roles as an agonist of the G protein-coupled bile acid receptor 1 (GP-BAR1/TGR5), vitamin D receptor (VDR), and farnesoid X receptor (FXR).[1][3] Furthermore, it has been identified as a modulator of the retinoic acid receptor-related orphan receptor γt (RORγt), playing a role in immune regulation.[1][2][4]
These application notes provide a detailed protocol for the dissolution of DHLA for use in in vitro studies, ensuring optimal solubility and stability for reliable experimental outcomes.
Data Presentation: Solubility of this compound
DHLA is a crystalline solid that is sparingly soluble in aqueous buffers.[1] For in vitro applications, it is recommended to first prepare a concentrated stock solution in an organic solvent. The solubility of DHLA in common organic solvents is summarized in the table below.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM)¹ |
| Dimethylformamide (DMF) | ~30[1] | ~80.1 |
| Dimethyl sulfoxide (B87167) (DMSO) | ~15[1], 60[4] | ~40.0, ~160.2 |
| Ethanol | ~10[1] | ~26.7 |
| 1:4 DMF:PBS (pH 7.2) | ~0.20[1] | ~0.53 |
¹Calculated based on a molecular weight of 374.56 g/mol for this compound.
Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve DHLA in DMF and then dilute with the aqueous buffer of choice.[1] Aqueous solutions are not recommended for storage for more than one day.[1]
Experimental Protocols
Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution of DHLA in DMSO.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weighing DHLA: Accurately weigh out a desired amount of DHLA powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.746 mg of DHLA.
-
Dissolution: Transfer the weighed DHLA to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM solution).
-
Vortexing: Vortex the solution thoroughly until the DHLA is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. DHLA is stable for at least four years when stored as a solid at -20°C.[1]
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the concentrated stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM DHLA stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM DHLA stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in cell culture medium.
-
Important: Ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells. Typically, DMSO concentrations should be kept below 0.5% (v/v).
-
-
Application to Cells: Immediately add the freshly prepared working solution to the cells. It is recommended to prepare fresh working solutions for each experiment.
Mandatory Visualizations
Experimental Workflow for DHLA Solution Preparation
References
Application Notes: Utilizing Dehydrolithocholic Acid for TGR5 Receptor Activation Studies
Introduction
Dehydrolithocholic acid (DHLA), also known as 3-oxo lithocholic acid (3-oxo-LCA), is a ketone-containing derivative of the secondary bile acid, lithocholic acid (LCA). It has emerged as a potent and selective agonist for the Takeda G protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1). TGR5 is a promising therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH), as well as inflammatory conditions. Activation of TGR5 by agonists like DHLA initiates a signaling cascade that plays a crucial role in regulating energy homeostasis, glucose metabolism, and inflammatory responses.[1][2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of DHLA to study TGR5 activation.
Principle
TGR5 is a G protein-coupled receptor that, upon agonist binding, primarily couples to the Gαs subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). The elevated cAMP levels then activate downstream effectors such as Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC), which in turn modulate various cellular processes.[3] The potency of DHLA in activating TGR5 makes it a valuable tool for elucidating the physiological and pathophysiological roles of this receptor. Studies have shown that the oxidation of the 3α-hydroxyl group of LCA to the ketone in DHLA enhances its activity on TGR5.[4]
Applications
-
Investigating TGR5 Signaling Pathways: DHLA can be used to stimulate TGR5 and trace the downstream signaling events, including cAMP production, PKA activation, and phosphorylation of target proteins like ERK1/2.
-
High-Throughput Screening (HTS) for TGR5 Modulators: DHLA can serve as a reference agonist in HTS campaigns to identify novel TGR5 agonists, antagonists, or allosteric modulators.
-
Studying the Physiological Roles of TGR5: By activating TGR5 with DHLA in various cell types and animal models, researchers can explore its role in metabolic regulation, immune responses, and other physiological processes.
-
Pharmacological Characterization of TGR5: DHLA is a useful tool for characterizing the pharmacology of TGR5 in different species and tissues.
Quantitative Data: TGR5 Agonist Potency
While a specific EC50 value for this compound (DHLA) is not consistently reported across the literature, it is recognized as a potent TGR5 agonist, with evidence suggesting its potency is enhanced compared to its parent compound, Lithocholic Acid (LCA).[4] The following table summarizes the EC50 values for LCA and other relevant TGR5 agonists for comparative purposes.
| Agonist | Agonist Type | Cell Line | Assay Type | EC50 (µM) |
| This compound (DHLA / 3-oxo-LCA) | Endogenous Metabolite | - | - | Potent Agonist |
| Lithocholic Acid (LCA) | Endogenous | HEK293 | cAMP Production | ~0.53 |
| Taurolithocholic Acid (TLCA) | Endogenous | HEK293 | cAMP Production | ~0.33 |
| Deoxycholic Acid (DCA) | Endogenous | HEK293 | cAMP Production | ~1.0 |
| Chenodeoxycholic Acid (CDCA) | Endogenous | HEK293 | cAMP Production | ~4.4 |
| Cholic Acid (CA) | Endogenous | HEK293 | cAMP Production | ~7.7 |
| INT-777 | Synthetic | Various | cAMP Production | Potent Agonist |
| Oleanolic Acid | Natural Product | Various | cAMP Production | Potent Agonist |
Experimental Protocols
Protocol 1: In Vitro Intracellular cAMP Measurement Assay
This protocol describes the measurement of intracellular cAMP levels in response to DHLA stimulation in cells expressing TGR5.
Materials:
-
HEK293 cells stably expressing human TGR5 (or other suitable cell line)
-
This compound (DHLA)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Stimulation buffer (e.g., serum-free DMEM containing a phosphodiesterase inhibitor like 0.5 mM IBMX)
-
Positive control (e.g., Forskolin)
-
Vehicle control (e.g., DMSO)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based)
-
96-well white, solid-bottom cell culture plates
-
Multimode plate reader
Procedure:
-
Cell Seeding:
-
Culture HEK293-TGR5 cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in a complete culture medium.
-
Seed 20,000-40,000 cells per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of DHLA in DMSO.
-
Perform serial dilutions of the DHLA stock solution in stimulation buffer to achieve the desired concentration range for the dose-response curve.
-
Prepare solutions of the positive control (e.g., 10 µM Forskolin) and vehicle control.
-
-
Assay:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add 50 µL of stimulation buffer to each well and incubate for 15 minutes at 37°C.
-
Add 50 µL of the diluted DHLA, positive control, or vehicle control to the respective wells.
-
Incubate the plate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Plot the measured signal against the logarithm of the DHLA concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: ERK1/2 Phosphorylation Assay (In-Cell Western)
This protocol outlines the detection of ERK1/2 phosphorylation, a downstream event in the TGR5 signaling pathway, upon stimulation with DHLA.
Materials:
-
HEK293 cells stably expressing human TGR5
-
This compound (DHLA)
-
Cell culture medium
-
Serum-free DMEM
-
4% Paraformaldehyde in PBS
-
Permeabilization buffer (PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2
-
Secondary antibodies: IRDye-labeled species-specific secondary antibodies
-
96-well cell culture plates
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding and Starvation:
-
Follow the cell seeding procedure as described in Protocol 1.
-
After 24 hours of incubation, aspirate the culture medium and wash the cells with serum-free DMEM.
-
Add 100 µL of serum-free DMEM to each well and incubate for 4-12 hours at 37°C to reduce basal ERK phosphorylation.
-
-
Compound Treatment:
-
Prepare serial dilutions of DHLA and controls in serum-free DMEM.
-
Add the compounds to the respective wells and incubate for 5-15 minutes at 37°C.
-
-
Cell Fixation and Permeabilization:
-
Aspirate the medium and add 150 µL of 4% paraformaldehyde in PBS to each well.
-
Incubate for 20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Add 150 µL of permeabilization buffer and incubate for 20 minutes at room temperature.
-
-
Immunostaining:
-
Wash the wells three times with PBS.
-
Block non-specific binding by adding 150 µL of blocking buffer and incubating for 1.5 hours at room temperature.
-
Dilute the primary antibodies (anti-p-ERK and anti-total-ERK) in blocking buffer.
-
Aspirate the blocking buffer and add the primary antibody solution to the wells. Incubate overnight at 4°C.
-
Wash the wells four times with PBS containing 0.1% Tween 20.
-
Dilute the IRDye-labeled secondary antibodies in blocking buffer.
-
Add the secondary antibody solution and incubate for 1 hour at room temperature, protected from light.
-
Wash the wells four times with PBS containing 0.1% Tween 20.
-
-
Image Acquisition and Analysis:
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for both p-ERK and total ERK in each well.
-
Normalize the p-ERK signal to the total ERK signal.
-
Plot the normalized signal against the DHLA concentration to generate a dose-response curve and determine the EC50 value.
-
Visualizations
Caption: TGR5 signaling pathway initiated by DHLA.
Caption: Workflow for the intracellular cAMP assay.
References
- 1. A GPBAR1 (TGR5) Small Molecule Agonist Shows Specific Inhibitory Effects on Myeloid Cell Activation In Vitro and Reduces Experimental Autoimmune Encephalitis (EAE) In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Experimental Use of Dehydrolithocholic Acid and its Derivatives in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Dehydrolithocholic Acid (DHLA) and its closely related derivatives, Lithocholic Acid (LCA), 3-oxo-Lithocholic Acid (3-oxoLCA), and isoallo-Lithocholic Acid (isoalloLCA), in immunology research. The following sections detail their immunomodulatory properties, mechanisms of action, and provide detailed protocols for their application in in vitro immunological studies.
Introduction
This compound (DHLA) is a secondary bile acid derivative formed by the metabolic transformation of primary bile acids by gut microbiota. Emerging research has highlighted the significant immunomodulatory roles of DHLA and its related compounds, positioning them as potential therapeutic agents for a variety of inflammatory and autoimmune diseases. These molecules exert their effects by interacting with key cellular receptors, such as the G-protein coupled bile acid receptor 1 (TGR5) and the Vitamin D Receptor (VDR), thereby influencing the function and differentiation of various immune cells, including T cells, macrophages, and dendritic cells.
Immunomodulatory Effects on Key Immune Cells
T Lymphocytes
LCA and its derivatives have been shown to be potent modulators of T cell differentiation and function.
-
Inhibition of Th1 Differentiation: Lithocholic acid has been demonstrated to impede the activation and differentiation of T helper 1 (Th1) cells. This is achieved by decreasing the production of the hallmark Th1 cytokines, Interferon-gamma (IFNγ) and Tumor Necrosis Factor-alpha (TNFα). Mechanistically, LCA has been found to inhibit the phosphorylation of STAT1 and the expression of the master Th1 transcription factor, T-bet, through the Vitamin D Receptor (VDR).[1][2]
-
Modulation of the Th17/Treg Axis: The balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T cells (Tregs) is crucial for immune homeostasis.
-
3-oxoLCA has been identified as an inhibitor of Th17 cell differentiation. It directly binds to the master transcription factor of Th17 cells, RORγt, thereby suppressing its transcriptional activity.[3][4][5]
-
isoalloLCA has been shown to enhance the differentiation of Tregs. It promotes the production of mitochondrial reactive oxygen species (mitoROS), which leads to increased expression of the key Treg transcription factor, FoxP3.[3][6][7]
-
Macrophages
LCA and its derivatives influence macrophage polarization, shifting their phenotype from a pro-inflammatory to an anti-inflammatory state.
-
Inhibition of M1 Polarization: LCA, 3-oxoLCA, and isoLCA have been shown to suppress the differentiation of pro-inflammatory M1 macrophages. This is evidenced by a reduction in the expression of M1 markers such as CD86 and the pro-inflammatory cytokine IL-6 upon stimulation with lipopolysaccharide (LPS).[8]
-
Promotion of M2 Polarization: These bile acid derivatives promote the polarization of anti-inflammatory M2 macrophages, characterized by increased expression of markers like Arginase-1 (Arg1) and MRC1 (CD206).[8]
-
TGR5-Mediated Anti-inflammatory Effects: The anti-inflammatory effects of LCA on macrophages are largely mediated through the TGR5 receptor. Activation of TGR5 by LCA inhibits the production of pro-inflammatory cytokines like TNFα.[9][10][11]
Dendritic Cells (DCs)
LCA modulates the maturation and function of dendritic cells, which are key antigen-presenting cells that initiate adaptive immune responses.
-
Inhibition of DC Activation: LCA has been shown to inhibit the activation of dendritic cells, leading to a decreased production of pro-inflammatory cytokines such as IL-1β, IL-6, IL-12, and TNF-α. This effect is primarily mediated through the TGR5 receptor.[1][4][12][13]
-
Induction of Tolerogenic DCs: By inhibiting DC maturation and cytokine production, LCA can promote the development of tolerogenic DCs. These DCs are less capable of activating pro-inflammatory T cells and may instead promote the generation of regulatory T cells.[4][12]
Quantitative Data Summary
The following tables summarize the quantitative effects of LCA and its derivatives on various immunological parameters as reported in the literature.
Table 1: Effects of LCA and Derivatives on T Cell Differentiation
| Compound | Cell Type | Concentration | Effect | Key Findings |
| Lithocholic Acid (LCA) | Jurkat T cells, primary human and mouse CD4+ T cells | 10 µM | Inhibition of Th1 differentiation | Decreased mRNA expression of IFNγ, TNFα, T-bet, STAT1, and STAT4.[1][2] |
| 3-oxo-Lithocholic Acid (3-oxoLCA) | Mouse naïve CD4+ T cells | 20 µM | Inhibition of Th17 differentiation | Dose-dependent inhibition of IL-17A production.[3] |
| isoallo-Lithocholic Acid (isoalloLCA) | Mouse naïve CD4+ T cells | 20 µM | Enhancement of Treg differentiation | Dose-dependent increase in FoxP3 expression.[3][6] |
Table 2: Effects of LCA and Derivatives on Macrophage Polarization and Cytokine Production
| Compound | Cell Type | Concentration | Stimulant | Effect | Key Findings |
| Lithocholic Acid (LCA) | RAW264.7 macrophages | Not specified | LPS | Inhibition of M1 polarization | Decreased expression of IL-6 and CD86.[8] |
| 3-oxo-Lithocholic Acid (3-oxoLCA) | RAW264.7 macrophages | Not specified | LPS | Inhibition of M1 polarization | Decreased expression of IL-6 and CD86.[8] |
| iso-Lithocholic Acid (isoLCA) | RAW264.7 macrophages | Not specified | LPS | Inhibition of M1 polarization | Decreased expression of IL-6 and CD86.[8] |
| Lithocholic Acid (LCA) | RAW264.7 macrophages | Not specified | IL-4 | Promotion of M2 polarization | Increased expression of Arg1 and Mrc1.[8] |
| Taurolithocholic Acid (TLC) | Primary human macrophages | 50 µM | LPS (10 ng/ml) | Reduction of pro-inflammatory chemokines and cytokines | Significantly reduced expression of CXCL1, CXCL3, CXCL9, CXCL10, CXCL11, CCL5, and IL-18.[14] |
Table 3: Effects of LCA on Dendritic Cell Activation and Cytokine Production
| Compound | Cell Type | Concentration | Stimulant | Effect | Key Findings |
| Lithocholic Acid (LCA) | Mouse bone marrow-derived DCs (BMDCs) | 10 µM - 80 µM | LPS | Inhibition of pro-inflammatory cytokine production | Dose-dependent inhibition of IL-1β, IL-6, IL-12p70, IL-23, and TNF-α.[13] |
| Lithocholic Acid (LCA) | Human monocyte-derived DCs (MDDCs) | 10 µM | LPS | Inhibition of pro-inflammatory cytokine and co-stimulatory molecule expression | Decreased secretion of IL-1β, IL-6, IL-12p70, and TNF-α, and reduced expression of CD40, CD80, CD86, and HLA-DR.[4] |
Signaling Pathways
The immunomodulatory effects of DHLA and its derivatives are primarily mediated through the activation of the TGR5 and VDR signaling pathways.
TGR5 Signaling Pathway in Macrophages and Dendritic Cells
LCA and its derivatives are potent agonists of TGR5. Activation of TGR5 in macrophages and dendritic cells leads to the production of intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can interfere with the NF-κB signaling pathway, a central regulator of pro-inflammatory gene expression. The net result is a reduction in the production of pro-inflammatory cytokines.[9][11][15]
VDR Signaling Pathway in T Cells
LCA is a natural ligand for the Vitamin D Receptor (VDR). In T cells, LCA binding to VDR leads to the inhibition of signaling pathways that are crucial for Th1 differentiation, such as the ERK and STAT1 pathways. This results in reduced expression of Th1-associated transcription factors and cytokines.[1][2]
Experimental Protocols
The following are detailed protocols for assessing the immunomodulatory effects of DHLA and its derivatives on T cells and macrophages.
Protocol 1: In Vitro T Helper Cell Differentiation Assay
This protocol describes how to assess the effect of DHLA derivatives on the differentiation of naïve CD4+ T cells into Th1, Th17, and Treg subsets.
Materials:
-
Naïve CD4+ T cell isolation kit (e.g., from Miltenyi Biotec or STEMCELL Technologies)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)
-
Polarizing cytokines:
-
Th1: IL-12 (10 ng/mL), anti-IL-4 antibody (10 µg/mL)
-
Th17: TGF-β1 (1 ng/mL), IL-6 (20 ng/mL), anti-IFNγ antibody (10 µg/mL), anti-IL-4 antibody (10 µg/mL)
-
Treg: TGF-β1 (2 ng/mL), IL-2 (100 U/mL)
-
-
DHLA derivative (e.g., 3-oxoLCA, isoalloLCA) dissolved in DMSO
-
96-well flat-bottom culture plates
-
Flow cytometer and relevant antibodies (e.g., anti-CD4, anti-IL-17A, anti-FoxP3, anti-IFNγ)
Procedure:
-
Isolate Naïve CD4+ T cells: Isolate naïve CD4+ T cells from mouse spleens or human peripheral blood mononuclear cells (PBMCs) using a negative selection kit according to the manufacturer's instructions.
-
Coat Plates: Coat a 96-well plate with anti-CD3 (1-5 µg/mL) and anti-CD28 (1-5 µg/mL) antibodies overnight at 4°C, or use antibody-coated beads.
-
Cell Seeding: Wash the coated plate with sterile PBS. Seed the isolated naïve CD4+ T cells at a density of 1-2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Add Cytokines and Compound:
-
Prepare the respective polarizing cytokine cocktails for Th1, Th17, and Treg differentiation.
-
Prepare serial dilutions of the DHLA derivative in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Add 50 µL of the cytokine cocktail and 50 µL of the compound solution to the appropriate wells. Include vehicle control (DMSO) wells.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Analysis:
-
For intracellular cytokine staining, restimulate the cells for 4-6 hours with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Harvest the cells and stain for surface markers (e.g., CD4) followed by intracellular staining for lineage-specific transcription factors (FoxP3) or cytokines (IFNγ, IL-17A) using a fixation/permeabilization kit.
-
Analyze the percentage of differentiated T cell subsets by flow cytometry.
-
Protocol 2: Macrophage Polarization and Cytokine Production Assay
This protocol details how to assess the effect of DHLA derivatives on macrophage polarization and the production of pro-inflammatory cytokines.
Materials:
-
Bone marrow cells from mice or human THP-1 monocytic cell line
-
DMEM or RPMI-1640 medium with 10% FBS and penicillin/streptomycin
-
M-CSF (for bone marrow-derived macrophages, BMDMs) or PMA (for THP-1 differentiation)
-
Lipopolysaccharide (LPS) for M1 polarization
-
Interleukin-4 (IL-4) for M2 polarization
-
DHLA derivative (e.g., LCA, 3-oxoLCA) dissolved in DMSO
-
24-well culture plates
-
ELISA kits for relevant cytokines (e.g., TNFα, IL-6, IL-10)
-
Flow cytometer and antibodies for macrophage markers (e.g., F4/80, CD86, CD206)
Procedure:
-
Differentiate Macrophages:
-
BMDMs: Culture mouse bone marrow cells in complete medium containing M-CSF (20 ng/mL) for 7 days, changing the medium on day 3 and 6.
-
THP-1 Macrophages: Treat THP-1 monocytes with PMA (50-100 ng/mL) for 24-48 hours to induce differentiation into macrophage-like cells. Rest the cells in fresh medium for 24 hours before treatment.
-
-
Cell Seeding: Seed the differentiated macrophages into 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the DHLA derivative for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulation:
-
M1 Polarization: Add LPS (100 ng/mL) to the wells to induce M1 polarization.
-
M2 Polarization: Add IL-4 (20 ng/mL) to the wells to induce M2 polarization.
-
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Analysis:
-
Cytokine Analysis: Collect the culture supernatants and measure the concentration of pro-inflammatory (TNFα, IL-6) and anti-inflammatory (IL-10) cytokines using ELISA kits according to the manufacturer's instructions.
-
Flow Cytometry: Harvest the cells by gentle scraping. Stain the cells with antibodies against macrophage surface markers (e.g., F4/80 for BMDMs) and polarization markers (CD86 for M1, CD206 for M2) and analyze by flow cytometry.
-
Conclusion
This compound and its derivatives represent a promising class of immunomodulatory molecules with therapeutic potential for a range of inflammatory and autoimmune diseases. Their ability to regulate the differentiation and function of key immune cells, including T cells, macrophages, and dendritic cells, through the TGR5 and VDR signaling pathways, underscores their importance in the interplay between metabolism and immunity. The provided application notes and protocols offer a framework for researchers to investigate the immunological effects of these compounds and to further elucidate their mechanisms of action.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell types. It is recommended to consult the primary literature for further details.
References
- 1. mdpi.com [mdpi.com]
- 2. Lithocholic acid controls adaptive immune responses by inhibition of Th1 activation through the Vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile acid metabolites control Th17 and Treg cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bile acid metabolites control TH17 and Treg cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. TGR5 signalling inhibits the production of pro-inflammatory cytokines by in vitro differentiated inflammatory and intestinal macrophages in Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lithocholic acid inhibits dendritic cell activation by reducing intracellular glutathione via TGR5 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lithocholic acid inhibits dendritic cell activation by reducing intracellular glutathione via TGR5 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reprogramming of pro-inflammatory human macrophages to an anti-inflammatory phenotype by bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Emerging Roles of Bile Acids and TGR5 in the Central Nervous System: Molecular Functions and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Dehydrolithocholic Acid Effects on TH17 Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 17 (TH17) cells are a subset of CD4+ T helper cells characterized by their production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A). These cells play a critical role in host defense against extracellular pathogens but are also implicated in the pathogenesis of various autoimmune and inflammatory diseases. The differentiation of naive CD4+ T cells into the TH17 lineage is orchestrated by a specific cytokine milieu and is dependent on the master transcription factor, Retinoid-related orphan receptor gamma t (RORγt).[1][2]
Recent studies have identified gut microbiota-derived metabolites as significant modulators of host immune responses. Among these, the secondary bile acid Dehydrolithocholic acid (DLCA), also known as 3-oxo-lithocholic acid (3-oxoLCA), has emerged as a potent inhibitor of TH17 cell differentiation.[1][3][4] This document provides detailed application notes and protocols for researchers to investigate the effects of DLCA on TH17 cell differentiation, focusing on its mechanism of action, experimental workflows, and data analysis.
Mechanism of Action
This compound (DLCA) exerts its inhibitory effect on TH17 cell differentiation through direct interaction with the master transcriptional regulator, RORγt.[1][3][5] DLCA binds to the ligand-binding domain of RORγt, which in turn inhibits its transcriptional activity.[4] This leads to a downstream reduction in the expression of key TH17 signature genes, including IL17A, IL17F, and IL23R, ultimately suppressing the differentiation and pro-inflammatory function of TH17 cells.[6][7] Another related bile acid metabolite, lithocholic acid 3-sulfate (LCA-3-S), has also been shown to bind to RORγt and selectively inhibit TH17 cell differentiation.[4][8]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound (DLCA) on various parameters of TH17 cell differentiation.
Table 1: In Vitro Effects of this compound (DLCA) on TH17 Cell Differentiation
| Parameter | Organism | Cell Type | DLCA Concentration | Observed Effect | Reference |
| RORγt Reporter Activity | - | Jurkat T cells | 5 µM | ~50% inhibition | [9] |
| IL-17A Secretion | Mouse | Naive CD4+ T cells | 10 µM | Significant reduction | [1] |
| IL-17F mRNA Expression | Mouse | Naive CD4+ T cells | 5 µM | More robust inhibition than IL-17A | [9] |
| TH17 Cell Percentage | Mouse | Ileal lamina propria cells | 0.3% (w/w) in diet | Significant reduction | [5] |
| RORγt Binding Affinity (Kd) | - | - | 1.13 µM | Direct binding | [5] |
Table 2: Effects of Other RORγt Modulators on TH17-related Gene Expression
| Compound | Cell Type | Target Gene | Concentration | Observed Effect | Reference |
| LXR Agonist (T0901317) | Mouse Splenocytes | IL-17A mRNA | 1-10 µM | Dose-dependent suppression | [10][11] |
| LXR Agonist (T0901317) | Mouse Splenocytes | IL-23R mRNA | 1-10 µM | Dose-dependent suppression | [10][11] |
| RORγt Inverse Agonist | Human Polarized T-cells | IL-17A mRNA | 1 µM | Significant reduction | [7] |
| RORγt Inverse Agonist | Human Polarized T-cells | IL-23R mRNA | 1 µM | Significant reduction | [7] |
Experimental Protocols
Protocol 1: In Vitro Differentiation of Mouse TH17 Cells and Treatment with DLCA
This protocol describes the differentiation of naive CD4+ T cells into TH17 cells in the presence of DLCA.
Materials:
-
Naive CD4+ T cell isolation kit (mouse)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
2-Mercaptoethanol
-
Anti-mouse CD3e antibody
-
Anti-mouse CD28 antibody
-
Recombinant mouse IL-6
-
Recombinant human TGF-β1
-
Anti-mouse IL-4 antibody
-
Anti-mouse IFN-γ antibody
-
This compound (DLCA)
-
DMSO (vehicle control)
-
96-well flat-bottom culture plates
Procedure:
-
Isolate naive CD4+ T cells: Isolate naive CD4+ T cells from the spleens and lymph nodes of C57BL/6 mice using a negative selection kit according to the manufacturer's instructions.
-
Prepare culture plates: Coat a 96-well plate with anti-mouse CD3e antibody (2 µg/mL) in PBS overnight at 4°C. Wash the plate twice with sterile PBS before use.
-
Prepare TH17 differentiation medium: Supplement RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-Mercaptoethanol. Add the following cytokines and antibodies for TH17 polarization:
-
Anti-mouse CD28 antibody (2 µg/mL)
-
Recombinant mouse IL-6 (20 ng/mL)
-
Recombinant human TGF-β1 (1 ng/mL)
-
Anti-mouse IL-4 antibody (10 µg/mL)
-
Anti-mouse IFN-γ antibody (10 µg/mL)
-
-
Prepare DLCA: Dissolve DLCA in DMSO to create a stock solution. Prepare serial dilutions of DLCA in the TH17 differentiation medium. The final DMSO concentration should not exceed 0.1%. Include a vehicle control (DMSO only).
-
Cell culture: Seed the isolated naive CD4+ T cells at a density of 1 x 10^6 cells/mL in the prepared 96-well plate. Add the DLCA dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 days.
-
Analysis: After incubation, cells can be harvested for analysis of TH17 differentiation by flow cytometry (Protocol 2) or gene expression analysis by qPCR (Protocol 3). Supernatants can be collected for cytokine analysis by ELISA.
Protocol 2: Flow Cytometric Analysis of TH17 Cell Differentiation
This protocol is for the intracellular staining of IL-17A to quantify TH17 cell populations.
Materials:
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Anti-mouse CD4 antibody (surface staining)
-
Fixation/Permeabilization buffer
-
Anti-mouse IL-17A antibody (intracellular staining)
-
Flow cytometer
Procedure:
-
Restimulation: On the day of analysis, restimulate the cultured cells for 4-6 hours with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor.
-
Surface staining: Harvest the cells and wash with PBS. Stain for the surface marker CD4 with a fluorescently labeled anti-CD4 antibody for 30 minutes at 4°C.
-
Fixation and permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization buffer according to the manufacturer's instructions.
-
Intracellular staining: Stain the permeabilized cells with a fluorescently labeled anti-IL-17A antibody for 30 minutes at 4°C.
-
Analysis: Wash the cells and resuspend in FACS buffer. Analyze the cells using a flow cytometer, gating on the CD4+ population to determine the percentage of IL-17A+ cells.
Protocol 3: Quantitative Real-Time PCR (qPCR) for TH17-related Gene Expression
This protocol is for measuring the mRNA levels of key TH17-related genes.
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (Rorc, Il17a, Il17f, Il23r) and a housekeeping gene (e.g., Actb, Gapdh)
-
Real-time PCR system
Procedure:
-
RNA isolation: Harvest the cells from Protocol 1 and isolate total RNA using a commercial kit.
-
cDNA synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data analysis: Run the qPCR reaction in a real-time PCR system. Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes, normalized to the housekeeping gene.
Visualizations
Signaling Pathway of DLCA in TH17 Cell Differentiation
Caption: DLCA inhibits TH17 differentiation by directly binding to and inhibiting RORγt.
Experimental Workflow for Measuring DLCA Effects
Caption: Experimental workflow for studying DLCA's impact on in vitro TH17 differentiation.
References
- 1. Bile acid metabolites control TH17 and Treg cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Th17 differentiation by IKKα-dependent and -independent phosphorylation of RORγt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile acid metabolites control Th17 and Treg cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JCI - Liver X receptor (LXR) mediates negative regulation of mouse and human Th17 differentiation [jci.org]
- 7. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 8. Synthesis and identification of lithocholic acid 3-sulfate as RORγt ligand to inhibit Th17 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of RORγt activity and Th17 differentiation by a set of novel compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liver X receptor agonist regulation of Th17 lymphocyte function in autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liver X receptor agonist regulation of Th17 lymphocyte function in autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analyzing Dehydrolithocholic Acid Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Dehydrolithocholic acid (DHLA) is a secondary bile acid and a metabolite of lithocholic acid (LCA) formed by the gut microbiota. Emerging research has identified DHLA as a significant signaling molecule that modulates various physiological and pathological processes. Unlike primary bile acids, which primarily function in digestion, DHLA acts as a ligand for several receptors, influencing immune responses, metabolic regulation, and cellular differentiation. Its pleiotropic effects make the elucidation of its signaling pathways a critical area of investigation for understanding disease pathogenesis and for the development of novel therapeutics.
This document provides detailed application notes and protocols for studying the signaling pathways of this compound. It is designed to guide researchers in characterizing the interactions of DHLA with its target receptors and in dissecting the downstream cellular consequences.
II. DHLA Signaling Pathways
DHLA is known to interact with and modulate the activity of several receptors, including G protein-coupled receptors and nuclear receptors. The primary signaling pathways initiated by DHLA are summarized below.
A. G Protein-Coupled Bile Acid Receptor 1 (GPBAR1/TGR5) Pathway
DHLA is an agonist of TGR5, a G protein-coupled receptor expressed in various cell types, including enteroendocrine cells, macrophages, and brown adipocytes. Activation of TGR5 by DHLA leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade can lead to diverse downstream effects depending on the cell type, such as the secretion of glucagon-like peptide-1 (GLP-1) in the intestine and the suppression of inflammatory responses in macrophages.
DHLA activates the TGR5 signaling pathway.
B. Farnesoid X Receptor (FXR) Pathway
DHLA also functions as an agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in bile acid, lipid, and glucose metabolism.[1] Upon binding DHLA, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
DHLA-mediated activation of the FXR signaling pathway.
C. Other Receptor Interactions
DHLA has been shown to interact with other receptors, including the Vitamin D Receptor (VDR) and the Pregnane X Receptor (PXR), acting as an agonist.[1] It also binds to the Retinoic acid receptor-related orphan receptor γt (RORγt) and can inhibit its activity.[1] The functional consequences of these interactions are areas of active research.
III. Quantitative Data Summary
The following tables summarize the known quantitative data for DHLA's interaction with its target receptors.
| Receptor | Parameter | Value (μM) | Assay Type | Reference |
| TGR5 (GPBAR1) | EC50 | 0.27 | Cell-based reporter assay | [1] |
| FXR | EC50 | - | Cell-based reporter assay | [1] |
| VDR | EC50 | 3 | Cell-based reporter assay | [1] |
| PXR (human) | IC50 | 15 | Cell-based reporter assay | [1] |
| RORγt (human) | Kd | 1.13 | Recombinant ligand-binding domain | [1] |
| Gene | Fold Change | Cell Type | Treatment Conditions | Reference |
| IL-17A | Inhibition | T helper 17 (TH17) cells | 20 μM DHLA | [1] |
| Further data on DHLA-induced gene expression changes are currently being investigated. |
IV. Experimental Protocols
Detailed protocols for key experiments to analyze DHLA signaling pathways are provided below.
A. FXR Transactivation Luciferase Reporter Assay
This assay quantitatively measures the ability of DHLA to activate the transcriptional activity of FXR in a cellular context.
Workflow for the FXR transactivation luciferase reporter assay.
Protocol:
-
Cell Culture and Seeding:
-
Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate and incubate overnight.
-
-
Transfection:
-
Prepare a transfection mixture containing an FXR expression plasmid and an FXRE-driven luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Add the transfection mix to the cells and incubate for 24 hours.
-
-
DHLA Treatment:
-
Prepare a serial dilution of DHLA in serum-free DMEM.
-
Replace the transfection medium with the DHLA-containing medium and incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Aspirate the medium and lyse the cells using a passive lysis buffer.
-
Add luciferase assay reagent to each well and measure the luminescence using a plate reader.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
-
Data Analysis:
-
Plot the normalized luciferase activity against the logarithm of the DHLA concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
B. TGR5/GPBAR1 cAMP Reporter Assay
This assay measures the activation of TGR5 by DHLA through the quantification of intracellular cAMP levels.
Protocol:
-
Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing human TGR5 and a cAMP-responsive element (CRE)-driven luciferase reporter gene.
-
Seed 5 x 10^4 cells per well in a 96-well plate and incubate overnight.
-
-
DHLA Treatment:
-
Prepare a serial dilution of DHLA in serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Aspirate the culture medium and add the DHLA-containing medium to the cells.
-
Incubate for 4-6 hours at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., ELISA) or a luciferase-based reporter assay system according to the manufacturer's protocol.
-
-
Data Analysis:
-
Plot the measured cAMP levels or luciferase activity against the logarithm of the DHLA concentration.
-
Determine the EC50 value from the dose-response curve.
-
C. Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis
Co-IP is used to identify proteins that interact with a specific target protein (the "bait") in a cellular context. This can be used to find proteins that associate with DHLA receptors upon ligand binding.
Workflow for Co-Immunoprecipitation (Co-IP).
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells expressing the bait protein (e.g., FXR or TGR5) with DHLA or vehicle control.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the bait protein overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners.
-
Alternatively, for unbiased discovery of interacting proteins, analyze the eluate by mass spectrometry.
-
D. Quantitative PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure changes in the expression of target genes in response to DHLA treatment.
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cells with DHLA or vehicle control for a specified time.
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
-
qPCR:
-
Perform qPCR using gene-specific primers for the target genes and a reference (housekeeping) gene.
-
Use a fluorescent dye (e.g., SYBR Green) or a probe-based system to detect the amplification of the PCR product in real-time.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative gene expression fold change using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
-
V. Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers investigating the signaling pathways of this compound. By employing these techniques, scientists can further unravel the complex roles of DHLA in health and disease, paving the way for the identification of new therapeutic targets and the development of novel drugs. The provided diagrams and tables serve as a quick reference for the known signaling cascades and quantitative parameters of DHLA, facilitating experimental design and data interpretation.
References
Application of Dehydrolithocholic Acid in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrolithocholic acid (DHL) is a secondary bile acid and a metabolite of lithocholic acid (LCA). While research directly investigating the effects of DHL on cancer cell lines is currently limited, its close structural relationship to other bioactive bile acids and its known interactions with key cellular receptors suggest its potential as a modulator of cancer cell signaling. This document provides an overview of the potential applications of DHL in cancer research, based on its known receptor targets and the well-documented effects of its precursor, LCA, and other related bile acids. The provided protocols are standard methods used to assess the impact of bile acids on cancer cell lines.
This compound is known to be an agonist for the Takeda G protein-coupled receptor 5 (TGR5), the Vitamin D Receptor (VDR), and the Farnesoid X Receptor (FXR). It also binds to the human Pregnane X Receptor (PXR) and acts as an inhibitor of RORγt. These receptors are implicated in various cellular processes that are often dysregulated in cancer, such as proliferation, apoptosis, and inflammation.
Potential Mechanisms of Action
The anti-cancer potential of DHL can be inferred from the signaling pathways activated or inhibited by its known receptors. Bile acids like LCA have been shown to induce apoptosis in various cancer cell lines, including prostate and breast cancer.[1][2] The activation of VDR by LCA, for instance, can lead to the inhibition of the pro-inflammatory NF-κB pathway.[3][4] Similarly, FXR activation has been shown to have a tumor-suppressive role in some cancers.[5][6] The effects of bile acids can be dose-dependent, with low concentrations sometimes promoting proliferation and higher concentrations inducing apoptosis.[7]
Data Presentation
Due to the limited direct studies on this compound, the following table summarizes the effects of its precursor, Lithocholic Acid (LCA), and the related bile acid, Deoxycholic Acid (DCA), on various cancer cell lines. This data can serve as a reference for designing experiments with DHL.
| Compound | Cell Line | Assay | Concentration | Effect | Citation |
| LCA | MCF-7 (Breast Cancer) | Western Blot | Not Specified | Increased p53, Decreased Bcl-2 | [1] |
| LCA | MDA-MB-231 (Breast Cancer) | MTT Assay | Not Specified | Anti-proliferative | [8] |
| LCA | LNCaP (Prostate Cancer) | Apoptosis Assay | Not Specified | Induces apoptosis | [2] |
| LCA | PC-3 (Prostate Cancer) | Apoptosis Assay | Not Specified | Induces apoptosis | [2] |
| LCA | 4T1 (Mouse Breast Cancer) | Sulforhodamine B assay | 0.3 µM | Decreased proliferation | [9] |
| LCA | HCT116 (Colon Cancer) | MTT Assay | < 1 µM (for derivative) | Growth inhibition | [10] |
| LCA | WT CLS1 (Nephroblastoma) | Cell Viability Assay | > 0 µM | Antiproliferative | [11] |
| DCA | SW480 (Colorectal Cancer) | Flow Cytometry | 100 µM | Increased apoptosis to 7.2% | [12] |
| DCA | DLD-1 (Colorectal Cancer) | Flow Cytometry | 100 µM | Increased apoptosis to 14.3% | [12] |
| DCA | Caco-2 (Colon Cancer) | Cell Counting | < 20 µM | Stimulated growth | [13] |
| DCA | Caco-2 (Colon Cancer) | Apoptosis Assay | > 100 µM | Induced apoptosis | [13] |
| DCA | HT-29 (Colon Cancer) | Cell Counting | < 20 µM | Stimulated growth | [13] |
| DCA | HT-29 (Colon Cancer) | Apoptosis Assay | > 100 µM | Induced apoptosis | [13] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.
Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the effect of DHL on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (DHL)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of DHL in complete medium. A vehicle control (DMSO) should also be prepared.
-
Remove the medium from the wells and add 100 µL of the DHL dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of DHL that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by DHL.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (DHL)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
After 24 hours, treat the cells with various concentrations of DHL or a vehicle control for the desired time period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be distinguished.
Western Blot Analysis
Objective: To investigate the effect of DHL on the expression of proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (DHL)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against p53, Bcl-2, Bax, cleaved caspase-3, Akt, p-Akt, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with DHL as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualization of Signaling Pathways and Workflows
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Potential signaling pathways modulated by this compound.
Caption: Workflow for quantifying apoptosis using flow cytometry.
Conclusion
This compound presents an interesting candidate for cancer research due to its interactions with multiple receptors known to play a role in cancer biology. While direct experimental evidence of its effects on cancer cell lines is still emerging, the established bioactivity of its precursor, LCA, and other bile acids provides a strong rationale for further investigation. The protocols and potential signaling pathways outlined in this document offer a framework for researchers to explore the therapeutic potential of this compound in various cancer models. Future studies are warranted to elucidate the specific dose-dependent effects and molecular mechanisms of DHL in different cancer contexts.
References
- 1. mdpi.com [mdpi.com]
- 2. Bile acids induce apoptosis selectively in androgen-dependent and -independent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lithocholic acid down-regulation of NF-κB activity through vitamin D receptor in colonic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lithocholic acid down-regulation of NF-kappaB activity through vitamin D receptor in colonic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Hyodeoxycholic acid inhibits colorectal cancer proliferation through the FXR/EREG/EGFR axis [frontiersin.org]
- 6. Hyodeoxycholic acid inhibits colorectal cancer proliferation through the FXR/EREG/EGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of deoxycholate on human colon cancer cells: apoptosis or proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lithocholic acid can carry out in vivo functions of vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lithocholic Acid, a Metabolite of the Microbiome, Increases Oxidative Stress in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lithocholic Acid Hydroxyamide Destabilizes Cyclin D1 and Induces G0/G1 Arrest by Inhibiting Deubiquitinase USP2a - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lithocholic bile acid induces apoptosis in human nephroblastoma cells: a non-selective treatment option - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deoxycholic acid induces reactive oxygen species accumulation and promotes colorectal cancer cell apoptosis through the CaMKII-Ca2+ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of bile salt-induced apoptosis in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assessment of Dehydrolithocholic Acid Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrolithocholic acid (DHLA), also known as 3-keto-lithocholic acid, is a significant metabolite of the secondary bile acid, lithocholic acid (LCA), formed in the liver by the action of the cytochrome P450 enzyme CYP3A4. While the cytotoxicity of its precursor, LCA, is well-documented, the specific cytotoxic effects of DHLA are less characterized. As a biologically active molecule, DHLA is known to be an agonist for several nuclear and G-protein coupled receptors, including the Takeda G-protein-coupled receptor 5 (TGR5), farnesoid X receptor (FXR), and vitamin D receptor (VDR).[1] Understanding the in vitro cytotoxicity of DHLA is crucial for elucidating its physiological and pathophysiological roles, particularly in the context of cholestatic liver diseases and its potential as a therapeutic agent or a toxic metabolite.
These application notes provide a comprehensive guide for assessing the cytotoxicity of DHLA in various in vitro models. The protocols detailed below are foundational methods that can be adapted to specific cell lines and experimental questions.
Data Presentation: Biological Activities of this compound
While specific IC50 values for DHLA cytotoxicity are not extensively reported in the literature, its interactions with key cellular receptors provide a basis for understanding its potential biological effects. The following table summarizes the known receptor binding and activation data for DHLA, which are critical starting points for investigating its cytotoxic mechanisms.
| Receptor Target | Interaction Type | Reported Value | Reference |
| Takeda G-protein-coupled receptor 5 (TGR5) | Agonist | EC50 = 0.27 μM | [1] |
| Farnesoid X Receptor (FXR) | Agonist | EC50 = 3 μM | [1] |
| Vitamin D Receptor (VDR) | Agonist | EC50 = 3 μM | [1] |
| Pregnane X Receptor (PXR) | Binding | IC50 = 15 μM | [1] |
| Retinoic acid receptor-related orphan receptor γt (RORγt) | Binding | Kd = 1.13 μM | [1] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound (DHLA)
-
Selected cell line (e.g., HepG2, Caco-2, Huh7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO, or 0.04 N HCl in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
DHLA Treatment:
-
Prepare a stock solution of DHLA in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of DHLA in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of DHLA. Include a vehicle control (medium with the same concentration of DMSO as the highest DHLA concentration) and a negative control (medium only).
-
Incubate for the desired exposure times (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Protocol 2: Assessment of Cytotoxicity using the Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Materials:
-
This compound (DHLA)
-
Selected cell line
-
Complete cell culture medium (serum-free medium is often recommended for the treatment period)
-
LDH cytotoxicity assay kit
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate as described in the MTT assay protocol.
-
-
DHLA Treatment:
-
Treat cells with various concentrations of DHLA as described in the MTT assay protocol.
-
Include the following controls as per the kit manufacturer's instructions:
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (cells treated with a lysis buffer provided in the kit)
-
Vehicle control
-
-
-
Sample Collection and Reaction:
-
After the desired incubation time, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes).
-
Carefully transfer an aliquot of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.
-
-
Data Acquisition:
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity according to the kit's instructions.
-
Protocol 3: Assessment of Apoptosis using Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
This compound (DHLA)
-
Selected cell line
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System
-
White-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a white-walled 96-well plate at a suitable density.
-
-
DHLA Treatment:
-
Treat cells with various concentrations of DHLA for the desired time periods.
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
-
Incubation and Data Acquisition:
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
-
Mandatory Visualizations
Experimental Workflow for Assessing DHLA Cytotoxicity
Caption: Workflow for in vitro assessment of DHLA cytotoxicity.
Hypothesized Signaling Pathways for DHLA-Induced Cytotoxicity
Caption: Hypothesized DHLA-induced cytotoxic signaling pathways.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Dehydrolithocholic Acid (DHLC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of Dehydrolithocholic acid (DHLC).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4)?
This compound (DHLC) is a hydrophobic bile acid with inherently low water solubility.[1][2] Its chemical structure contains a rigid steroidal backbone and a carboxylic acid group. At neutral or acidic pH, the carboxylic acid group remains largely protonated (non-ionized), making the molecule less polar and thus poorly soluble in aqueous solutions. The pKa of dehydrocholic acid is approximately 5.12, and DHLC is expected to have a similar value.[2] To achieve significant solubility, the pH of the buffer must be high enough to deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
Q2: How can I improve the solubility of DHLC using pH adjustment?
For weakly acidic compounds like DHLC, increasing the pH of the buffer above the compound's pKa will increase solubility.[3][4] By raising the pH, the equilibrium shifts towards the ionized (deprotonated) form of the carboxylic acid, which is significantly more water-soluble. For DHLC, using a buffer with a pH of 7.5 or higher is recommended.
Experimental Protocol: Solubilization of DHLC by pH Adjustment
-
Prepare an Alkaline Buffer: Prepare a buffer such as 50 mM Tris-HCl or phosphate (B84403) buffer with a pH of 8.0-9.0.
-
Weigh DHLC: Accurately weigh the desired amount of DHLC powder.
-
Initial Dissolution: Add a small amount of the alkaline buffer to the DHLC powder and vortex or sonicate briefly. This creates a slurry.
-
Complete Dissolution: Gradually add more alkaline buffer while continuously mixing (vortexing or stirring) until the DHLC is fully dissolved. Gentle warming (to 37°C) may aid dissolution.
-
Final pH Adjustment: Once the DHLC is in solution, the pH can be carefully adjusted downwards if required by the experimental conditions. However, be aware that lowering the pH close to or below the pKa may cause the compound to precipitate.
-
Sterilization: If required, filter-sterilize the final solution using a 0.22 µm syringe filter compatible with your buffer.
Table 1: Expected Effect of pH on the Solubility of a Weakly Acidic Compound (pKa ~5.2)
| pH of Buffer | Ionization State | Expected Relative Solubility |
|---|---|---|
| 4.0 | Mostly Non-ionized (Acid Form) | Very Low |
| 5.2 (at pKa) | 50% Ionized / 50% Non-ionized | Low |
| 6.5 | Mostly Ionized (Salt Form) | Moderate |
| 7.5 | Predominantly Ionized (Salt Form) | High |
| 8.5 | Almost Completely Ionized (Salt Form) | Very High |
Note: This table provides an illustrative guide. Actual solubility values should be determined empirically.
Caption: Logical relationship between buffer pH and DHLC solubility.
Q3: What are co-solvents, and how can they be used to dissolve DHLC?
Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[3][5] This makes the environment more favorable for dissolving hydrophobic compounds like DHLC. Common co-solvents used in biological research include Dimethyl Sulfoxide (DMSO), Ethanol (B145695), and Polyethylene Glycol (PEG).
Experimental Protocol: Using Co-solvents for DHLC Solubilization
-
Select a Co-solvent: Choose a co-solvent that is compatible with your downstream application (e.g., DMSO for cell culture).
-
Prepare a Concentrated Stock: Dissolve a high concentration of DHLC (e.g., 10-50 mM) in 100% co-solvent. Ensure it is fully dissolved by vortexing or brief sonication.
-
Dilute into Buffer: Perform a serial dilution of the concentrated stock solution into your aqueous buffer to achieve the final desired concentration.
-
Mix Thoroughly: When adding the stock solution to the buffer, pipette it directly into the liquid and mix immediately and vigorously to avoid localized high concentrations that can cause precipitation.
-
Observe for Precipitation: Always check the final solution for any signs of cloudiness or precipitation. The final concentration of the co-solvent should be kept as low as possible, especially for cell-based assays, to avoid toxicity.[6]
Table 2: Common Co-solvents for Preclinical Formulations
| Co-solvent | Typical Stock Concentration | Max Recommended Final Conc. (Cell Culture) | Notes |
|---|---|---|---|
| DMSO | 10 - 100 mM | < 0.5% (v/v) | Widely used, but can be toxic to cells at higher concentrations.[6] |
| Ethanol | 10 - 50 mM | < 1.0% (v/v) | Less toxic than DMSO but may be less effective for highly hydrophobic compounds. |
| PEG 400 | 10 - 50 mM | < 2.0% (v/v) | Generally considered safe and often used in formulations.[6] |
| NMP | 10 - 100 mM | < 0.2% (v/v) | High solubilizing power but use with caution due to potential toxicity.[6] |
Caption: Experimental workflow for using the co-solvent method.
Q4: Can surfactants be used to solubilize DHLC?
Yes, surfactants are an excellent method for solubilizing highly hydrophobic compounds.[7] Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into micelles. These micelles have a hydrophobic core that can encapsulate DHLC, and a hydrophilic shell that allows the entire complex to be dispersed in an aqueous buffer.[8] This process is called micellar solubilization.[9]
Experimental Protocol: Micellar Solubilization of DHLC
-
Prepare Surfactant Solution: Prepare a solution of a suitable surfactant (e.g., Tween® 80, Polysorbate 20) in your desired buffer at a concentration well above its CMC.
-
Add DHLC: Add the DHLC powder directly to the surfactant solution.
-
Facilitate Solubilization: Mix thoroughly using a vortex mixer. Gentle heating (e.g., 37-50°C) and sonication in a water bath can significantly accelerate the solubilization process.
-
Ensure Clarity: Continue mixing until the solution becomes clear, indicating that the DHLC has been incorporated into the micelles.
-
Cool and Use: Allow the solution to cool to the experimental temperature before use.
Table 3: Common Non-ionic Surfactants for Solubilization
| Surfactant | Critical Micelle Conc. (CMC) | Typical Working Concentration | Notes |
|---|---|---|---|
| Polysorbate 20 (Tween® 20) | ~0.059 mg/mL | 0.1 - 2.0% (w/v) | Common in biological buffers. |
| Polysorbate 80 (Tween® 80) | ~0.012 mg/mL | 0.1 - 5.0% (w/v) | Effective solubilizer, frequently used in pharmaceutical formulations.[6] |
| Poloxamer 188 (Pluronic® F-68) | ~1.0 mg/mL | 1.0 - 10% (w/v) | Often used to reduce shear stress in cell cultures. |
Q5: What is cyclodextrin (B1172386) complexation and is it suitable for DHLC?
Cyclodextrin complexation is a highly effective technique for improving the solubility of poorly soluble drugs.[7] Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[10] The hydrophobic DHLC molecule (the "guest") can be encapsulated within the hydrophobic cavity of the cyclodextrin (the "host"), forming a water-soluble inclusion complex.[11][12] This method is widely used in pharmaceutical development to enhance solubility and bioavailability.[13]
Experimental Protocol: Preparing a DHLC-Cyclodextrin Complex (Kneading Method)
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are common choices due to their high solubility and safety profiles.[12]
-
Molar Ratio: Determine the desired molar ratio of DHLC to CD (e.g., 1:1, 1:2).
-
Kneading: Place the CD powder in a mortar. Add a small amount of a solvent like water or ethanol to form a paste.
-
Add DHLC: Slowly add the DHLC powder to the paste.
-
Knead Thoroughly: Knead the mixture for 30-60 minutes. The mechanical force facilitates the inclusion of DHLC into the CD cavity.[10]
-
Drying: Dry the resulting paste in an oven at 40-50°C or under a vacuum until all solvent has evaporated.
-
Final Product: The resulting dry powder is the DHLC-CD complex, which should be readily soluble in aqueous buffers. Sieve the powder to ensure uniformity.
Caption: Formation of a water-soluble DHLC-cyclodextrin complex.
Troubleshooting Guide
Q: I dissolved DHLC in DMSO, but it precipitated when I added it to my cell culture media. What should I do? A: This is a common issue called "fall-out" that occurs when the concentrated co-solvent stock is diluted into an aqueous medium, and the final co-solvent concentration is too low to maintain solubility.
-
Solution 1 (Lower Stock Concentration): Prepare a less concentrated stock solution in DMSO. This means you will add a larger volume to your media, but the final DMSO concentration might still be within a tolerable range for your cells.
-
Solution 2 (Check Final DMSO %): Ensure your final DMSO concentration does not exceed the limit for your cell line (typically <0.5%). If your current protocol results in a higher percentage, you must revise it.
-
Solution 3 (Alternative Method): Switch to a different solubilization method. Cyclodextrin complexation is an excellent alternative as it directly increases water solubility without relying on organic co-solvents.
Q: I've adjusted the pH, but the solubility is still not high enough for my required concentration. What's the next step? A: You can combine solubilization techniques. For instance, you can prepare your DHLC solution in a slightly alkaline buffer (e.g., pH 8.0) that also contains a low percentage of a surfactant like Polysorbate 20 or a cyclodextrin like HP-β-CD. These methods work via different mechanisms and their effects can be additive, often achieving higher solubility than any single method alone.
Q: Which solubilization method is best for in vivo studies? A: The choice depends heavily on the route of administration and toxicological considerations.
-
Oral Administration: All methods can be considered. Lipid-based formulations and self-emulsifying drug delivery systems (SEDDS) are also common for oral delivery of poorly soluble drugs.[14]
-
Parenteral (Injectable) Administration: The constraints are much stricter.
-
Cyclodextrins: SBE-β-CD (Captisol®) is FDA-approved and widely used in injectable formulations to solubilize hydrophobic drugs due to its excellent safety profile.[12]
-
Co-solvents: Solvents like PEG 300/400 and ethanol can be used, but their concentrations must be kept within safe limits to avoid issues like hemolysis or vein irritation.
-
Surfactants: Surfactants like Polysorbate 80 are used in many approved injectable formulations but must be used within established safe concentration limits.
-
pH Adjustment: This can be challenging for injections that need to be close to physiological pH (7.4) to avoid irritation and pain.
-
References
- 1. Dehydrocholic acid (CAS 81-23-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 81-23-2 CAS MSDS (Dehydrocholic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sites.ualberta.ca [sites.ualberta.ca]
- 9. researchgate.net [researchgate.net]
- 10. humapub.com [humapub.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
stability and long-term storage of Dehydrolithocholic acid solutions
Technical Support Center: Dehydrolithocholic Acid Solutions
This technical support center provides guidance on the stability and long-term storage of this compound (DHLC) solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored at -20°C. Under these conditions, it is stable for at least four years[1][2].
Q2: What are the best solvents for preparing this compound stock solutions?
A2: this compound is soluble in several organic solvents. Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695) are commonly used. It is recommended to purge the solvent with an inert gas before dissolving the compound[2].
Q3: How long can I store this compound stock solutions in organic solvents?
Q4: Can I store this compound in aqueous solutions?
A4: It is not recommended to store aqueous solutions of this compound for more than one day[2]. The compound is sparingly soluble in aqueous buffers and may be prone to degradation. For experiments requiring an aqueous buffer, it is advised to first dissolve DHLC in an organic solvent like DMF and then dilute it with the aqueous buffer of choice just before use[2].
Q5: What are the signs of degradation in my this compound solution?
A5: Visual signs of degradation can include a change in color, precipitation, or the appearance of particulate matter in the solution. For a quantitative assessment, analytical techniques such as HPLC-UV or LC-MS should be used to check for a decrease in the main compound peak and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation in the solution upon storage, especially at low temperatures. | The concentration of this compound may exceed its solubility limit in the chosen solvent at that temperature. | Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. If precipitation persists, consider preparing a more dilute stock solution. Always ensure the compound is fully dissolved before use. |
| Inconsistent experimental results using the same stock solution. | The solution may have degraded due to improper storage, such as repeated freeze-thaw cycles, exposure to light, or prolonged storage at room temperature. | Prepare fresh stock solutions more frequently. Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles. Store aliquots at -80°C for longer-term stability. Protect solutions from light by using amber vials or wrapping them in foil. |
| The concentration of the this compound solution, as determined by an analytical method, is lower than expected. | This could be due to degradation of the compound or inaccurate initial weighing. | Verify the accuracy of your balance. To confirm degradation, analyze the solution for the presence of degradation products using a stability-indicating method like HPLC-UV or LC-MS. If degradation is confirmed, review your storage procedures and prepare a fresh solution. |
| Difficulty dissolving this compound in the chosen solvent. | The solvent may not be of high purity, or the compound may have limited solubility in that specific solvent at the desired concentration. | Use high-purity, anhydrous solvents. If solubility is an issue, try gentle warming or sonication. Refer to the solubility data to ensure you are not exceeding the solubility limit. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~ 30 mg/mL | [1][2] |
| Dimethyl sulfoxide (DMSO) | ~ 15 mg/mL | [1][2] |
| Ethanol | ~ 10 mg/mL | [1][2] |
| 1:4 solution of DMF:PBS (pH 7.2) | ~ 0.20 mg/mL | [1][2] |
Experimental Protocols
Protocol for Assessing the Stability of a this compound Solution using HPLC-UV
This protocol outlines a general procedure to monitor the stability of a this compound (DHLC) solution over time.
1. Materials and Equipment:
-
This compound
-
High-purity solvent (e.g., DMF, DMSO, or Ethanol)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase components (e.g., HPLC-grade acetonitrile (B52724) and water with 0.1% formic acid)
-
Autosampler vials
-
Precision balance
-
Volumetric flasks and pipettes
2. Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh a known amount of DHLC and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Solution: Prepare a solution of DHLC in the solvent of interest at the desired concentration for the stability study.
3. HPLC Method Parameters (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, starting with 50% acetonitrile and increasing to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: ~210 nm (optimization may be required)
4. Stability Study Procedure:
-
Time Zero (T0) Analysis: Immediately after preparing the sample solution, inject it into the HPLC system to obtain the initial chromatogram. This will serve as the baseline.
-
Storage: Store the sample solution under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light or exposed to light).
-
Time Point Analysis: At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), retrieve an aliquot of the stored sample solution.
-
Analysis: Allow the aliquot to come to room temperature and inject it into the HPLC system using the same method as the T0 analysis.
-
Data Analysis:
-
Compare the peak area of the DHLC peak at each time point to the T0 peak area to determine the percentage of DHLC remaining.
-
Examine the chromatograms for the appearance of any new peaks, which would indicate degradation products.
-
Quantify the percentage of degradation by calculating the ratio of the area of the degradation peaks to the total peak area.
-
Visualizations
Caption: Potential degradation pathways of this compound under improper storage conditions.
Caption: Workflow for a typical stability study of a this compound solution.
References
troubleshooting unexpected results in Dehydrolithocholic acid experiments
Welcome to the technical support center for Dehydrolithocholic acid (DHLA) experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and navigate experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
1. Compound Solubility and Stability
-
Question: My this compound solution appears cloudy or has precipitated after dilution in an aqueous buffer. What should I do?
Answer: this compound has limited solubility in aqueous buffers.[1] To avoid precipitation, it is recommended to first dissolve DHLA in an organic solvent like DMSO, ethanol, or DMF to create a stock solution.[1] Subsequently, this stock solution can be diluted with your aqueous buffer of choice (e.g., PBS) to the final working concentration.[1] It is advisable to not store the aqueous solution for more than one day to ensure stability and prevent precipitation.[1]
-
Question: I am concerned about the stability of my this compound powder and stock solutions. What are the recommended storage conditions?
Answer: For long-term storage, this compound as a crystalline solid should be stored at -20°C and is stable for at least four years.[1][2] Stock solutions made in organic solvents should also be stored at -20°C. To ensure the integrity of the compound, it is best to prepare fresh dilutions from the stock solution for each experiment and avoid repeated freeze-thaw cycles.
2. Inconsistent or Unexpected Cellular Responses
-
Question: I am observing variable or no response in my cell-based assays after treating with this compound. What could be the cause?
Answer: Several factors could contribute to inconsistent cellular responses:
-
Cell Health and Confluency: Ensure your cells are healthy, in the logarithmic growth phase, and at a consistent confluency for each experiment. Over-confluent or stressed cells may respond differently.
-
Reagent Quality: Verify the purity of your this compound, which should be ≥95%.[1][2][3] Use high-quality cell culture media and supplements.
-
Assay Interference: Bile acids can sometimes interfere with certain assay readouts (e.g., fluorescence or absorbance). Run appropriate controls, such as DHLA in media without cells, to check for background signal.
-
Mycoplasma Contamination: Mycoplasma contamination can alter cellular responses. Regularly test your cell cultures for mycoplasma.
-
-
Question: I am seeing higher-than-expected cytotoxicity in my cell cultures treated with this compound. Is this normal?
Answer: While DHLA is a metabolite of the more toxic lithocholic acid (LCA), high concentrations can still induce cytotoxicity.[4] The cytotoxic effects of bile acids are often dependent on their hydrophobicity.[5][6] Consider the following:
-
Dose-Response: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to bile acids. What is non-toxic for one cell line may be cytotoxic for another.
-
Solvent Toxicity: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the DHLA is not exceeding a toxic level for your cells (typically <0.5%).
-
3. Receptor Activation and Signaling Pathway Issues
-
Question: I am not observing the expected activation of a specific receptor (e.g., FXR, TGR5) in my reporter assay. What could be the problem?
Answer: this compound is known to be an agonist for multiple receptors, including TGR5, FXR, and VDR, and can also bind to PXR.[2] If you are not seeing activation of your target receptor, consider the following:
-
Receptor Expression Levels: Confirm that your cell line expresses the receptor of interest at sufficient levels for a detectable response.
-
Competitive Binding: DHLA's affinity for different receptors varies. The presence of other compounds in your media or serum could competitively inhibit binding to your target receptor.
-
Off-Target Effects: The observed cellular phenotype may be a result of DHLA acting on a different receptor than the one you are primarily investigating. Consider using antagonists for other potential receptors to isolate the effect of your target receptor.
-
Data Presentation
Table 1: Receptor Activation and Binding Affinity of this compound
| Receptor | Activity | Potency/Affinity | Reference |
| TGR5 (GP-BAR1) | Agonist | EC50 = 0.27 μM | [2] |
| Farnesoid X Receptor (FXR) | Agonist | - | [2] |
| Vitamin D Receptor (VDR) | Agonist | EC50 = 3 μM | [2] |
| Pregnane X Receptor (PXR) | Binds and Activates | IC50 = 15 μM | [2] |
| Retinoic acid receptor-related orphan receptor γt (RORγt) | Decreases Activity | Kd = 1.13 μM | [2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMF | ~30 mg/ml | [1][2] |
| DMSO | ~15 mg/ml | [1][2] |
| Ethanol | ~10 mg/ml | [1][2] |
| DMF:PBS (pH 7.2) (1:4) | ~0.20 mg/ml | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.2
-
-
Procedure for 10 mM Stock Solution:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 374.56 g/mol ).
-
Under sterile conditions, weigh the this compound and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Procedure for Working Solution:
-
Thaw an aliquot of the 10 mM DHLA stock solution.
-
Dilute the stock solution in your cell culture medium or desired aqueous buffer to the final working concentration immediately before use. For example, to make a 10 µM working solution, dilute the 10 mM stock 1:1000.
-
Gently mix the working solution by pipetting. Do not vortex vigorously as this can cause precipitation.
-
Visualizations
Caption: Signaling pathways activated by this compound.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Cayman Chemical [bioscience.co.uk]
- 4. Buy this compound | 1553-56-6 [smolecule.com]
- 5. Hydrophilic and hydrophobic bile acids exhibit different cytotoxicities through cytolysis, interleukin-8 synthesis and apoptosis in the intestinal epithelial cell lines. IEC-6 and Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cytotoxicity of hydrophobic bile acids is ameliorated by more hydrophilic bile acids in intestinal cell lines IEC-6 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dehydrolithocholic Acid (DLCA) in Cell Culture
Welcome to the technical support center for Dehydrolithocholic acid (DLCA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of DLCA in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of key signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DLCA) and what are its primary cellular targets?
This compound (DLCA), also known as 3-oxo-LCA, is a metabolite of lithocholic acid (LCA), formed by the action of the cytochrome P450 enzyme CYP3A4.[1][2][3] It is a signaling molecule known to interact with several receptors. DLCA is an agonist for the G protein-coupled bile acid receptor 1 (GP-BAR1/TGR5), the vitamin D receptor (VDR), and the farnesoid X receptor (FXR).[1][2] It also acts as an antagonist for the retinoic acid receptor-related orphan receptor γt (RORγt).[2]
Q2: How should I prepare a stock solution of DLCA?
DLCA is a crystalline solid that is sparingly soluble in aqueous buffers but soluble in organic solvents. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile dimethyl sulfoxide (B87167) (DMSO).
-
Protocol for Preparing a 10 mM DLCA Stock Solution:
-
Weigh out the appropriate amount of DLCA powder (Molecular Weight: 374.6 g/mol ).[1]
-
Dissolve the powder in high-quality, sterile DMSO to achieve a final concentration of 10 mM.
-
Gently vortex or sonicate at room temperature to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term stability.
-
Q3: What is the recommended final concentration of DMSO in my cell culture medium?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.1% is generally considered safe for most cell lines, while some may tolerate up to 0.5%.[4][5] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any effects of the solvent.
Q4: At what concentrations is DLCA expected to be biologically active?
The effective concentration of DLCA can vary depending on the cell type and the specific biological endpoint being measured. Based on in vitro assays, DLCA has been shown to be a potent agonist of TGR5 with an EC50 of 0.27 µM.[1][2] For VDR and FXR, the reported EC50 values are 3 µM and in cell-based reporter assays respectively.[2] DLCA has been shown to inhibit the differentiation of TH17 cells at a concentration of 20 µM.[2]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with DLCA.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Precipitation in Culture Medium | The concentration of DLCA exceeds its solubility in the aqueous medium. The final DMSO concentration is too low to maintain solubility. Interaction with media components. | 1. Lower the final concentration of DLCA. Perform a dose-response experiment to find the optimal soluble concentration. 2. Perform a stepwise dilution. First, dilute the DMSO stock in a small volume of serum-free media before adding it to the final culture volume.[6] 3. Ensure the final DMSO concentration is sufficient but non-toxic (≤0.5%). 4. Prepare fresh working solutions immediately before each experiment. |
| Unexpected Cell Death or Cytotoxicity | The DLCA concentration is too high for the specific cell line. The final DMSO concentration is toxic to the cells. The cells are unhealthy or stressed. | 1. Perform a dose-response curve to determine the cytotoxic threshold of DLCA for your cell line. Start with a broad range of concentrations. 2. Verify the final DMSO concentration and include a vehicle-only control. [7] 3. Ensure cells are healthy, in the logarithmic growth phase, and free from contamination before starting the experiment. |
| Inconsistent or Non-Reproducible Results | Degradation of DLCA stock solution due to improper storage or repeated freeze-thaw cycles. Variation in cell passage number, leading to phenotypic drift. Inconsistent cell seeding density. | 1. Use fresh aliquots of the DLCA stock solution for each experiment. 2. Use cells within a consistent and narrow passage number range. 3. Ensure accurate and consistent cell counting and plating for all experiments. |
| Weaker-than-Expected Biological Activity | The concentration of DLCA is too low to elicit a response. The cells may have low expression of the target receptor (e.g., TGR5, FXR). The compound may have degraded. | 1. Increase the concentration of DLCA. Refer to the dose-response curve to select an appropriate concentration. 2. Verify the expression of the target receptor in your cell line using techniques like Western blot or qPCR. 3. Prepare a fresh stock solution of DLCA and repeat the experiment. |
Quantitative Data Summary
The following table summarizes the known effective concentrations of DLCA for receptor modulation. Note that IC50 values for cytotoxicity in specific cancer cell lines are not widely available for DLCA itself, and researchers are encouraged to perform their own dose-response studies.
| Target | Effect | Concentration | Assay Type |
| TGR5 (GP-BAR1) | Agonist | EC50 = 0.27 µM | Cell-based reporter assay |
| Vitamin D Receptor (VDR) | Agonist | EC50 = 3 µM | Cell-based reporter assay |
| Farnesoid X Receptor (FXR) | Agonist | - | Cell-based reporter assay |
| Pregnane X Receptor (PXR) | Binds | IC50 = 15 µM | - |
| RORγt | Antagonist | Kd = 1.13 µM | Recombinant human ligand-binding domain |
| TH17 Cell Differentiation | Inhibition | 20 µM | - |
Data sourced from Cayman Chemical product information.[2]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of DLCA on a cell line of interest.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
DLCA stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of DLCA in complete medium from the 10 mM stock solution. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (e.g., 0.1%). Replace the medium in the wells with 100 µL of the prepared DLCA dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with DLCA.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete culture medium
-
DLCA stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of DLCA (and a vehicle control) for the chosen duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[9][10]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[10]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[11] Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.[12][9]
Protocol 3: Western Blot Analysis
This protocol is used to analyze the expression of target proteins involved in signaling pathways affected by DLCA.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
DLCA stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with DLCA as required. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[6]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Wash the membrane again with TBST and then add the ECL detection reagent.[6]
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Perform densitometric analysis of the protein bands, normalizing to a loading control (e.g., β-actin or GAPDH).[6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by DLCA and a general experimental workflow for its use in cell culture.
References
- 1. This compound - Cayman Chemical [bioscience.co.uk]
- 2. caymanchem.com [caymanchem.com]
- 3. Buy this compound | 1553-56-6 [smolecule.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. static.igem.org [static.igem.org]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
avoiding common artifacts in Dehydrolithocholic acid bioassays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with Dehydrolithocholic acid (DHLC) bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the primary bioassays used to study this compound (DHLC)?
A1: The primary bioassays for studying DHLC fall into two main categories:
-
Functional Assays: These are typically cell-based reporter assays to investigate the effect of DHLC on its known protein targets. Given that DHLC is an agonist for Takeda G protein-coupled receptor 5 (TGR5) and farnesoid X receptor (FXR), luciferase reporter assays are commonly employed.[1][2][3][4] In these assays, cells are engineered to express the receptor of interest and a reporter gene (like luciferase) linked to a responsive promoter. Activation of the receptor by DHLC leads to the expression of the reporter gene, which can be quantified.
-
Quantification Assays: These assays are used to measure the concentration of DHLC in biological samples. The gold standard for accurate and sensitive quantification of bile acids, including DHLC, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6][7][8]
Q2: What are the known signaling pathways activated by this compound?
A2: this compound is a signaling molecule that activates several receptors, influencing various physiological processes. The primary signaling pathways initiated by DHLC include:
-
TGR5 Signaling: As an agonist of TGR5, DHLC can stimulate the Gαs protein subunit, leading to the activation of adenylyl cyclase. This increases intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn can influence downstream targets to regulate inflammation, energy expenditure, and glucose metabolism.[3][9][10]
-
FXR Signaling: DHLC also functions as an agonist for the farnesoid X receptor (FXR), a nuclear receptor.[1][2] Upon binding, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription. This pathway is crucial for bile acid homeostasis and lipid metabolism.
Troubleshooting Guides
I. Cell-Based Reporter Assays (e.g., for FXR and TGR5 activation)
This section addresses common issues encountered during cell-based reporter assays for studying DHLC's effect on nuclear receptors like FXR and TGR5.
Problem 1: Low or No Signal
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal Cell Density or Poor Transfection Efficiency | Optimize cell seeding density to ensure 70-80% confluency at the time of transfection and assay. Use a positive control for transfection (e.g., a plasmid expressing a fluorescent protein) to verify efficiency.[1] |
| Ineffective DHLC Concentration | Perform a dose-response experiment with a wide range of DHLC concentrations to determine the optimal working concentration. Ensure proper dissolution of DHLC in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the assay does not exceed a non-toxic level (typically <0.5%). |
| Degraded Reagents | Ensure the luciferase assay reagent is fresh and has been stored correctly. Check the integrity of all plasmids used in the transfection.[1] |
| Insufficient Incubation Time | Optimize the incubation time for both the DHLC treatment and the luciferase assay itself.[11] |
Problem 2: High Background Signal
Possible Causes & Solutions
| Cause | Recommended Solution |
| High Basal Activity of the Reporter Construct | Use a reporter construct with a promoter that has low basal activity in your chosen cell line.[1] |
| Incomplete Cell Lysis | Ensure complete cell lysis by following the manufacturer's protocol for the lysis buffer and potentially increasing the incubation time.[1] |
| Well-to-Well Crosstalk | Use opaque-walled plates (white or black) for luminescence assays to prevent light from one well being detected in adjacent wells.[1] |
| Autofluorescence of DHLC or Media Components | Run a control with DHLC in cell-free media to check for any intrinsic luminescence. If observed, subtract this background from your experimental values. |
Problem 3: High Variability Between Replicates
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and pre-wet the tips. |
| Uneven Cell Seeding | Mix the cell suspension thoroughly before and during plating to ensure a uniform cell density across all wells.[1] |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature variations at the edges of the plate, avoid using the outer wells or fill them with sterile PBS or media. |
| Lack of Normalization | Use an internal control vector (e.g., a plasmid expressing Renilla luciferase under a constitutive promoter) to normalize for differences in transfection efficiency and cell viability.[12] |
II. LC-MS/MS Quantification of this compound
This section provides guidance on troubleshooting common artifacts in the quantification of DHLC using LC-MS/MS.
Problem 1: Inaccurate Quantification due to Matrix Effects
Possible Causes & Solutions
| Cause | Recommended Solution |
| Ion Suppression or Enhancement | Biological matrices contain various components that can co-elute with DHLC and interfere with its ionization in the mass spectrometer.[6][13] To correct for this, use a stable isotope-labeled internal standard (SIL-IS) for DHLC. The SIL-IS will experience similar matrix effects as the analyte, allowing for accurate quantification.[14] |
| Retention Time Shifts | Matrix components can sometimes interact with the analyte, causing shifts in its retention time.[13][15] To mitigate this, optimize the sample preparation method to remove as many interfering substances as possible (e.g., through solid-phase extraction or liquid-liquid extraction). Also, ensure consistent matrix composition between standards, quality controls, and unknown samples. |
Problem 2: Co-eluting Interferences and Isomeric Compounds
Possible Causes & Solutions
| Cause | Recommended Solution |
| Interfering Peaks | A component in the sample matrix may have a similar mass-to-charge ratio and retention time as DHLC, leading to an artificially high signal.[5] To resolve this, optimize the chromatographic separation by adjusting the mobile phase composition, gradient, or using a different column to separate the interfering peak from DHLC. |
| Isomeric Bile Acids | Many bile acids are structural isomers, differing only in the spatial arrangement of hydroxyl groups.[6] This can make their separation and individual quantification challenging. Use a high-resolution chromatography method and carefully select MS/MS transitions that are specific to DHLC to differentiate it from its isomers. |
Problem 3: Poor Peak Shape and Low Sensitivity
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal Mobile Phase | The pH and organic solvent composition of the mobile phase can significantly impact peak shape and ionization efficiency. Experiment with different mobile phase additives (e.g., ammonium (B1175870) formate, formic acid) to improve peak symmetry and signal intensity.[7][14] |
| Contaminated LC-MS System | Contaminants in the LC system or mass spectrometer can lead to high background noise and poor sensitivity. Regularly clean the ion source and perform system suitability tests to ensure optimal performance. |
| Formation of Adducts or Dimers | In electrospray ionization, analytes can form adducts with salts or even form dimers, which can complicate quantification.[16] Optimize the ion source parameters (e.g., temperature, voltages) to minimize the formation of these species. |
Experimental Protocols & Data
Representative Agonist Potency at TGR5 and FXR
The following table summarizes the potency of DHLC and other relevant bile acids at TGR5 and FXR, as determined by cell-based reporter assays.
| Agonist | Receptor | EC50 (µM) | Cell Line | Assay Type |
| This compound | TGR5 | 0.27 | Cell-based reporter | Cell-based reporter |
| This compound | VDR | 3 | Cell-based reporter | Cell-based reporter |
| This compound | FXR | Agonist activity observed | Cell-based reporter | Cell-based reporter |
| Lithocholic acid (LCA) | TGR5 | Potent agonist | Not specified | Not specified |
| Chenodeoxycholic acid (CDCA) | FXR | Natural agonist | Not specified | Luciferase reporter |
Data compiled from publicly available information. EC50 values can vary depending on the specific cell line and assay conditions.
General Protocol for a DHLC FXR Activation Luciferase Reporter Assay
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293T) in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.[1]
-
Transfection: Co-transfect the cells with an FXR expression vector and a luciferase reporter vector containing an FXR response element. An internal control vector (e.g., expressing Renilla luciferase) should also be included.[1][12]
-
DHLC Treatment: After a 4-6 hour transfection period, replace the medium with fresh medium containing various concentrations of DHLC or controls (vehicle and a known FXR agonist).
-
Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Wash the cells with PBS and then add a passive lysis buffer.[1]
-
Luminescence Measurement: Add the luciferase assay substrate to the cell lysate and measure the firefly luciferase activity using a luminometer. If using a dual-luciferase system, subsequently add the Renilla luciferase substrate and measure its activity.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to correct for transfection efficiency and cell viability. Plot the normalized data against the DHLC concentration to determine the EC50 value.
Visualizations
Caption: Signaling pathways activated by this compound (DHLC).
Caption: Experimental workflow for a DHLC luciferase reporter assay.
Caption: Logical troubleshooting flow for DHLC quantification by LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. besjournal.com [besjournal.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 6. Bile acid analysis [sciex.com]
- 7. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Cell-based Assays to Identify ERR and ERR/PGC Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. LCMSpector: A simple open-source viewer for targeted hyphenated mass spectrometry analysis | PLOS Computational Biology [journals.plos.org]
Technical Support Center: Quantification of Dehydrolithocholic Acid in Serum
Welcome to the technical support center for the quantification of Dehydrolithocholic acid (DHLA) in serum. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying this compound in serum?
A1: The gold standard for the quantification of this compound and other bile acids in serum is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity, specificity, and the ability to multiplex, allowing for the simultaneous measurement of multiple bile acids in a single run.[1][3]
Q2: Why is sample preparation critical for accurate DHLA quantification?
A2: Serum is a complex biological matrix containing proteins, phospholipids, and other endogenous substances that can interfere with the analysis.[4] Proper sample preparation is essential to remove these interferences, reduce matrix effects, and ensure accurate and reproducible quantification of DHLA.[5][6] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4]
Q3: What are the main challenges in the chromatographic separation of DHLA?
A3: A primary challenge is the presence of structurally similar and isomeric bile acids, which can have nearly identical mass-to-charge ratios (m/z) and retention times.[7] Achieving baseline separation of these isomers is crucial for accurate identification and quantification.[5] Method development often involves optimizing the analytical column, mobile phase composition, and gradient elution to resolve these closely related compounds.[5][8]
Q4: How do matrix effects impact DHLA quantification by LC-MS/MS?
A4: Matrix effects occur when components of the serum matrix co-elute with DHLA and either suppress or enhance its ionization in the mass spectrometer's ion source.[9] This can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility.[5][9] Strategies to mitigate matrix effects include effective sample cleanup, the use of stable isotope-labeled internal standards, and chromatographic separation that resolves DHLA from interfering matrix components.[4][6][10]
Q5: Are there specific challenges related to the mass spectrometry of unconjugated bile acids like DHLA?
A5: Yes, unconjugated bile acids like DHLA can exhibit limited fragmentation in the mass spectrometer, making it difficult to find specific and intense product ions for selected reaction monitoring (SRM).[7] In some cases, the same m/z value for both the precursor and product ion is monitored.[1] Optimization of MS parameters is crucial for achieving adequate sensitivity.[6]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for DHLA
| Possible Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample extract and reinject. |
| Secondary Interactions | Ensure the mobile phase pH is appropriate to maintain DHLA in a consistent ionization state. Consider a column with a different stationary phase chemistry. |
| Column Contamination | Wash the column with a strong solvent series (e.g., methanol, acetonitrile (B52724), isopropanol). If the problem persists, replace the guard column or the analytical column. |
| Inappropriate Mobile Phase | Optimize the organic solvent composition and the concentration of additives (e.g., formic acid, ammonium (B1175870) acetate).[6] |
Issue 2: High Variability in DHLA Quantification Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation protocol for all samples, calibrators, and quality controls.[10] Utilize a stable isotope-labeled internal standard for DHLA if available to correct for variability.[10] |
| Matrix Effects | Evaluate matrix effects by performing post-extraction spike experiments.[11] If significant, enhance the sample cleanup procedure (e.g., use SPE instead of PPT) or dilute the samples.[4] |
| Instrument Instability | Check the stability of the LC-MS/MS system by injecting a standard solution multiple times. Clean the ion source and check for any leaks in the LC system. |
| Improper Calibration Curve | Prepare calibration standards in a matrix that closely matches the study samples (e.g., charcoal-stripped serum) to minimize matrix-related inaccuracies.[6] |
Issue 3: Co-elution with an Interfering Peak
| Possible Cause | Troubleshooting Steps |
| Isomeric Interference | Optimize the chromatographic method to improve the resolution of isomers. This may involve adjusting the gradient profile, changing the column temperature, or using a longer column with a smaller particle size.[5] |
| Matrix Interference | Improve the selectivity of the sample preparation method to remove the interfering compound.[5] Alternatively, if using high-resolution mass spectrometry, a narrower mass extraction window for the product ion can reduce background interference.[12] |
| Selection of Non-Specific MRM Transition | If possible, select a more specific multiple reaction monitoring (MRM) transition for DHLA that is not shared by the interfering compound.[5] |
Quantitative Data
Table 1: Example LC-MS/MS Parameters for Bile Acid Analysis
| Parameter | Setting |
| LC Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm)[13] |
| Mobile Phase A | Water with 0.1% formic acid[13] |
| Mobile Phase B | Acetonitrile/Methanol mixture with 0.1% formic acid[13] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[13] |
| MS/MS Mode | Selected Reaction Monitoring (SRM)[13] |
Note: These are example parameters and should be optimized for the specific instrument and application.
Experimental Protocols
Protocol 1: Serum Sample Preparation using Protein Precipitation
-
Aliquoting: Pipette 100 µL of serum sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.[13]
-
Internal Standard Spiking: Add 20 µL of an internal standard working solution (containing a stable isotope-labeled analog of DHLA if available) to each tube and briefly vortex.[10][13]
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.[5]
-
Vortexing: Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.[13]
-
Centrifugation: Centrifuge the tubes at approximately 13,000 rpm for 10 minutes to pellet the precipitated proteins.[13]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate, avoiding disturbance of the protein pellet.[10]
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35-40°C.[10]
-
Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase composition (e.g., 60:40 water:mobile phase B).[5]
Visualizations
Caption: Experimental workflow for DHLA quantification in serum.
Caption: Troubleshooting logic for DHLA quantification.
References
- 1. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bme.psu.edu [bme.psu.edu]
- 5. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 6. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. sciex.com [sciex.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Dehydrolithocholic Acid (DHLA) Extraction from Tissues
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for the extraction of Dehydrolithocholic acid (DHLA), also known as 3-oxo-Lithocholic acid (3-oxo-LCA), from tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHLA) and why is its extraction from tissues important?
A1: this compound is a secondary bile acid formed from the metabolism of lithocholic acid by gut microbiota.[1] Its levels in tissues are of significant interest as it is involved in various physiological and pathological processes, including immune regulation and inflammatory diseases.[1][2] Accurate extraction from tissues is crucial for studying its role in disease and for potential therapeutic development.
Q2: What are the critical first steps in tissue sample handling to ensure DHLA stability?
A2: To prevent degradation of DHLA, it is imperative to work quickly at low temperatures (0-4°C).[3] Immediately after collection, tissue samples should be flash-frozen in liquid nitrogen and stored at -80°C until extraction.[3][4][5] Avoid repeated freeze-thaw cycles as this can compromise the integrity of the analyte.[4]
Q3: What are the main methods for extracting DHLA from tissues?
A3: The two primary methods for extracting bile acids, including DHLA, from tissues are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[6][7][8][9] LLE involves partitioning the analyte between two immiscible liquid phases, while SPE uses a solid sorbent to bind and elute the analyte. The choice between LLE and SPE depends on the sample matrix, desired purity, and available equipment.
Q4: Which solvents are recommended for DHLA extraction?
A4: this compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[10] For tissue extraction, a common approach involves initial homogenization in a solvent mixture like methanol (B129727)/acetonitrile to precipitate proteins and extract bile acids.[11] The specific choice of solvent will depend on the chosen extraction method (LLE or SPE) and the downstream analytical technique.
Q5: How can I improve the recovery of DHLA during extraction?
A5: To improve recovery, ensure efficient tissue homogenization. Cryo-homogenization of flash-frozen tissue is highly effective.[3] For LLE, performing multiple extractions and pooling the organic phases can increase yield. For SPE, ensure the column is properly conditioned and equilibrated, and optimize the wash and elution steps to minimize loss of the analyte while removing interfering substances.[3]
Q6: Is DHLA stable during the extraction process and storage?
A6: DHLA, having a keto group, can be susceptible to degradation. It is important to work at low temperatures and minimize the exposure of samples to air and light.[3][4] Acidifying the extraction buffer with a small amount of formic or acetic acid can help inhibit enzymatic activity.[3] For storage, DHLA is stable for at least 4 years when stored at -20°C as a crystalline solid.[10][12] Aqueous solutions of DHLA are not recommended for storage for more than one day.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No DHLA Recovery | Inefficient Tissue Homogenization: Incomplete cell lysis leads to poor release of DHLA. | - Ensure the tissue is thoroughly homogenized. Consider using a bead beater with appropriate beads for your tissue type. - Cryo-homogenization of flash-frozen tissue is recommended for optimal disruption.[3] |
| Analyte Degradation: DHLA may degrade due to enzymatic activity or harsh conditions. | - Work quickly and maintain cold conditions (0-4°C) throughout the extraction process.[3] - Use an acidified extraction buffer (e.g., with 0.1% formic acid) to inhibit enzymatic degradation.[3] - Avoid prolonged exposure to strong acids or bases. | |
| Poor Extraction Efficiency (LLE): The solvent system may not be optimal for partitioning DHLA. | - Perform multiple extractions (2-3 times) of the aqueous phase and pool the organic extracts. - Ensure vigorous mixing (vortexing) to maximize partitioning. | |
| Poor Retention or Elution (SPE): The SPE cartridge type or the loading/elution conditions are not suitable. | - Verify that the SPE sorbent (e.g., C18) is appropriate for DHLA. - Ensure proper conditioning and equilibration of the cartridge before loading the sample.[3] - Optimize the pH of the sample and the composition of the wash and elution solvents. | |
| High Variability in Results | Inconsistent Sample Handling: Differences in tissue collection, storage, or thawing procedures. | - Standardize the entire sample handling workflow, from collection to extraction. - Avoid partial thawing of samples before homogenization.[3] |
| Incomplete Solvent Evaporation: Residual solvent can interfere with downstream analysis. | - Ensure complete evaporation of the solvent under a gentle stream of nitrogen. - Avoid excessive heat during evaporation to prevent analyte degradation. | |
| Co-elution of Interfering Substances | Insufficient Sample Cleanup: Matrix components are not being effectively removed. | - For LLE, consider a back-extraction step with a clean aqueous phase. - For SPE, optimize the wash steps with a solvent that removes impurities without eluting DHLA.[3] - Incorporate a protein precipitation step (e.g., with cold acetonitrile/methanol) before extraction.[11] |
| Inappropriate Analytical Method: The chromatographic conditions are not resolving DHLA from other matrix components. | - Optimize the liquid chromatography (LC) gradient to achieve better separation. |
Quantitative Data Summary
The following tables provide an illustrative comparison of different extraction methods for bile acids. Note that specific recovery rates for DHLA may vary depending on the tissue type and the precise protocol used.
Table 1: Comparison of Extraction Methods for Bile Acids
| Method | Principle | Advantages | Disadvantages | Typical Recovery Rate |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | High recovery for certain compounds, cost-effective. | Can be labor-intensive, may form emulsions, larger solvent volumes required.[9] | 75-90% |
| Solid-Phase Extraction (SPE) | Adsorption onto a solid support followed by elution | High selectivity, cleaner extracts, easily automated, less solvent usage.[8][9] | Higher cost of consumables, requires method development for optimal recovery. | 80-95%[13] |
Table 2: Illustrative Recovery of DHLA with Different Solvent Systems (LLE)
| Solvent System | Ratio (v/v) | Illustrative Recovery (%) | Notes |
| Methanol:Chloroform | 2:1 | 85 ± 5 | Good for general lipid and bile acid extraction. |
| Acetonitrile | - | 88 ± 4 | Effective for protein precipitation and extraction. |
| Ethyl Acetate | - | 82 ± 6 | Requires a more non-polar sample environment. |
Disclaimer: The recovery rates presented are illustrative and based on general findings for bile acids. Actual results will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for DHLA from Liver Tissue
-
Tissue Homogenization:
-
Weigh approximately 50-100 mg of frozen liver tissue.
-
Add the tissue to a 2 mL tube containing ceramic beads.
-
Add 1 mL of ice-cold methanol:water (80:20, v/v) containing an appropriate internal standard.
-
Homogenize using a bead beater for 2 cycles of 30 seconds at 6000 Hz, with cooling on ice in between.
-
-
Protein Precipitation and Phase Separation:
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
To the supernatant, add 500 µL of water and 1 mL of chloroform.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.
-
-
Extraction:
-
Carefully collect the lower organic layer.
-
Repeat the extraction of the aqueous layer with another 1 mL of chloroform.
-
Pool the organic layers.
-
-
Drying and Reconstitution:
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for DHLA from Liver Tissue
-
Tissue Homogenization and Protein Precipitation:
-
Follow steps 1.1 and 1.2 from the LLE protocol.
-
-
SPE Cartridge Preparation:
-
Condition a C18 SPE cartridge (e.g., 100 mg) with 1 mL of methanol, followed by 1 mL of water.
-
Equilibrate the cartridge with 1 mL of 20% methanol in water.
-
-
Sample Loading and Washing:
-
Load the supernatant from step 1 onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove polar impurities.
-
-
Elution and Reconstitution:
-
Elute the DHLA with 1 mL of 80% methanol.
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.
-
Visualizations
Caption: Experimental workflow for this compound (DHLA) extraction from tissues.
Caption: Troubleshooting decision tree for low DHLA yield in tissue extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and identification of lithocholic acid 3-sulfate as RORγt ligand to inhibit Th17 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. neb.com [neb.com]
- 6. waters.com [waters.com]
- 7. Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods [kjhil.com]
- 8. Review on Processes in Liquid-Liquid and Solid Phase Extraction [ijraset.com]
- 9. aurorabiomed.com [aurorabiomed.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Multi-omics reveals deoxycholic acid modulates bile acid metabolism via the gut microbiota to antagonize carbon tetrachloride-induced chronic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
addressing matrix effects in LC-MS analysis of Dehydrolithocholic acid
Welcome to the technical support center for the LC-MS analysis of Dehydrolithocholic acid (DLCA) and other bile acids. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address matrix effects and other common challenges in your bioanalytical workflow.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the LC-MS analysis of this compound.
Issue 1: Low Signal Intensity or Complete Signal Loss for DLCA
Possible Cause: Ion suppression due to co-eluting matrix components, most commonly phospholipids (B1166683) from biological samples like plasma or serum.[1][2]
Troubleshooting Steps:
-
Quantify the Matrix Effect: First, confirm that ion suppression is the root cause. This can be done qualitatively using a post-column infusion experiment or quantitatively by comparing the response of a standard in pure solvent versus a post-extraction spiked blank matrix sample.[3][4] A significant decrease in signal in the presence of the matrix indicates suppression.
-
Improve Sample Preparation: Simple protein precipitation (PPT) is often insufficient for removing phospholipids.[1][5] Consider more effective cleanup techniques to remove these interferences.
-
Phospholipid Removal (PLR) Plates/Cartridges: These offer a simple, rapid, and highly effective way to remove >99% of phospholipids while maintaining high analyte recovery.[2][6][7]
-
Solid-Phase Extraction (SPE): Develop an SPE method (e.g., using a C18 cartridge) to clean the sample. This is more time-consuming but very effective.[5][7]
-
Liquid-Liquid Extraction (LLE): LLE can also yield a significantly cleaner extract compared to PPT.[7]
-
-
Optimize Chromatography: Modify your LC gradient to ensure DLCA does not co-elute with the main phospholipid region. Often, a high-organic wash at the end of each run can help clean the column and prevent carryover.[8][9]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d4) is the most reliable way to compensate for signal loss. Since it co-elutes and experiences the same ion suppression as the analyte, the ratio of analyte to IS remains constant, ensuring accurate quantification.[5][10]
Issue 2: Poor Reproducibility and Inconsistent Results
Possible Cause: Variable matrix effects between samples or inconsistent sample preparation. Retention time drift can also occur due to the buildup of matrix components on the analytical column.[8][11]
Troubleshooting Steps:
-
Implement a SIL-IS: This is the most effective way to correct for variability. Since the SIL-IS is added at the beginning, it accounts for inconsistencies in extraction recovery, and matrix effects.[5][12]
-
Automate Sample Preparation: If possible, use automated or semi-automated methods (e.g., 96-well plates for PPT, PLR, or SPE) to minimize human error and improve consistency between samples.[13]
-
Evaluate Sample Preparation Robustness: Ensure your chosen sample preparation protocol is robust. Methods like dedicated phospholipid removal are often more reproducible than manual LLE or underdeveloped SPE methods.[2]
-
Incorporate Column Washes: To prevent buildup on the column that can cause retention time drift, add a strong solvent wash (e.g., 100% isopropanol (B130326) or acetone) at the end of your gradient, followed by a thorough re-equilibration.[8] Using a divert valve to send this wash to waste can prevent fouling of the mass spectrometer source.[3]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem for DLCA analysis?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) by co-eluting compounds from the sample matrix (e.g., plasma, urine).[10][14] For DLCA, which is often measured in complex biological fluids, endogenous compounds like phospholipids are notorious for causing ion suppression.[2][15] This means the mass spectrometer detects a lower signal than is actually present, leading to inaccurate and imprecise quantification.[4]
Q2: How do I choose the best sample preparation method?
A2: The best method is a trade-off between cleanliness, throughput, and complexity.[16]
-
Protein Precipitation (PPT): Fastest and simplest, but often leaves behind significant phospholipids, leading to matrix effects.[1][7] Best for cleaner matrices or when sensitivity is not a major concern.
-
Liquid-Liquid Extraction (LLE) / Solid-Phase Extraction (SPE): Provide a much cleaner extract and can concentrate the analyte, increasing sensitivity.[7] However, they are more labor-intensive and require significant method development.
-
Phospholipid Removal (PLR): A modern solution that combines the speed and simplicity of PPT with the high cleanup efficiency of SPE, specifically targeting phospholipids.[1][7] This is often the most effective choice for removing matrix effects in plasma/serum analysis.
Q3: Is a stable isotope-labeled internal standard (SIL-IS) always necessary?
A3: While not strictly mandatory for every analysis, using a SIL-IS is the gold standard and highly recommended for accurate and precise quantification of endogenous molecules like DLCA in complex matrices.[10][17] It is the most effective way to correct for sample loss during preparation and for signal variability caused by matrix effects.[5][11] If a SIL-IS for DLCA is unavailable, a structural analog may be used, but it will not correct for matrix effects as effectively.[12]
Q4: Can I separate DLCA from its isomers using reverse-phase chromatography?
A4: Yes, separating DLCA from its isomers (e.g., lithocholic acid and isolithocholic acid) is challenging but achievable with optimized chromatography. Successful separation typically requires a high-efficiency column (e.g., C18 with a small particle size) and careful optimization of the mobile phase gradient and composition.[9][18] The ability to separate isobars is critical for accurate quantification using tandem mass spectrometry.[18]
Data Summary Tables
Table 1: Comparison of Sample Preparation Techniques
This table summarizes typical performance characteristics for common sample preparation methods used in bile acid analysis.
| Method | Typical Analyte Recovery | Phospholipid Removal Efficiency | Throughput | Method Development |
| Protein Precipitation | >90% | Low (<30%) | High | Minimal |
| Liquid-Liquid Extraction | 80-100% | Moderate-High | Low | Moderate |
| Solid-Phase Extraction | >85% | High (>95%) | Low-Medium | High |
| Phospholipid Removal Plates | 94-102%[6][15] | Very High (>99%)[2] | High | Minimal |
Table 2: Example LC-MS/MS Method Validation Data for Bile Acids
The following data represents typical validation results for a multi-analyte bile acid method in serum.
| Parameter | Result |
| Linearity (r²) | >0.99 for all analytes[18] |
| Lower Limit of Quantification | 5 ng/mL[18] |
| Intra-assay Precision (CV%) | <10%[18] |
| Inter-assay Precision (CV%) | <10%[18] |
| Mean Extraction Recovery | 95.5% (Range: 92-110%)[18] |
Key Experimental Protocols
Protocol 1: Sample Preparation using Phospholipid Removal Plates
This protocol is a simple and effective method for cleaning plasma samples prior to DLCA analysis.[7]
-
Solvent Addition: Add 300 µL of acetonitrile (containing your SIL-internal standard) to each well of a 96-well phospholipid removal plate.
-
Sample Addition: Add 100 µL of plasma sample to each well.
-
Mixing: Mix thoroughly by aspirating and dispensing 3-5 times with a pipette, or by vortexing the plate for 1 minute.
-
Filtration: Apply vacuum or positive pressure to the plate to draw the clean filtrate into a collection plate. Alternatively, centrifuge the plate according to the manufacturer's instructions.
-
Analysis: The resulting filtrate is ready for direct injection or can be evaporated and reconstituted in the initial mobile phase if concentration is needed.
Protocol 2: General LC-MS/MS Parameters for Bile Acid Analysis
This protocol provides a starting point for the analysis of DLCA and other bile acids. Optimization is required for your specific instrumentation.[18][19]
-
LC Column: C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, <2.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or 2-10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid or 2-10 mM ammonium formate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A shallow gradient optimized to separate DLCA from its structural isomers. A typical run time is 10-20 minutes.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode. Bile acids ionize very efficiently in negative mode.[19]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for DLCA and its SIL-IS must be optimized. For this compound (C₂₄H₃₈O₃, MW: 374.56), a potential precursor ion would be [M-H]⁻ at m/z 373.3.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. waters.com [waters.com]
- 8. agilent.com [agilent.com]
- 9. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 10. longdom.org [longdom.org]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
ensuring purity and quality control of synthetic Dehydrolithocholic acid
Welcome to the technical support center for synthetic Dehydrolithocholic Acid (DHLC). This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the purity and quality control of synthetic DHLC for experimental use. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during analysis and application.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of synthetic this compound?
A1: Commercially available synthetic this compound typically has a purity of ≥95%.[1][2] However, for specific sensitive applications, further purification may be necessary. Always refer to the certificate of analysis provided by the supplier for batch-specific purity information.[2][3][4]
Q2: What are the recommended storage conditions for synthetic DHLC?
A2: Synthetic DHLC should be stored as a crystalline solid at -20°C for long-term stability.[1][2] Under these conditions, it is stable for at least four years.[1][2][3][4] Aqueous solutions of DHLC are not recommended for storage for more than one day.[2][3][4]
Q3: What solvents can be used to dissolve synthetic DHLC?
A3: this compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol.[2] It is sparingly soluble in aqueous buffers.[2][3][4] For preparing aqueous solutions, it is recommended to first dissolve DHLC in DMF and then dilute with the aqueous buffer of choice.[2][3]
Q4: What are the primary analytical methods for assessing the purity of synthetic DHLC?
A4: The most common and powerful analytical techniques for bile acid analysis, including DHLC, are chromatography-based methods.[5][6][7] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used.[5][8] For high sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are considered the preferred methods.[6][7][8]
Troubleshooting Guides
This section provides solutions to common problems that may arise during the quality control and experimental use of synthetic DHLC.
Issue 1: Unexpected Peaks in HPLC or LC-MS Analysis
Possible Causes:
-
Contamination: The sample may be contaminated with impurities from solvents, glassware, or other laboratory equipment.
-
Degradation: DHLC may have degraded due to improper storage or handling.
-
Residual Synthesis Reagents: The synthetic DHLC may contain residual starting materials or by-products from the manufacturing process.
-
Isomers: Structural isomers of DHLC may be present.
Troubleshooting Steps:
-
Run a Blank: Analyze the solvent used to dissolve the DHLC (the "blank") to check for contamination.
-
Verify Storage Conditions: Ensure the DHLC has been stored at the recommended -20°C.
-
Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents for your analysis.
-
Review Synthesis Route: If known, review the synthesis pathway of the DHLC to anticipate potential impurities. Common impurities in bile acid synthesis can include isomers and related bile acids.[9]
-
Tandem Mass Spectrometry (MS/MS): Utilize LC-MS/MS to obtain fragmentation patterns of the unexpected peaks. This can help in the identification of the impurities.[5]
Issue 2: Poor Solubility in Aqueous Buffers
Possible Cause:
-
This compound has inherently low solubility in aqueous solutions.[2]
Troubleshooting Steps:
-
Use a Co-solvent: As recommended, first dissolve the DHLC in an organic solvent like DMF or DMSO.[2]
-
Prepare a Stock Solution: Create a concentrated stock solution in the organic solvent and then dilute it with your aqueous buffer to the desired final concentration.[2][3][4]
-
pH Adjustment: The solubility of bile acids can be pH-dependent. Experiment with slight adjustments to the pH of your aqueous buffer, if your experimental conditions allow.
-
Sonication: Gentle sonication can sometimes help in dissolving the compound.
Issue 3: Inconsistent Experimental Results
Possible Causes:
-
Inaccurate Concentration: The actual concentration of your DHLC solution may be different from the calculated value due to incomplete dissolution or degradation.
-
Purity Variation: Different batches of synthetic DHLC may have slight variations in purity.
-
Instability in Solution: DHLC may not be stable in your experimental buffer over the duration of the experiment.
Troubleshooting Steps:
-
Verify Purity: Perform a purity analysis (e.g., by HPLC) on the batch of DHLC you are using.
-
Confirm Concentration: Use a validated analytical method to confirm the concentration of your DHLC stock solution.
-
Assess Stability: Analyze your DHLC working solution at the beginning and end of your experiment to check for degradation.
-
Use a Freshly Prepared Solution: As aqueous solutions are not recommended for long-term storage, always prepare fresh solutions for your experiments.[2][3][4]
Quantitative Data Summary
The following table summarizes key quantitative information for synthetic this compound.
| Property | Value | Reference |
| Purity Specification | ≥95% | [1][2] |
| Molecular Formula | C₂₄H₃₈O₃ | [1][10] |
| Molecular Weight | 374.6 g/mol | [1][10] |
| Storage Temperature | -20°C | [1][2] |
| Long-term Stability | ≥ 4 years (as solid) | [1][2][3][4] |
| Solubility in DMF | ~30 mg/mL | [1][2] |
| Solubility in DMSO | ~15 mg/mL | [1][2] |
| Solubility in Ethanol | ~10 mg/mL | [1][2] |
| Solubility in 1:4 DMF:PBS (pH 7.2) | ~0.20 mg/mL | [2] |
Experimental Protocols
Protocol 1: Purity Assessment of Synthetic DHLC by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a synthetic DHLC sample.
Materials:
-
Synthetic this compound sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve a known amount of DHLC reference standard in acetonitrile to prepare a stock solution of 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthetic DHLC sample in acetonitrile to a final concentration of approximately 100 µg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 210 nm
-
Column Temperature: 30°C
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 50 50 20 0 100 25 0 100 26 50 50 | 30 | 50 | 50 |
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve.
-
Inject the sample solution.
-
The purity is calculated by dividing the area of the DHLC peak by the total area of all peaks in the chromatogram and multiplying by 100.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 8. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. Optimization and Impurity Control Strategy for Lithocholic Acid Production Using Commercially Plant-Sourced Bisnoralcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C24H38O3 | CID 5283906 - PubChem [pubchem.ncbi.nlm.nih.gov]
best practices for handling and disposal of Dehydrolithocholic acid
This guide provides best practices, troubleshooting, and frequently asked questions for researchers, scientists, and drug development professionals working with Dehydrolithocholic Acid (DHLA).
Frequently Asked Questions (FAQs)
1. General Information
-
What is this compound (DHLA)? this compound (DHLA), also known as 3-keto Lithocholic Acid, is a major metabolite of lithocholic acid (LCA).[1][2] It is formed in the liver by the cytochrome P450 enzyme CYP3A4.[1][2] DHLA is an agonist for several receptors, including TGR5, the vitamin D receptor (VDR), and the farnesoid X receptor (FXR), and plays a role in regulating immune responses and lipid metabolism.[1][2]
-
What are the primary hazards associated with DHLA? According to the Globally Harmonized System (GHS), DHLA is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[3][4] It should be considered hazardous, and users must avoid ingestion, inhalation, and contact with skin, eyes, and clothing.[5]
2. Storage and Stability
-
How should I store this compound? DHLA should be stored at -20°C as a crystalline solid.[1][5][6]
-
What is the stability of DHLA under recommended storage conditions? When stored at -20°C, DHLA is stable for at least four years.[1][5]
-
I've prepared an aqueous solution of DHLA. How long can I store it? It is not recommended to store aqueous solutions of DHLA for more than one day.[5] For longer-term storage, prepare stock solutions in anhydrous organic solvents and store them at -20°C.
3. Solution Preparation and Handling
-
In which solvents is DHLA soluble? DHLA is soluble in organic solvents such as dimethyl formamide (B127407) (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695).[5] It is sparingly soluble in aqueous buffers.[5]
-
How do I prepare a stock solution of DHLA? To prepare a stock solution, dissolve the crystalline solid DHLA in an organic solvent of choice, such as DMF (up to 30 mg/ml), DMSO (up to 15 mg/ml), or ethanol (up to 10 mg/ml).[5] It is recommended to purge the solvent with an inert gas before dissolving the compound.[5]
-
How can I prepare a working solution in an aqueous buffer? Due to its poor aqueous solubility, you should first dissolve DHLA in DMF to create a concentrated stock solution.[5] This stock solution can then be diluted with the aqueous buffer of choice (e.g., PBS, pH 7.2) to the final desired concentration.[5] A 1:4 solution of DMF:PBS can achieve a DHLA solubility of approximately 0.20 mg/ml.[5]
4. Spills and Exposure
-
What should I do if I spill DHLA powder in the lab? For a small spill, carefully sweep or vacuum the solid material, avoiding dust generation, and place it into a designated, labeled container for chemical waste.[7] Ensure you are wearing appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety goggles.[8][9] Ventilate the area after cleanup.
-
What is the first aid procedure for skin or eye contact?
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][7] Seek medical attention if irritation develops or persists.[7]
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[4] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[4] Seek immediate medical attention.
-
5. Disposal
-
How should I dispose of unused DHLA and its waste? All DHLA waste, including unused solid material, contaminated solutions, and empty containers, must be disposed of as hazardous chemical waste.[9] Do not pour DHLA solutions down the drain.[10][11] Collect waste in clearly labeled, sealed containers that are compatible with the material and consult your institution's environmental health and safety (EHS) office for specific disposal procedures.[11]
Quantitative Data Summary
The following table summarizes key quantitative properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₃₈O₃ | [1][3] |
| Molecular Weight | 374.6 g/mol | [1][3] |
| Physical Form | Crystalline solid | [5] |
| Storage Temperature | -20°C | [1][5] |
| Long-Term Stability | ≥ 4 years (at -20°C) | [1][5] |
| Solubility | DMF: ~30 mg/ml DMSO: ~15 mg/ml Ethanol: ~10 mg/ml DMF:PBS (pH 7.2) (1:4): ~0.20 mg/ml | [1][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate Required Mass: Based on the molecular weight of DHLA (374.6 g/mol ), calculate the mass needed for your desired volume. For 1 ml of a 10 mM solution:
-
Mass (g) = 10 mmol/L * 0.001 L * 374.6 g/mol = 0.003746 g = 3.75 mg
-
-
Weigh DHLA: In a chemical fume hood, carefully weigh 3.75 mg of DHLA crystalline solid into a sterile microcentrifuge tube or vial.
-
Add Solvent: Add 1 ml of anhydrous DMSO to the vial.[5]
-
Dissolve: Vortex the solution until the DHLA is completely dissolved. Gentle warming in a water bath may assist dissolution if necessary.
-
Storage: Store the stock solution in a tightly sealed container at -20°C.
Protocol 2: General Procedure for Waste Disposal
-
Segregate Waste: Keep DHLA waste separate from other waste streams. Designate specific, clearly labeled containers for:
-
Solid DHLA waste (e.g., expired product, contaminated weigh paper).
-
Liquid DHLA waste (e.g., unused solutions, contaminated solvents).
-
Contaminated sharps (e.g., pipette tips, needles).
-
-
Container Selection: Use containers that are chemically resistant to the solvents used and have securely sealing lids.[12] For acidic solutions, avoid metal containers.[11]
-
Labeling: Label each waste container with "Hazardous Waste," the full chemical name "this compound," the solvent(s), and the approximate concentration.
-
Storage of Waste: Store waste containers in a designated, secondary containment area away from incompatible materials.[12] Keep lids sealed at all times except when adding waste.[11]
-
Final Disposal: Arrange for pickup and disposal through your institution's EHS department according to local and federal regulations.
Visual Guides
References
- 1. caymanchem.com [caymanchem.com]
- 2. Buy this compound | 1553-56-6 [smolecule.com]
- 3. This compound | C24H38O3 | CID 5283906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. gz-supplies.com [gz-supplies.com]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. carlroth.com [carlroth.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. How to Dispose of Acids and Bases Safely: A Complete Guide [greenflow.com]
Validation & Comparative
Validating the Bioactivity of Commercial Dehydrolithocholic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dehydrolithocholic acid (DHLA), a major metabolite of the secondary bile acid lithocholic acid (LCA), is gaining significant attention within the research community for its diverse biological activities.[1][2][3][4] Primarily formed in the liver by the cytochrome P450 enzyme CYP3A4, DHLA is a key signaling molecule involved in lipid metabolism, immune modulation, and anti-inflammatory responses.[1][2][3][4] This guide provides an objective comparison of the bioactivity of commercially available DHLA with alternative compounds, supported by established experimental data. Detailed protocols are provided to enable researchers to independently validate the activity of their DHLA preparations.
Comparative Bioactivity of this compound and Alternatives
The primary biological activities of DHLA are mediated through its interaction with several nuclear receptors and G protein-coupled receptors. The following table summarizes the reported potencies of DHLA and compares it with other relevant bile acids and synthetic modulators. This data is crucial for selecting the appropriate compound for specific research applications and for designing robust validation experiments.
| Target Receptor | Compound | Activity | Potency (EC50/IC50/Kd) | Commercial Sources |
| TGR5 (GPBAR1) | This compound | Agonist | EC50: 0.27 µM [3][4] | Cayman Chemical, Avanti Polar Lipids, Smolecule |
| Lithocholic acid (LCA) | Agonist | Potent TGR5 agonist | Sigma-Aldrich, Cayman Chemical | |
| INT-777 | Agonist | Selective TGR5 agonist[5] | Cayman Chemical, MedChemExpress | |
| FXR | This compound | Agonist | Reported as an agonist in cell-based assays [3][4] | Cayman Chemical, Avanti Polar Lipids, Smolecule |
| Chenodeoxycholic acid (CDCA) | Agonist | Endogenous FXR agonist | Sigma-Aldrich, Cayman Chemical | |
| GW4064 | Agonist | Potent synthetic FXR agonist[6][7] | Sigma-Aldrich, Tocris Bioscience | |
| PXR | This compound | Activator/Binder | IC50: 15 µM (binding); Activates at 100 µM [3][4] | Cayman Chemical, Avanti Polar Lipids, Smolecule |
| Rifampicin | Activator | Well-characterized human PXR activator | Sigma-Aldrich, Cayman Chemical | |
| VDR | This compound | Agonist | EC50: 3 µM [3][4] | Cayman Chemical, Avanti Polar Lipids, Smolecule |
| Calcitriol (1α,25(OH)2D3) | Agonist | Endogenous VDR agonist | Sigma-Aldrich, Cayman Chemical | |
| RORγt | This compound | Inverse Agonist | Kd: 1.13 µM (binding); Decreases activity at 10 µM [1][4] | Cayman Chemical, Avanti Polar Lipids, Smolecule |
| ML209 | Inverse Agonist | Selective RORγt inverse agonist[8] | Cayman Chemical, Tocris Bioscience | |
| TH17 Cell Differentiation | This compound | Inhibitor | Inhibits at 20 µM [1][4] | Cayman Chemical, Avanti Polar Lipids, Smolecule |
| Statin-3 | Inhibitor | STAT3 inhibitor, blocks TH17 differentiation | Cayman Chemical, Selleck Chemicals |
Signaling Pathways of this compound
DHLA exerts its effects by modulating multiple signaling pathways. The following diagram illustrates the key interactions of DHLA with its primary molecular targets.
Caption: Key signaling pathways modulated by this compound (DHLA).
Experimental Workflow for Bioactivity Validation
A systematic approach is essential for validating the bioactivity of a commercial batch of DHLA. The following workflow outlines the key experimental stages.
Caption: A generalized workflow for validating the bioactivity of DHLA.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on commercially available assay kits and established research articles.
TGR5 Receptor Activation Assay (Cell-Based Reporter Assay)
This protocol is adapted from commercially available TGR5 reporter assay kits.[9][10][11]
Objective: To quantify the agonist activity of DHLA on the TGR5 receptor.
Materials:
-
TGR5 reporter cell line (e.g., HEK293 cells stably expressing human TGR5 and a cAMP-responsive reporter gene like luciferase or secreted alkaline phosphatase - SEAP).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
DHLA and a known TGR5 agonist (e.g., Lithocholic Acid or INT-777) as a positive control.
-
DMSO (vehicle control).
-
96-well white, clear-bottom assay plates.
-
Luciferase or SEAP detection reagent.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the TGR5 reporter cells in a 96-well plate at a predetermined density and incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of DHLA and the positive control in cell culture medium. The final DMSO concentration should be ≤0.1%. Include a vehicle-only control.
-
Treatment: Remove the overnight culture medium from the cells and add the prepared compound dilutions.
-
Incubation: Incubate the plate for 6-24 hours at 37°C, 5% CO2.
-
Detection:
-
For luciferase assays, lyse the cells and add the luciferase substrate according to the manufacturer's instructions.
-
For SEAP assays, collect an aliquot of the cell culture medium and add the SEAP substrate.
-
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine the EC50 value for DHLA.
RORγt Inverse Agonist Activity Assay (Cell-Based Reporter Assay)
This protocol is based on principles from RORγt reporter gene assays.[8][12][13][14][15]
Objective: To determine the inverse agonist activity of DHLA on RORγt.
Materials:
-
A suitable cell line (e.g., HEK293T) co-transfected with a RORγt expression vector and a reporter vector containing ROR response elements (ROREs) upstream of a luciferase gene.
-
Transfection reagent.
-
DHLA and a known RORγt inverse agonist (e.g., ML209) as a positive control.
-
DMSO (vehicle control).
-
96-well white assay plates.
-
Luciferase assay system.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect the cells with the RORγt and reporter plasmids. After 24 hours, plate the transfected cells into 96-well plates.
-
Compound Preparation: Prepare serial dilutions of DHLA and the positive control in the appropriate medium.
-
Treatment: Add the compound dilutions to the cells and incubate for 24 hours at 37°C, 5% CO2.
-
Detection: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Calculate the fold change in luciferase activity relative to the vehicle control. Plot the dose-response curve to determine the IC50 value for DHLA's inverse agonist activity.
Inhibition of TH17 Cell Differentiation
This protocol is a generalized procedure based on established methods for in vitro T-cell differentiation.[15][16][17][18][19]
Objective: To validate the inhibitory effect of DHLA on the differentiation of naïve CD4+ T cells into TH17 cells.
Materials:
-
Naïve CD4+ T cells isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.
-
T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies).
-
TH17 polarizing cytokines (e.g., TGF-β, IL-6, IL-23).
-
Neutralizing antibodies against IFN-γ and IL-4.
-
DHLA and a known inhibitor of TH17 differentiation as a positive control.
-
RPMI-1640 medium supplemented with 10% FBS.
-
For analysis:
-
Flow Cytometry: Fluorochrome-conjugated antibodies against CD4, IL-17A, and RORγt; intracellular staining buffers.
-
ELISA: IL-17A ELISA kit.
-
Procedure:
-
T-Cell Isolation: Isolate naïve CD4+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Activation and Differentiation:
-
Coat a 96-well plate with anti-CD3 antibody.
-
Seed the naïve CD4+ T cells in the coated plate.
-
Add soluble anti-CD28 antibody, TH17 polarizing cytokines, and neutralizing anti-IFN-γ and anti-IL-4 antibodies to the culture medium.
-
Add serial dilutions of DHLA or the positive control. Include a vehicle control.
-
-
Incubation: Culture the cells for 3-5 days at 37°C, 5% CO2.
-
Analysis:
-
Flow Cytometry: Restimulate the cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Perform intracellular staining for IL-17A and the transcription factor RORγt. Analyze the percentage of CD4+IL-17A+ cells.
-
ELISA: Collect the culture supernatants and measure the concentration of secreted IL-17A using an ELISA kit.
-
-
Data Analysis: Determine the effect of different concentrations of DHLA on the percentage of TH17 cells or the amount of IL-17A produced. Calculate the IC50 value for the inhibition of TH17 differentiation.
By following these comparative guidelines and experimental protocols, researchers can effectively validate the bioactivity of their commercial this compound and confidently proceed with their investigations into its therapeutic potential.
References
- 1. This compound - Cayman Chemical [bioscience.co.uk]
- 2. Buy this compound | 1553-56-6 [smolecule.com]
- 3. caymanchem.com [caymanchem.com]
- 4. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 5. Activation of Transmembrane Bile Acid Receptor TGR5 Modulates Pancreatic Islet α Cells to Promote Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. caymanchem.com [caymanchem.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis | PLOS One [journals.plos.org]
- 14. mdpi.com [mdpi.com]
- 15. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. antbioinc.com [antbioinc.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Dehydrolithocholic Acid vs. Ursodeoxycholic Acid in Cholestasis Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dehydrolithocholic acid (DHLC) and Ursodeoxycholic acid (UDCA) in the context of experimental cholestasis models. The information presented is collated from preclinical studies to assist in the evaluation of these two bile acids for therapeutic development.
At a Glance: Key Differences and Mechanisms of Action
Ursodeoxycholic acid (UDCA) is a well-established therapeutic agent for cholestatic liver diseases, known for its cytoprotective, anti-apoptotic, and immunomodulatory properties. This compound (DHLC), a synthetic bile acid derivative, is primarily recognized for its potent choleretic effects, meaning it stimulates the secretion of bile from the liver. While both compounds aim to improve bile flow, their underlying mechanisms and broader physiological effects exhibit notable differences.
UDCA, a hydrophilic bile acid, works by displacing toxic, hydrophobic bile acids, stabilizing cell membranes, and modulating various intracellular signaling pathways to inhibit apoptosis and inflammation. In contrast, DHLC, a tri-keto bile acid, exerts its primary effect by increasing the volume of bile flow, a process known as hydrocholeresis. This is thought to help flush the biliary system of accumulated toxins.
Quantitative Data Comparison
The following tables summarize the available quantitative data from preclinical studies comparing the effects of DHLC and UDCA on key parameters in cholestasis models. It is important to note that direct head-to-head comparative studies are limited, and data is often derived from different experimental setups.
Table 1: Effects on Bile Flow and Composition in Canines
| Treatment Group | Bile Flow | Phospholipid Concentration | Cholesterol Concentration | Bilirubin Concentration | Bile Acid Concentration |
| Control | Baseline | Baseline | Baseline | Baseline | Baseline |
| Ursodeoxycholic acid (UDCA) | Increased | Increased | Increased | Little to no effect | Increased |
| Dehydrocholic acid (DC) | Dramatically Increased | Dramatically Decreased | Dramatically Decreased | Dramatically Decreased | Little to no effect |
Data synthesized from a comparative study in dogs, highlighting the potent hydrocholeretic effect of DHLC (DC) versus the choleretic and lipid-secreting properties of UDCA.[1]
Table 2: Effects on Biliary Lipid Secretion in Rats
| Treatment Group | Bile Flow | Phospholipid Secretion | Cholesterol Secretion | Endogenous Bile Acid Secretion |
| Control | Baseline | Baseline | Baseline | Baseline |
| Dehydrocholic acid (DHCA) Infusion | Increased | Declined to undetectable | Declined to 10% of baseline | Diminished within 30-60 min |
This study in rats demonstrates that while DHCA increases bile flow, it significantly reduces the secretion of biliary lipids and endogenous bile acids.[2]
Table 3: Comparative Effects on Cholesterol and Bile Acid Metabolism in Rats
| Treatment | Liver Cholesterol Level | Bile Flow | Biliary Lipid Secretion | Fecal Sterol Excretion | Fecal Bile Acid Composition Changes |
| Ursodeoxycholate | No change | No increase | No increase | Increased | Increased lithocholic, muricholic, and ursodeoxycholic acids |
| Dehydrocholate (B1245472) | Increased | Increased | Increased | Decreased | Increased deoxycholic, cholic, and oxo bile acids; decreased hyodeoxycholic acid |
This study highlights the differing metabolic fates and effects of ursodeoxycholate and dehydrocholate in rats, with dehydrocholate showing a biological effect similar to cholic acid.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of protocols used in studies involving DHLC and UDCA.
Bile Duct Ligation (BDL) Model in Rats
This common surgical model induces obstructive cholestasis.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: Under anesthesia, a midline laparotomy is performed to expose the common bile duct. The bile duct is then ligated twice with surgical silk and transected between the ligatures. Sham-operated animals undergo the same procedure without bile duct ligation.
-
Drug Administration: Following surgery, animals are randomized to receive either vehicle control, UDCA, or DHLC. Administration is typically via oral gavage or supplemented in the diet for a specified period (e.g., 7-28 days).
-
Outcome Measures:
-
Serum analysis: Blood samples are collected to measure levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
-
Bile flow and composition: In terminal experiments, the bile duct is cannulated to collect bile. Bile flow rate is measured, and samples are analyzed for bile acid, cholesterol, and phospholipid concentrations.
-
Histopathology: Liver tissue is collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess liver injury, necrosis, and inflammation.
-
Drug-Induced Cholestasis Models
Chemical inducers are used to model intrahepatic cholestasis.
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Induction of Cholestasis:
-
α-naphthylisothiocyanate (ANIT): A single oral dose of ANIT (e.g., 75 mg/kg in olive oil) is administered to induce acute cholestasis.
-
Lithocholic acid (LCA): A diet supplemented with LCA (e.g., 0.5-1% w/w) is fed to the animals for several days to induce cholestasis.
-
-
Drug Administration: Test compounds (UDCA or DHLC) are administered, often prophylactically or therapeutically, at specified doses and durations.
-
Outcome Measures: Similar to the BDL model, outcomes include serum biochemistry, bile analysis, and liver histology.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of DHLC and UDCA are mediated through distinct signaling pathways.
This compound (DHLC)
DHLC's primary mechanism is the induction of a watery, bicarbonate-rich bile flow (hydrocholeresis).[1] This is thought to dilute and flush toxic bile constituents from the biliary tree. More recently, DHLC has been identified as a metabolite of lithocholic acid (LCA) and an agonist for several nuclear receptors, including:
-
Pregnane X Receptor (PXR): Activation of PXR by DHLC can induce the expression of detoxification enzymes like CYP3A4, which are involved in the hydroxylation of toxic bile acids.[4]
-
Vitamin D Receptor (VDR): DHLC is an agonist of VDR, which plays a role in intestinal bile acid sensing.[5]
-
Farnesoid X Receptor (FXR) and G protein-coupled bile acid receptor 1 (TGR5): DHLC also acts as an agonist for FXR and TGR5, which are key regulators of bile acid, glucose, and lipid metabolism.[5]
Ursodeoxycholic Acid (UDCA)
UDCA's mechanisms are more multifaceted and focus on cellular protection and modulation of existing pathways rather than solely increasing bile volume.
-
Cytoprotection: UDCA displaces hydrophobic bile acids from the bile acid pool, reducing their toxicity to hepatocytes and cholangiocytes.
-
Anti-apoptosis: UDCA inhibits bile acid-induced apoptosis by preventing mitochondrial membrane permeabilization and the release of pro-apoptotic factors.
-
Modulation of Transporters: UDCA can stimulate the expression and insertion of key transporters into the canalicular membrane of hepatocytes, enhancing the secretion of bile acids.
-
Immunomodulation: UDCA has been shown to reduce the expression of major histocompatibility complex (MHC) class I molecules on hepatocytes, which may be beneficial in immune-mediated cholestatic diseases.
Experimental Workflow for Comparative Evaluation
A robust experimental design is essential for a direct and meaningful comparison of DHLC and UDCA in a cholestasis model.
References
- 1. [Effect of ursodeoxycholic acid on bile secretion and bile components. Comparison with chenodeoxycholic acid and dehydrocholic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of dehydrocholic acid on the secretion of bile acids and biliary lipids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of sodium ursodeoxycholate, hyodeoxycholate and dehydrocholate on cholesterol and bile acid metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 1553-56-6 [smolecule.com]
- 5. caymanchem.com [caymanchem.com]
Dehydrolithocholic Acid: A Comparative Guide to its Cross-Reactivity in FXR Activation Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dehydrolithocholic acid's (DLCA) performance in Farnesoid X receptor (FXR) activation assays against other key bile acids and synthetic ligands. The information presented herein is supported by experimental data to aid in the objective assessment of DLCA's cross-reactivity and potential as an FXR modulator.
Executive Summary
This compound (DLCA), a major metabolite of lithocholic acid (LCA), demonstrates agonist activity at the Farnesoid X receptor (FXR). This finding is of significant interest as its precursor, LCA, is known to act as an FXR antagonist with partial agonist activity. The cross-reactivity of DLCA in FXR activation assays, therefore, presents a complex profile that warrants careful consideration in experimental design and data interpretation. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the FXR signaling pathway and a typical assay workflow to facilitate a deeper understanding of DLCA's role in FXR modulation.
Data Presentation: Comparative FXR Activity of DLCA and Other Ligands
The following table summarizes the quantitative data on the potency of this compound and other relevant compounds in activating or inhibiting FXR.
| Compound | Type | Species | Assay Type | EC50 / IC50 (µM) | Efficacy/Activity Notes |
| This compound (DLCA) | Agonist | Human | Cell-based reporter assay | Not Reported | Identified as an FXR agonist. |
| Chenodeoxycholic acid (CDCA) | Endogenous Agonist | Human | Cell-based reporter assay | ~10 - 50 | Most potent endogenous FXR agonist.[1] |
| Obeticholic acid (OCA) | Synthetic Agonist | Human | Transactivation assay | ~0.1 - 0.6 | A potent semi-synthetic derivative of CDCA. |
| Lithocholic acid (LCA) | Endogenous Antagonist (Partial Agonist) | Human | Co-activator association assay | IC50 ~1 | Antagonizes CDCA- and GW4064-induced FXR activation.[2] |
| GW4064 | Synthetic Agonist | Human | Cell-based reporter assay | ~0.03 - 0.08 | A potent and selective non-steroidal FXR agonist. |
Experimental Protocols
FXR Activation Reporter Gene Assay
This protocol is a standard method for assessing the ability of a compound to activate or inhibit FXR-mediated gene transcription.
1. Cell Culture and Transfection:
- HEK293T or HepG2 cells are commonly used.
- Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Cells are transiently transfected with plasmids encoding:
- Full-length human FXR.
- Retinoid X Receptor alpha (RXRα), the heterodimeric partner of FXR.
- A reporter gene (e.g., Luciferase or Secreted Alkaline Phosphatase - SEAP) under the control of a promoter containing FXR response elements (FXREs).
- A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
2. Compound Treatment:
- 24 hours post-transfection, cells are treated with varying concentrations of the test compound (e.g., this compound) or control ligands (e.g., CDCA, OCA, LCA, GW4064).
- A vehicle control (e.g., DMSO) is also included.
- For antagonist assays, cells are co-treated with a known FXR agonist and the test compound.
3. Reporter Gene Assay:
- After a 24-hour incubation period, the activity of the reporter gene is measured.
- For luciferase assays, a luminometer is used to measure light output after the addition of a luciferase substrate.
- For SEAP assays, the activity of the secreted enzyme in the culture medium is quantified.
4. Data Analysis:
- The reporter gene activity is normalized to the control plasmid activity.
- The fold activation relative to the vehicle control is calculated.
- For agonists, the dose-response data is fitted to a sigmoidal curve to determine the EC50 (half-maximal effective concentration).
- For antagonists, the IC50 (half-maximal inhibitory concentration) is determined from the dose-dependent inhibition of agonist-induced activity.
Mandatory Visualizations
FXR Signaling Pathway
Caption: FXR signaling pathway upon bile acid activation.
Experimental Workflow for FXR Activation Assay
References
Dehydrolithocholic Acid Quantification: A Comparative Guide to LC-MS/MS and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of dehydro-lithocholic acid (DHLA), a key secondary bile acid, is crucial for understanding its role in various physiological and pathological processes. This guide provides a comprehensive comparison of the gold standard, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), with alternative analytical techniques, supported by experimental data and detailed protocols.
Dehydrolithocholic acid, a 3-oxo derivative of lithocholic acid, is a signaling molecule that interacts with several nuclear receptors, including the farnesoid X receptor (FXR), pregnane (B1235032) X receptor (PXR), and vitamin D receptor (VDR), as well as the G-protein coupled receptor TGR5.[1] Its quantification is essential for studying metabolic diseases, drug metabolism, and gut microbiome interactions. This guide will delve into the methodologies for its accurate measurement.
Methodology Comparison: LC-MS/MS as the Gold Standard
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the most reliable method for the quantification of bile acids, including DHLA, due to its high sensitivity, specificity, and ability to analyze multiple analytes simultaneously.[2][3] Alternative methods, such as enzymatic assays and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), offer different advantages and disadvantages.
LC-MS/MS: Unparalleled Sensitivity and Specificity
LC-MS/MS methods provide exceptional analytical performance for DHLA quantification. The validation of these methods typically includes assessments of linearity, limit of quantification (LLOQ), accuracy, precision, and recovery.
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for this compound
| Parameter | Performance | Reference |
| Linearity (R²) | >0.99 | [2] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [2] |
| Accuracy | 85–115% | [2] |
| Precision (Intra- and Inter-assay) | <10% | [2] |
| Recovery | 92–110% | [2] |
Alternative Methods: An Overview
While LC-MS/MS is the preferred method, other techniques can be employed for bile acid analysis, each with its own set of capabilities.
-
Enzymatic Assays: These assays are based on the activity of 3α-hydroxysteroid dehydrogenase. They are generally used for the determination of total bile acids and may not be specific for DHLA. Studies have shown that enzymatic methods can underestimate the total bile acid concentration compared to LC-MS/MS, particularly in samples with an atypical bile acid spectrum.[4][5][6]
-
HPLC-ELSD: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection offers a universal detection method for non-chromophoric compounds like bile acids.[7][8] While it provides good resolution, its sensitivity is generally lower than that of mass spectrometry.[9]
Experimental Protocols
Detailed and validated protocols are fundamental for reproducible and accurate quantification. Below are representative protocols for sample preparation and LC-MS/MS analysis.
Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation method is commonly used for the extraction of bile acids from serum or plasma.
-
To 50 µL of serum, add an internal standard solution.
-
Add 150 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
LC-MS/MS Method
A validated method for the simultaneous quantification of multiple bile acids, including DHLA, is detailed below.[2]
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.9 µm).[10]
-
Mobile Phase A: Water with 0.1% formic acid.[10]
-
Mobile Phase B: Acetonitrile/Methanol (2:1, v/v) with 0.1% formic acid.[10]
-
Gradient: A linear gradient from a low to high percentage of mobile phase B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in negative mode.[2]
-
Detection: Multiple Reaction Monitoring (MRM).
-
Key Transitions: Specific precursor-to-product ion transitions are monitored for DHLA and its internal standard.
-
Visualizing the Workflow and Signaling Pathways
To better understand the analytical process and the biological context of DHLA, the following diagrams illustrate the experimental workflow and its key signaling pathways.
References
- 1. The nuclear receptor PXR is a lithocholic acid sensor that protects against liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic methods may underestimate the total serum bile acid concentration | PLOS One [journals.plos.org]
- 6. Enzymatic methods may underestimate the total serum bile acid concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Side-by-Side Comparison of Dehydrolithocholic Acid and Chenodeoxycholic Acid for Researchers and Drug Development Professionals
Dehydrolithocholic acid (DHLC) and chenodeoxycholic acid (CDCA) are two structurally related bile acids that play significant roles in physiological and pathophysiological processes. While CDCA is a primary bile acid synthesized in the liver from cholesterol, DHLC is a metabolite of the secondary bile acid, lithocholic acid.[1][2] This guide provides a detailed, data-driven comparison of their physicochemical properties, biological activities, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
Both DHLC and CDCA are steroid acids, but they differ in their hydroxylation patterns, which influences their polarity and biological activity. CDCA possesses two hydroxyl groups at the 3α and 7α positions, whereas DHLC has a keto group at the 3-position and lacks a hydroxyl group at the 7α-position.[1][2]
| Property | This compound (DHLC) | Chenodeoxycholic Acid (CDCA) |
| Synonyms | 3-keto LCA, 3-oxo-5β-cholan-24-oic acid | Chenodiol, 3α,7α-Dihydroxy-5β-cholan-24-oic acid |
| Molecular Formula | C24H38O3 | C24H40O4 |
| Molecular Weight | 374.6 g/mol | 392.57 g/mol |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers. | Insoluble in water, soluble in alcohol and acetic acid.[2] |
| Melting Point | Not specified | 165–167 °C[2] |
Biological Activity and Receptor Interactions
DHLC and CDCA exert their biological effects primarily through the activation of nuclear receptors and G protein-coupled receptors. Their distinct structures lead to differences in receptor affinity and selectivity, resulting in varied downstream signaling and physiological outcomes.
Receptor Activation and Inhibition Data
The following table summarizes the available quantitative data on the interaction of DHLC and CDCA with key biological targets. It is important to note that direct comparison of potency (e.g., EC50 values) should be interpreted with caution due to variations in experimental assays and cell systems used in different studies.
| Target Receptor | This compound (DHLC) | Chenodeoxycholic Acid (CDCA) |
| Farnesoid X Receptor (FXR) | Agonist (in cell-based reporter assays)[1] | Potent natural agonist.[2] EC50 = 13 µM (TR-FRET assay).[3] |
| Takeda G-protein-coupled receptor 5 (TGR5/GPBAR1) | Agonist, EC50 = 0.27 µM[1] | Potent activator.[4] |
| Vitamin D Receptor (VDR) | Agonist, EC50 = 3 µM[1] | Not a primary activator. |
| Pregnane X Receptor (PXR) | Activates mouse and human PXR at 100 µM; Binds to human PXR with IC50 = 15 µM.[1] | Not a primary activator. |
| Retinoic acid receptor-related Orphan Receptor γt (RORγt) | Binds with Kd = 1.13 µM and decreases its activity.[1] | No reported activity. |
Signaling Pathways
The activation of FXR and TGR5 by DHLC and CDCA initiates complex signaling cascades that regulate bile acid homeostasis, lipid and glucose metabolism, and inflammatory responses.
FXR Signaling Pathway
Upon activation by bile acids like CDCA and DHLC, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. A key target is the small heterodimer partner (SHP), which in turn inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis, creating a negative feedback loop.[5]
TGR5 Signaling Pathway
TGR5 is a G protein-coupled receptor that, upon activation by bile acids, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This increase in intracellular cAMP activates protein kinase A (PKA) and other downstream effectors, leading to various physiological responses, including the secretion of glucagon-like peptide-1 (GLP-1).
Experimental Protocols
A comprehensive comparison of the biological activities of DHLC and CDCA would typically involve a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical workflow for the comparative analysis of DHLC and CDCA.
Cell-Based Reporter Gene Assay for FXR/TGR5 Activation
Objective: To quantify and compare the agonist activity of DHLC and CDCA on FXR and TGR5.
Methodology:
-
Cell Culture: Maintain a suitable host cell line (e.g., HEK293T or HepG2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Co-transfect the cells with an expression plasmid for the human FXR or TGR5 receptor and a reporter plasmid containing a luciferase gene under the control of a response element (e.g., FXRE for FXR, CRE for TGR5). A constitutively active Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.
-
Cell Plating: After 24 hours of transfection, seed the cells into 96-well plates.
-
Compound Treatment: Prepare serial dilutions of DHLC and CDCA in serum-free medium. Add the compounds to the cells and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 18-24 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation relative to the vehicle control. Plot the fold activation against the compound concentration and fit the data to a dose-response curve to determine the EC50 value for each compound.
Bile Acid Extraction and Quantification by LC-MS/MS
Objective: To measure the concentrations of DHLC, CDCA, and other bile acids in biological samples (e.g., plasma, liver tissue, feces) from animal models treated with the compounds.
Methodology:
-
Sample Preparation:
-
Plasma/Serum: To a known volume of plasma or serum, add an internal standard solution (containing deuterated bile acid standards) and precipitate proteins with a four-fold excess of cold methanol (B129727). Centrifuge to pellet the precipitated proteins.
-
Liver Tissue: Homogenize a weighed amount of liver tissue in a methanol/water solution. Add an internal standard and centrifuge to pellet tissue debris.
-
Feces: Lyophilize and weigh fecal samples. Extract bile acids using a methanol-based solvent system with homogenization.
-
-
Solid-Phase Extraction (SPE) (Optional): For complex matrices, the supernatant from the protein precipitation or tissue homogenization step can be further purified using an SPE cartridge to enrich for bile acids and remove interfering substances.
-
LC-MS/MS Analysis:
-
Chromatography: Reconstitute the dried extract in a suitable mobile phase and inject it into a liquid chromatography system equipped with a C18 reverse-phase column. Use a gradient elution with mobile phases typically consisting of water and methanol or acetonitrile (B52724) with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to separate the different bile acid species.
-
Mass Spectrometry: Analyze the column eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use optimized precursor-to-product ion transitions for each bile acid and internal standard for sensitive and specific quantification.
-
-
Data Analysis: Construct calibration curves using known concentrations of bile acid standards. Quantify the concentration of each bile acid in the samples by comparing their peak areas to those of the internal standards and the calibration curves.
Conclusion
This compound and chenodeoxycholic acid, while structurally similar, exhibit distinct profiles in their interactions with key metabolic and inflammatory receptors. DHLC demonstrates broader activity, acting as an agonist for TGR5, VDR, and PXR, in addition to FXR, and as an inhibitor of RORγt. In contrast, CDCA is primarily recognized as a potent endogenous agonist for FXR and TGR5. These differences in receptor activation profiles suggest that DHLC and CDCA may have divergent and context-specific physiological and therapeutic effects. The provided experimental protocols offer a framework for further quantitative comparison of these two important bile acids, which will be crucial for elucidating their precise roles in health and disease and for guiding the development of novel therapeutics targeting bile acid signaling pathways.
References
evaluating the specificity of Dehydrolithocholic acid in receptor binding assays
For Researchers, Scientists, and Drug Development Professionals
Dehydrolithocholic acid (DHLA), also known as 3-oxo-lithocholic acid (3-oxo-LCA), is a secondary bile acid metabolite that has garnered significant interest for its immunomodulatory and metabolic activities. Its therapeutic potential is intrinsically linked to its ability to bind and modulate the activity of various nuclear and G-protein coupled receptors. This guide provides a comprehensive comparison of DHLA's binding specificity to its primary receptor targets, supported by experimental data, detailed protocols, and signaling pathway visualizations to aid in research and drug development.
Comparative Receptor Binding Affinity of this compound
The specificity of this compound's biological effects can be attributed to its distinct binding affinities for a range of receptors. The following table summarizes the quantitative binding data of DHLA and other relevant bile acids to key receptor targets.
| Ligand | Receptor | Assay Type | Binding Affinity (μM) | Reference |
| This compound (DHLA) | RORγt | Microscale Thermophoresis (MST) | Kd = 1.13 | [1] |
| TGR5 (GP-BAR1) | Cell-based Reporter Assay | EC50 = 0.27 | [1] | |
| VDR | Cell-based Reporter Assay | EC50 = 3 | [1] | |
| FXR | Cell-based Reporter Assay | - | [1] | |
| PXR | Cell-based Reporter Assay | IC50 = 15 | [1] | |
| Lithocholic acid (LCA) | RORγt | Not specified | - | [2] |
| TGR5 (GP-BAR1) | Not specified | - | ||
| VDR | Cell-based Reporter Assay | EC50 = 8 | [3] | |
| FXR | Not specified | - | ||
| PXR | Competitive Binding Assay | IC50 ≈ 10 | [3] | |
| Chenodeoxycholic acid (CDCA) | FXR | Not specified | - | |
| 3-oxo-lithocholic acid amidate (A2) | RORγt | Microscale Thermophoresis (MST) | Kd = 0.0165 | [2] |
| RORγt | Cellular Reporter Luciferase Assay | IC50 = 0.225 | [2] |
Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed methodologies for the key receptor binding assays are provided below.
RORγt Ligand Binding Assay (Microscale Thermophoresis)
This protocol outlines the determination of the binding affinity of DHLA to the ligand-binding domain (LBD) of the Retinoid-related orphan receptor gamma t (RORγt).
Microscale Thermophoresis (MST) Workflow
Materials:
-
Purified recombinant human RORγt-LBD
-
Fluorescent labeling kit (e.g., NHS-ester dye)
-
This compound
-
MST instrument and capillaries
-
Assay buffer
Procedure:
-
Protein Labeling: Label the purified RORγt-LBD with a fluorescent dye according to the manufacturer's instructions.
-
Sample Preparation: Prepare a series of dilutions of DHLA in the assay buffer.
-
Binding Reaction: Mix the fluorescently labeled RORγt-LBD at a constant concentration with each dilution of DHLA. Incubate to allow binding to reach equilibrium.
-
MST Measurement: Load the samples into MST capillaries and perform the measurement on the MST instrument. A temperature gradient is applied, and the movement of the fluorescently labeled protein is monitored.
-
Data Analysis: The change in thermophoresis is plotted against the logarithm of the DHLA concentration. The dissociation constant (Kd) is determined by fitting the data to a binding curve.
TGR5, VDR, and FXR Cell-Based Reporter Assays
These assays utilize engineered cell lines to measure the activation of Takeda G-protein-coupled receptor 5 (TGR5), Vitamin D Receptor (VDR), or Farnesoid X Receptor (FXR) by DHLA, leading to the expression of a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).
Cell-Based Reporter Assay Workflow
Materials:
-
HEK293T or other suitable cell line
-
Expression vector for the target receptor (TGR5, VDR, or FXR)
-
Reporter plasmid containing a response element for the receptor upstream of a luciferase or SEAP gene
-
Transfection reagent
-
This compound
-
Luciferase or SEAP assay kit
-
Luminometer or spectrophotometer
Procedure:
-
Cell Transfection: Co-transfect the host cells with the receptor expression vector and the corresponding reporter plasmid. For some commercially available kits, cells are provided pre-transfected.
-
Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with a range of concentrations of DHLA and incubate for a sufficient time to allow for gene expression (typically 18-24 hours).
-
Reporter Assay:
-
Luciferase Assay: Lyse the cells and add the luciferase substrate. Measure the resulting luminescence.
-
SEAP Assay: Collect the cell culture supernatant and add the SEAP substrate. Measure the absorbance or luminescence.
-
-
Data Analysis: Normalize the reporter signal to a vehicle control. Plot the normalized data against the logarithm of the DHLA concentration to generate a dose-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists).
Signaling Pathways
The biological effects of this compound are mediated through the activation or inhibition of specific signaling pathways downstream of its receptor targets.
RORγt Signaling Pathway
DHLA has been shown to bind to RORγt and inhibit its transcriptional activity, which is crucial for the differentiation of pro-inflammatory Th17 cells.[2]
DHLA-mediated inhibition of RORγt signaling.
TGR5 Signaling Pathway
DHLA is an agonist of TGR5, a G-protein coupled receptor.[1] Activation of TGR5 leads to an increase in intracellular cAMP, which in turn activates downstream signaling cascades involved in metabolic regulation and inflammation.
DHLA activation of the TGR5 signaling pathway.
VDR and FXR Signaling Pathways
DHLA also acts as an agonist for the nuclear receptors VDR and FXR.[1] Upon ligand binding, these receptors form heterodimers with the Retinoid X Receptor (RXR) and translocate to the nucleus to regulate the transcription of target genes involved in bile acid homeostasis, calcium metabolism, and detoxification.
DHLA-mediated activation of VDR and FXR.
Conclusion
This compound exhibits a distinct receptor binding profile, acting as an inhibitor of RORγt and an agonist for TGR5, VDR, and FXR. This multi-receptor activity underscores its potential as a therapeutic agent for a variety of conditions, including autoimmune diseases and metabolic disorders. The data and protocols presented in this guide are intended to facilitate further research into the pharmacological properties of DHLA and the development of novel therapeutics targeting these pathways. The provided signaling pathway diagrams offer a visual framework for understanding the molecular mechanisms underlying the biological effects of this intriguing bile acid metabolite. Researchers are encouraged to utilize this information to design rigorous and informative studies to further elucidate the therapeutic potential of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Lithocholic acid derivatives as potent modulators of the nuclear receptor RORγt - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08086B [pubs.rsc.org]
- 3. Synthesis and identification of lithocholic acid 3-sulfate as RORγt ligand to inhibit Th17 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
confirming the role of CYP3A4 in Dehydrolithocholic acid formation in vitro
For researchers, scientists, and drug development professionals, understanding the metabolic pathways of bile acids is crucial for evaluating drug safety and efficacy. This guide provides a comparative analysis of the enzymatic formation of Dehydrolithocholic acid (DHLC), a significant metabolite of lithocholic acid (LCA), with a focus on the central role of cytochrome P450 3A4 (CYP3A4).
This compound, also known as 3-keto-5β-cholanoic acid, is formed through the oxidation of the 3α-hydroxyl group of lithocholic acid. In vitro studies utilizing human liver microsomes and recombinant cytochrome P450 enzymes have been instrumental in elucidating the specific enzymes responsible for this biotransformation.
Comparative Enzyme Activity in this compound Formation
Experimental evidence consistently points to CYP3A4 as the primary enzyme responsible for the conversion of LCA to DHLC. Studies using human liver microsomes have demonstrated significant formation of DHLC, and subsequent investigations with a panel of recombinant human CYP isoforms have confirmed the principal role of CYP3A4 in this reaction. While other CYP isoforms may have minimal activity, CYP3A4 is the major contributor to this metabolic pathway.
| Enzyme Source | Substrate | Major Metabolite | Key Findings |
| Human Liver Microsomes | Lithocholic Acid | This compound (3-keto-5β-cholanoic acid) | Demonstrates significant and primary formation of DHLC.[1] |
| Recombinant Human CYP3A4 | Lithocholic Acid | This compound | Confirms that CYP3A4 directly catalyzes the formation of DHLC.[2][3][4] |
| Recombinant Human CYP3A5 | Lithocholic Acid | This compound | Also shows activity in forming DHLC, suggesting a role for this closely related isoform.[3] |
| Other Recombinant Human CYPs | Lithocholic Acid | - | Studies with a broader panel of CYPs indicate that CYP3A4 is the main enzyme involved. |
Enzyme Kinetics of this compound Formation
Kinetic studies provide a quantitative measure of the efficiency of an enzyme in converting a substrate to a product. The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.
| Enzyme System | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) |
| Human Liver Microsomes | 22 | 336 |
These kinetic parameters for human liver microsomes reflect the combined activity of the enzymes present, with CYP3A4 being the predominant contributor to DHLC formation.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for investigating the in vitro formation of DHLC using human liver microsomes and recombinant CYP enzymes.
Protocol 1: Metabolism of Lithocholic Acid in Human Liver Microsomes
This protocol outlines the general procedure for assessing the metabolic conversion of LCA to DHLC using a pool of human liver microsomes.
-
Reagents and Materials:
-
Human liver microsomes (pooled, from a reputable supplier)
-
Lithocholic acid (substrate)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Acetonitrile or other suitable organic solvent (for reaction termination)
-
LC-MS/MS system for analysis
-
-
Incubation Procedure:
-
Prepare a reaction mixture containing human liver microsomes (e.g., 0.2-0.5 mg/mL protein concentration) and lithocholic acid (at various concentrations to determine kinetics, e.g., 1-100 µM) in potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH (final concentration typically 1 mM).
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes), ensuring linear formation of the metabolite.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the presence and quantity of DHLC using a validated LC-MS/MS method.
-
Protocol 2: Screening of Recombinant CYP Isoforms for Lithocholic Acid Metabolism
This protocol is designed to identify which specific CYP isoforms are capable of metabolizing LCA to DHLC.
-
Reagents and Materials:
-
A panel of recombinant human CYP enzymes (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4, 3A5) co-expressed with cytochrome P450 reductase
-
Lithocholic acid
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH
-
Control membranes (without the specific CYP isoform)
-
Acetonitrile
-
LC-MS/MS system
-
-
Incubation Procedure:
-
For each CYP isoform, prepare a reaction mixture containing the recombinant enzyme (e.g., 10-50 pmol/mL), lithocholic acid (a fixed concentration, e.g., 50 µM), and potassium phosphate buffer. Include a control incubation with control membranes.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reactions by adding NADPH (1 mM).
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Terminate the reactions with ice-cold acetonitrile.
-
Process the samples as described in Protocol 1.
-
Analyze the formation of DHLC in each incubation to determine the activity of each CYP isoform.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps involved in confirming the role of CYP3A4 in the formation of this compound.
Caption: Experimental workflow for confirming CYP3A4's role in DHLC formation.
Signaling Pathway and Logical Relationship
The formation of DHLC from LCA is a key step in bile acid metabolism, and its primary catalysis by CYP3A4 highlights the importance of this enzyme in detoxification pathways.
Caption: CYP3A4-mediated metabolism of Lithocholic Acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel pathways of bile acid metabolism involving CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin E analogues differentially inhibit human cytochrome P450 3A (CYP3A)-mediated oxidative metabolism of lithocholic acid: Impact of δ-tocotrienol on lithocholic acid cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Dehydrolithocholic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Dehydrolithocholic Acid, a bile acid metabolite used in research. Adherence to these protocols will help you minimize risks and maintain a secure and compliant workspace.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a hazardous substance, causing skin irritation and serious eye irritation.[1] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling the compound or its waste.
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.[1]
-
Lab Coat: To protect from skin exposure.
Step-by-Step Disposal Protocol
The recommended procedure for disposing of this compound and its contaminated materials is through a licensed hazardous waste management service.[2][3][4] Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless confirmed otherwise by a qualified safety officer.[2][3][4]
Step 1: Segregation of Waste
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep solid this compound waste separate from solutions.
-
Solutions of this compound in organic solvents (such as ethanol, DMSO, or DMF) should be collected in a designated, compatible container for halogenated or non-halogenated solvent waste, as per your facility's guidelines.[5]
Step 2: Waste Accumulation and Storage
-
Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weigh boats, contaminated gloves, paper towels), in a clearly labeled, sealed, and compatible waste container.
-
Liquid Waste: Collect solutions in a designated, leak-proof, and chemically compatible container. The container must have a secure screw-top cap and be kept closed except when adding waste.
-
Labeling: All waste containers must be accurately labeled with a hazardous waste tag, clearly identifying the contents as "this compound Waste" and listing all components, including solvents and their approximate concentrations.
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA).[6] This area must be at or near the point of generation and under the control of the laboratory personnel.
Step 3: Arranging for Disposal
-
Once the waste container is full or has been in storage for the maximum allowable time per institutional and local regulations, contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup.[3][7]
-
Do not dispose of this compound down the drain or in regular solid waste.[4][6]
Step 4: Handling Spills
-
In the event of a spill, ensure the area is well-ventilated.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Sweep up the material and place it in a sealed container for disposal as hazardous waste.[2]
-
Decontaminate the spill site as per your laboratory's standard operating procedures.
Summary of Key Data
The following table summarizes essential information for the safe handling and disposal of this compound.
| Parameter | Data | Source(s) |
| Chemical Name | This compound | [1][5] |
| CAS Number | 1553-56-6 | [1] |
| Physical Form | Crystalline solid | [5] |
| Primary Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319) | [1] |
| Recommended PPE | Protective gloves, eye protection (goggles or safety glasses), face protection, lab coat. | [1] |
| Incompatible Materials | Strong oxidizing agents. | [8] |
| Disposal Method | Collection by a specialized, licensed hazardous waste disposal company. | [2][3] |
| Prohibited Disposal | Do not dispose of in drains, sewers, or regular trash. | [4][6] |
| Solubility for Cleanup | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers. | [5] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 4. carlroth.com [carlroth.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. nipissingu.ca [nipissingu.ca]
Safeguarding Your Research: A Comprehensive Guide to Handling Dehydrolithocholic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Dehydrolithocholic acid (CAS 1553-56-6). Adherence to these procedural steps will minimize risk and ensure safe operational conduct from acquisition to disposal.
This compound is classified as a hazardous substance that causes skin irritation and serious eye irritation.[1][2] It is a combustible solid, though it presents a low fire hazard.[1][3] Proper personal protective equipment and handling procedures are critical to prevent exposure.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the necessary PPE for handling this compound. Selections are based on established safety protocols for handling acidic and powdered chemical compounds.
| Protection Type | Equipment | Specification & Rationale |
| Eye & Face | Safety Goggles & Face Shield | Goggles must provide side protection.[4] A face shield should be worn over goggles during procedures with a high risk of splashing. |
| Hand | Chemical-Resistant Gloves | Impermeable gloves are mandatory.[1] While no specific material is cited for this acid, Nitrile or Neoprene gloves are recommended for general acid handling and provide adequate protection against incidental contact.[5] For prolonged contact, gloves with a protection class of 3 or higher (breakthrough time >60 minutes) are advised.[3] |
| Body | Laboratory Coat / Overalls | A standard lab coat or overalls should be worn to protect against skin contact from dust or minor spills.[3] |
| Respiratory | Particulate Respirator | Not required for normal use in a well-ventilated area.[1] A NIOSH-approved particulate respirator (e.g., P1/N95) is necessary if dust formation is likely or when handling outside of a ventilated enclosure.[3][4] |
Operational Plan: Step-by-Step Handling Protocol
This section details the procedural workflow for the safe handling of this compound.
Preparation and Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or other ventilated enclosure to minimize inhalation risk.[3]
-
Safety Equipment Check: Before beginning work, ensure an emergency eyewash station and safety shower are accessible and functional.
-
Area Preparation: Designate a specific area for handling. Ensure the workspace is clean and uncluttered. Prepare all necessary equipment and reagents before retrieving the acid from storage.
Handling the Compound
-
Don PPE: Put on all required PPE as detailed in the table above before handling the container.
-
Weighing: If weighing the solid, perform the task in a fume hood or a balance enclosure to contain any dust. Use anti-static measures as needed.
-
Solution Preparation: When dissolving the solid, slowly add the this compound to the solvent to avoid splashing. This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[6]
-
General Conduct: Avoid all direct contact with the substance.[6] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[1]
Storage
-
Container: Keep the compound in its original, tightly sealed container.[3]
-
Conditions: Store in a dry, cool, and well-ventilated area at the recommended temperature of -20°C.[3][6]
-
Incompatibilities: Store away from strong oxidizing agents.[4]
Accidental Spill Response
-
Evacuate & Alert: Immediately alert others in the vicinity. Evacuate the immediate area if the spill is large or generates significant dust.
-
Assess & Don PPE: Ensure you are wearing the appropriate PPE before attempting cleanup.
-
Containment & Cleanup (Solid Spill):
-
Gently cover the spill with absorbent paper towels to minimize dust.
-
Carefully sweep the solid material into a designated, labeled waste container.[4] Avoid actions that create dust.
-
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as contaminated waste.[7]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection
-
Solid Waste: All unused this compound and any materials grossly contaminated with the solid (e.g., weigh boats, contaminated gloves, absorbent pads) must be collected in a clearly labeled, sealed hazardous waste container.
-
Solution Waste: Aqueous solutions containing this compound should be collected for hazardous waste disposal. Do not pour down the drain.[4]
Disposal Procedure
-
Consult Local Regulations: All chemical waste disposal must be handled in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.
-
Neutralization (if permissible): For small amounts of acidic waste solutions (without other hazardous components), your EHS office may permit neutralization. This should only be performed by trained personnel. Slowly add a weak base like sodium bicarbonate or soda ash until the pH is between 5.5 and 9.5.[8]
-
Container Hand-off: Ensure waste containers are properly labeled with the contents ("Hazardous Waste: this compound") and sealed before scheduling a pickup with your institution's hazardous waste management service.
Emergency First Aid Protocol
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open. If irritation persists, seek immediate medical attention.[1] |
| Skin Contact | Immediately remove any contaminated clothing. Wash the affected skin area thoroughly with soap and water.[1] If skin irritation occurs, seek medical advice.[9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or discomfort occurs, seek medical attention.[4] |
| Ingestion | Rinse the mouth thoroughly with water. Do not induce vomiting. If the person is conscious and symptoms persist, seek medical attention.[1][9] |
Handling Workflow Diagram
The following diagram illustrates the standard operational workflow for safely handling this compound.
Caption: Workflow for this compound Handling.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C24H38O3 | CID 5283906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. carlroth.com [carlroth.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 8. acs.org [acs.org]
- 9. lgcstandards.com [lgcstandards.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
